Teicoplanin
Description
This compound has been reported in Streptomyces albidoflavus and Streptomyces coelicolor with data available.
This compound is a glycopeptide antibiotic complex isolated from the bacterium Actinoplanes teichomyceticus. This compound inhibits peptidoglycan polymerization, resulting in inhibition of bacterial cell wall synthesis and cell death. (NCI04)
Lipoglycopeptide antibiotic from Actinoplanes teichomyceticus active against gram-positive bacteria. It consists of five major components each with a different fatty acid moiety.
Structure
2D Structure
Properties
Key on ui mechanism of action |
Teicoplanin inhibits peptidoglycan polymerization, resulting in inhibition of bacterial cell wall synthesis and cell death. |
|---|---|
CAS No. |
61036-62-2 |
Molecular Formula |
C88H97Cl2N9O33 |
Molecular Weight |
1879.7 g/mol |
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62-,63-,64+,65-,66+,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88?/m1/s1 |
InChI Key |
BJNLLBUOHPVGFT-CAYRISATSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |
Appearance |
Solid powder |
Key on ui application |
Teicoplanin is an antibiotic used in the prophylaxis and treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis. |
boiling_point |
N/A |
melting_point |
N/A |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
source |
Synthetic |
Synonyms |
Targocid Teichomycin Teichomycin A2 Teicoplanin |
Origin of Product |
United States |
Foundational & Exploratory
Teicoplanin's Molecular Embrace: A Technical Guide to its Binding Site on Peptidoglycan Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding mechanism of teicoplanin, a crucial glycopeptide antibiotic, to its target on bacterial peptidoglycan precursors. By elucidating the precise molecular interactions and summarizing the quantitative binding data, this document aims to support further research and development in the fight against Gram-positive bacterial infections.
The Core Interaction: this compound and the D-Alanyl-D-Alanine Terminus
This compound's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall.[1][2] It achieves this by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, specifically the lipid II intermediate.[1][3] This binding event physically obstructs the subsequent transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan layer.[2] The disruption of this vital process leads to a compromised cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death.[2]
The molecular recognition is highly specific. This compound, a complex glycopeptide, forms a concave binding pocket that envelops the D-Ala-D-Ala moiety of the peptidoglycan precursor.[4][5] The peptide backbones of the antibiotic and the ligand align in an antiparallel fashion, facilitating a network of specific interactions.[4] The primary forces driving this interaction are a combination of five hydrogen bonds and multiple van der Waals interactions.[4][5][6] This intricate molecular embrace effectively sequesters the peptidoglycan precursor, preventing its incorporation into the growing cell wall.[4][5]
A key structural feature of this compound that enhances its efficacy is a fatty-acyl group, which is thought to anchor the antibiotic to the bacterial membrane.[4] This localization increases the effective concentration of this compound at the site of peptidoglycan biosynthesis, thereby potentiating its inhibitory activity.[4]
Quantitative Analysis of this compound Binding
The affinity of this compound for its target has been quantified using various biophysical techniques. The following table summarizes the key binding constants reported in the literature.
| Ligand | Method | Binding Constant | Source |
| Lys-D-Ala-D-Ala peptide | Surface Plasmon Resonance (SPR) | Kd = 474 ± 20 nM | [4] |
| Carrier protein-Lys-D-Ala-D-Ala fusion | Surface Plasmon Resonance (SPR) | Kd = 91 ± 7 nM | [4] |
| N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine | Spectrophotometric Titration | Ka = 2.56 x 106 L·mol-1 | [7] |
Kd: Dissociation Constant; Ka: Association Constant
Experimental Protocols
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (Kd) of this compound to the D-Ala-D-Ala terminus of a peptidoglycan precursor analog.
Methodology:
-
Ligand Immobilization: A peptide analog of the peptidoglycan precursor terminus, such as Lys-D-Ala-D-Ala, is immobilized on the surface of a sensor chip. A control surface with a scrambled peptide (e.g., Cys-L-Ala-Lys-L-Ala) is also prepared to account for non-specific binding.[4]
-
Analyte Injection: this compound is injected at various concentrations over the control and target ligand surfaces at a defined flow rate (e.g., 100 µl min-1).[4]
-
Association and Dissociation Phases: The binding (association) is monitored for a set period (e.g., 2 minutes), followed by a dissociation phase (e.g., 3-10 minutes) where a buffer without this compound flows over the chip.[4]
-
Data Analysis: The change in the SPR signal, which is proportional to the mass of bound this compound, is measured over time. The resulting sensorgrams are analyzed using kinetic models (e.g., 'one-shot kinetics') to calculate the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd = kd/ka) is determined.[4]
X-ray Crystallography
Objective: To determine the three-dimensional structure of the this compound-ligand complex to visualize the binding interactions at an atomic level.
Methodology:
-
Complex Formation: this compound is co-crystallized with a ligand that mimics the peptidoglycan precursor terminus. To facilitate crystallization, a carrier-protein strategy can be employed, where the target peptide (e.g., Lys-D-Ala-D-Ala) is fused to a larger, more readily crystallizable protein like maltose-binding protein (MBP).[4][5]
-
Crystallization: The protein-peptide-antibiotic complex is subjected to various crystallization screening conditions to obtain well-diffracting crystals.[4]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[4][5]
-
Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map. A molecular model of the complex is then built into this map and refined to yield the final, high-resolution structure.[4][5]
Spectrophotometric Titration
Objective: To determine the association constant (Ka) of this compound for a peptidoglycan precursor analog in solution.
Methodology:
-
Sample Preparation: Solutions of this compound and a soluble peptidoglycan precursor analog (e.g., N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine) are prepared at known concentrations.[7]
-
Titration: Aliquots of the ligand solution are incrementally added to the this compound solution.
-
Spectrophotometric Measurement: After each addition of the ligand, the absorbance spectrum of the solution is recorded. The binding of the ligand to this compound induces a change in the antibiotic's UV-Vis spectrum.
-
Data Analysis: The change in absorbance at a specific wavelength is plotted against the ligand concentration. The resulting binding isotherm is then fitted to a suitable binding model to calculate the association constant (Ka).[7]
Visualizing the Interaction and Workflow
The following diagrams illustrate the binding mechanism of this compound and a typical experimental workflow for studying this interaction.
Caption: this compound's mechanism of action.
Caption: Workflow for studying this compound binding.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the complex between this compound and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the complex between this compound and a bacterial cell-wall peptide: use of a carrier-protein approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a new antibiotic from Actinoplanes teichomyceticus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Resistance: An In-depth Technical Guide to Teicoplanin Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic that has long been a cornerstone in the treatment of severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). Its complex structure, comprising a heptapeptide aglycone core, glycosidic moieties, and a lipid side chain, offers multiple avenues for chemical modification to enhance its efficacy, overcome resistance, and broaden its spectrum of activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
The primary mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis.[1][2] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for peptidoglycan polymerization.[1][3] This leads to the disruption of cell wall integrity and ultimately, bacterial cell death.[1] The lipophilic fatty acid side chain of this compound is thought to anchor the molecule to the bacterial membrane, increasing its local concentration at the site of peptidoglycan synthesis.[4]
This compound Structure-Activity Relationships
Decades of research have illuminated the critical roles of different structural components of the this compound molecule in its antibacterial activity. Modifications at the aglycone, the sugar moieties, the peptide backbone, and the fatty acid chain have yielded a wealth of SAR data, paving the way for the development of second-generation lipoglycopeptides with improved properties.
Modifications of the this compound Core
The core structure of this compound, including its aglycone and peptide backbone, has been a primary target for medicinal chemists.
-
Deamination: The removal of the terminal amino group of this compound has been shown to reduce its in vitro activity against staphylococcal and streptococcal species by two- to three-fold. This modification also leads to a tenfold reduction in binding affinity to the D-Ala-D-Ala target.[5]
-
Amide Derivatives: Condensation of the carboxyl group of this compound with various amines to form amide derivatives has been a fruitful strategy. Positively charged amides generally exhibit enhanced in vitro activity against Gram-positive bacteria. Some basic amides have also demonstrated activity against Gram-negative bacteria.
-
Dimeric Derivatives: The synthesis of this compound dimers has been explored as a strategy to enhance binding avidity to the bacterial cell wall. Dimeric derivatives have shown significant activity against vancomycin-resistant enterococci (VRE), particularly VanA strains.[6]
-
Lipophilic Pseudoaglycon Derivatives: Modifications of the this compound pseudoaglycone with lipophilic side chains have been investigated, leading to compounds with potent antiviral activity, particularly against influenza virus.[7]
The Role of the Fatty Acid Chain
The fatty acid side chain of this compound plays a crucial role in its antibacterial activity, particularly against certain resistant strains.
-
Deacylation and Realkylation: Enzymatic removal of the native fatty acid chain followed by reductive alkylation with different lipophilic moieties has been shown to restore or even enhance activity against glycopeptide-resistant enterococci.
-
Lipoglycopeptide Derivatives: The development of second-generation lipoglycopeptides, such as dalbavancin and oritavancin, has been inspired by the SAR of the fatty acid chain. These semi-synthetic derivatives possess modified lipophilic side chains that contribute to their enhanced potency and extended half-lives.[4]
Glycosylation and its Impact
The sugar moieties of this compound are not merely passive decorations but are actively involved in its biological activity.
-
Deglycosylation: Removal of the sugar residues generally leads to a significant decrease in antibacterial activity, highlighting their importance for target recognition and/or proper molecular conformation.
-
Modifications of Sugar Residues: Alterations to the sugar moieties can influence the pharmacokinetic and pharmacodynamic properties of this compound derivatives.
Quantitative Data Summary
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of this compound and its derivatives against key Gram-positive pathogens.
Table 1: MIC of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| This compound | 0.125 - 4 | 0.25 - 1 | 1 - 2 | [8][9] |
| This compound (isolates with MICs ≥1.5 mg/L) | ≥1.5 | - | - | [10] |
Table 2: MIC of this compound against Vancomycin-Resistant Enterococci (VRE)
| Compound | Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| This compound | E. faecium (VanA) | >256 | - | - | [11] |
| This compound | E. faecalis | Susceptible range | - | - | [11] |
| This compound | VRE | 32 to ≥256 | - | - | [12] |
| Dimeric this compound Derivatives | VanA-positive Enterococci | 4 | - | - | [6] |
Table 3: Antiviral and Cytotoxic Activity of this compound Derivatives
| Compound/Derivative | Virus/Cell Line | EC50 (µM) | CC50 (µM) | Reference(s) |
| Perfluoroalkylated this compound Pseudoaglycone | Influenza A | Potent activity | Non-toxic concentrations | [13] |
| Lipophilic this compound Pseudoaglycon Derivatives | Influenza A and B | Broad activity | Reasonable or no cytotoxicity | [7] |
| This compound | hTERT-HPNE (human pancreatic cells) | - | Concentration-dependent cytotoxicity | [14] |
| This compound | CHO, MCF-7, Jurkat cells | - | >2000, >6000, >400 µg/ml respectively | [15] |
Experimental Protocols
Synthesis of this compound Derivatives: General Procedures
1. Synthesis of Perfluoroalkylated this compound Derivatives: [13]
-
Propargylation: To a solution of the this compound pseudoaglycone in anhydrous THF, add NaH (60% dispersion in mineral oil) after washing with hexane. Stir the mixture for 30 minutes, then add propargyl bromide. Continue stirring for 3 hours. The reaction can be monitored by TLC.
-
Click Reaction: The azido derivative of the this compound pseudoaglycone is reacted with perfluoroalkylated side chains via a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to yield the desired perfluoroalkyl derivatives.
2. Synthesis of Dimeric this compound Derivatives: [6]
-
Linker Synthesis: A linker with two reactive groups (e.g., isothiocyanate) is synthesized. For example, reacting n-decylamine with a chloro derivative of triethylene glycol, followed by a sequence of tosylation, nucleophilic substitution with azide, Staudinger reduction, and transformation of the resulting amino groups.
-
Dimerization: The linker is then reacted with the N-terminal amino group of the this compound pseudoaglycone or an amino group attached to the C-terminus to form the dimeric structure.
Biological Assays
1. Determination of Minimum Inhibitory Concentration (MIC): [16][17]
-
Broth Microdilution Method: This is considered the 'gold standard'. A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated overnight at 35-37°C. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[17]
-
Agar Dilution Method: A series of agar plates containing different concentrations of the antibiotic are prepared. A standardized inoculum of the test organism is then spotted onto the surface of each plate. After overnight incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.[18]
-
E-test: A predefined, stable gradient of antibiotic is immobilized on a plastic strip. The strip is placed on the surface of an agar plate that has been inoculated with the test organism. After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the ellipse intersects the scale on the strip.[10]
2. Cytotoxicity Assay (MTT Assay): [14][15]
-
Cell Culture: Human cell lines (e.g., hTERT-HPNE, CHO, MCF-7) are cultured in a suitable medium in 96-well plates to a desired confluency.[14][15]
-
Treatment: The cells are exposed to various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, 72 hours).[14]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[15]
3. Antiviral Assay (CPE Inhibition Assay for Influenza Virus): [19]
-
Cell Seeding: MDCK cells are seeded in 96-well plates and grown to confluence.
-
Infection and Treatment: The cell monolayer is infected with influenza virus at a specific multiplicity of infection (MOI). The test compounds at various concentrations are added to the cells.
-
Incubation: The plates are incubated at 37°C for a period sufficient to allow for viral replication and the development of cytopathic effects (CPE), typically 72 hours.
-
Quantification of Antiviral Effect: The antiviral effect is measured by assessing cell viability using a method such as the CellTiter-Glo assay, which measures ATP levels as an indicator of metabolically active cells. The 50% effective concentration (EC50) is then calculated.
Visualizations
Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.
Caption: A generalized experimental workflow for this compound SAR studies.
Conclusion
The extensive structure-activity relationship studies on this compound have not only deepened our understanding of its mechanism of action but have also provided a robust framework for the rational design of new and improved glycopeptide antibiotics. The modifications to its core structure, fatty acid side chain, and sugar moieties have demonstrated the potential to enhance antibacterial potency, overcome resistance mechanisms, and even introduce novel antiviral activities. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to the ongoing battle against microbial resistance and the development of the next generation of life-saving therapeutics.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | PPTX [slideshare.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deaminothis compound and its derivatives. Synthesis, antibacterial activity, and binding strength to Ac-D-Ala-D-Ala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The First Dimeric Derivatives of the Glycopeptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of lipophilic this compound pseudoaglycon derivatives as new anti-influenza virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Vancomycin, this compound, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medwinpublishers.com [medwinpublishers.com]
- 10. Impact of this compound maintenance dose and MIC values on the clinical outcomes of patients treated for methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiozjournals.com [microbiozjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Antiviral Perfluoroalkyl Derivatives of this compound and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Effects of this compound on cell number of cultured cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RIDACOM â Comprehensive Bioscience Supplier - MIC this compound for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]
- 17. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 18. In vitro activity of this compound and vancomycin against gram-positive bacteria from human clinical and veterinary sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Teicoplanin: An In-depth Technical Guide to its Biosynthesis in Actinoplanes teichomyceticus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin, a glycopeptide antibiotic produced by the filamentous bacterium Actinoplanes teichomyceticus, stands as a critical last-resort therapeutic against serious infections caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its complex molecular architecture, comprising a heptapeptide backbone, intricate cyclizations, and specific glycosylation and acylation patterns, is the result of a sophisticated biosynthetic pathway.[1][2] Understanding this pathway at a molecular level is paramount for endeavors in strain improvement, yield optimization, and the generation of novel this compound analogs through biosynthetic engineering to combat emerging antibiotic resistance. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core processes.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound production is encoded within a large, approximately 73-89 kb biosynthetic gene cluster (BGC) in Actinoplanes teichomyceticus.[3][4][5] This cluster, designated tcp, harbors 39 to 49 putative open reading frames (ORFs) that orchestrate the entire biosynthetic process, from precursor synthesis and the assembly of the peptide core to tailoring modifications, export, and self-resistance.[4][5][6] The organization of the tcp cluster reveals a modular and efficient system for the production of this complex secondary metabolite.
The Biosynthesis Pathway: A Stepwise Elucidation
The biosynthesis of this compound can be dissected into three main stages: the assembly of the heptapeptide backbone by a non-ribosomal peptide synthetase (NRPS) machinery, the intricate cyclization of the linear peptide by cytochrome P450 monooxygenases, and the final tailoring reactions including glycosylation and acylation.
Heptapeptide Backbone Assembly: The NRPS Machinery
The core of this compound is a heptapeptide chain assembled by a multi-modular NRPS system. This enzymatic assembly line consists of four proteins (Tcp9-Tcp12) that house seven modules, with each module responsible for the incorporation of a specific amino acid.[7] The domains within each module—Adenylation (A), Thiolation (T) or Peptidyl Carrier Protein (PCP), and Condensation (C)—work in a coordinated fashion to select, activate, and link the amino acid monomers.[1] Epimerization (E) domains are also present in certain modules to convert L-amino acids to their D-isomers.[7]
The sequence of amino acid incorporation is as follows:
-
Module 1: 4-hydroxyphenylglycine (HPG)
-
Module 2: Tyrosine (Tyr)
-
Module 3: 3,5-dihydroxyphenylglycine (DPG)
-
Module 4: HPG
-
Module 5: HPG
-
Module 6: β-hydroxytyrosine (β-HT)
-
Module 7: DPG
References
- 1. scispace.com [scispace.com]
- 2. Biosynthesis, biotechnological production, and application of this compound: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound biosynthesis genes in Actinoplanes teichomyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organization of the this compound gene cluster in Actinoplanes teichomyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthetic gene cluster of the glycopeptide antibiotic this compound: characterization of two glycosyltransferases and the key acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound biosynthesis: unraveling the interplay of structural, regulatory, and resistance genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Evolution of Teicoplanin: A Technical Guide to Novel Derivatives and Their Enhanced Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant organisms presents a formidable challenge to global health. Glycopeptide antibiotics, such as teicoplanin, remain a critical line of defense against serious Gram-positive infections. However, the emergence of resistance necessitates the development of new and improved antimicrobial agents. This technical guide delves into the landscape of this compound derivatives, exploring their synthesis, novel antimicrobial properties, and mechanisms of action. We present a comprehensive overview of key advancements, supported by quantitative data, detailed experimental protocols, and visual representations of underlying pathways and workflows.
Novel this compound Derivatives and Their Antimicrobial Activity
Chemical modification of the this compound scaffold has yielded a diverse array of derivatives with enhanced potency and broadened spectra of activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). These modifications primarily target the aglycone core, the N-terminus, and the carboxyl group.
Lipophilic and Perfluoroalkyl Derivatives: A Dual-Action Approach
The introduction of lipophilic or perfluoroalkyl chains to the this compound pseudoaglycone has been a particularly fruitful strategy. These modifications can lead to a dual mechanism of action: inhibiting cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors and disrupting the bacterial cell membrane.[1][2] This dual action is often effective against glycopeptide-resistant bacteria.[1] Some of these derivatives have also demonstrated promising antiviral activity against SARS-CoV-2 by inhibiting its entry into host cells.[1]
Dimeric this compound Derivatives: Harnessing Multivalency
Inspired by the dimerization of other glycopeptide antibiotics, researchers have synthesized covalent and complex dimers of this compound.[3] The rationale behind this approach is that dimerization can enhance binding to the peptidoglycan precursors through a chelate effect. While not universally enhancing activity against all strains, certain dimeric derivatives have shown significant potency against VanA-type this compound-resistant enterococci.[3]
Amide and N-Alkyl Derivatives: Modulating Physicochemical Properties
Modifications at the carboxyl and N-terminal amino groups have been extensively explored to improve the physicochemical properties and antimicrobial activity of this compound. The synthesis of basic amides, for instance, has been shown to enhance activity against Gram-negative bacteria.[4] Similarly, N-alkylation can influence the in vitro and in vivo efficacy of the derivatives, depending on the nature of the alkyl chain.[5]
Octapeptide Derivatives: Extending the Peptide Core
The extension of the peptide core through the addition of amino acids at the N-terminus has yielded octapeptide derivatives. Derivatives with N-terminal glycine or lysine have demonstrated activity comparable to the parent compound and, in some cases, improved activity against less sensitive staphylococcal isolates.[6]
Quantitative Antimicrobial Activity
The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of various this compound derivatives against a panel of Gram-positive bacteria.
Table 1: MIC of Lipophilic and Dimeric this compound Derivatives against Resistant Enterococci
| Derivative Type | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Lipophilic | Lipoic acid conjugate | E. faecium (vanA) | >20 | [7] |
| Lipophilic | Aryl group conjugate | E. faecium (vanA) | 1.25 - >20 | [7] |
| Dimeric | N,N-terminal dimer | E. faecalis (vanA) | 32 | [3] |
| Dimeric | N,C-terminal dimer | E. faecalis (vanA) | 8 - 32 | [3] |
| Dimeric | Cobalt complex dimer | E. faecalis (vanA) | 4 | [3] |
Table 2: Comparative MIC of this compound and Vancomycin against MRSA
| Antibiotic | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| This compound | 0.5 - 4 | 2.0 | 2.0 | [8][9] |
| Vancomycin | 0.5 - 2 | 2.0 | 2.0 | [8][9] |
| This compound (2018) | 0.125 - 2 | 0.5 | 1 | [10] |
| Vancomycin (2018) | 0.25 - 1 | 0.5 | 1 | [10] |
| This compound (2019) | 0.125 - 4 | 0.25 | 1 | [10] |
| Vancomycin (2019) | 0.25 - 1 | 0.5 | 1 | [10] |
| This compound (2020) | 0.125 - 2 | 0.5 | 0.5 | [10] |
| Vancomycin (2020) | 0.25 - 2 | 0.5 | 1 | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative this compound derivatives and the evaluation of their antimicrobial activity.
General Synthesis of this compound Amide Derivatives
The synthesis of this compound amide derivatives is typically achieved through the condensation of the carboxyl group of this compound or its aglycone with a desired amine.[4][11]
Materials:
-
This compound or this compound Aglycone (TD)
-
Amine of choice (e.g., polyamines)
-
Condensing agent (e.g., dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt))
-
Solvent (e.g., dimethylformamide (DMF))
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve this compound or its aglycone in the chosen solvent.
-
Add the condensing agent and HOBt to the solution and stir for a short period at room temperature.
-
Add the desired amine to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products.
-
Purify the crude product using column chromatography on silica gel or a reverse-phase column.
-
Characterize the final product using spectroscopic methods (e.g., NMR, Mass Spectrometry).
General Synthesis of N-Alkyl this compound Derivatives
N-alkylation of the terminal amino group of this compound can be achieved through reductive amination.[5][12]
Materials:
-
This compound or its pseudoaglycones/aglycone
-
Aldehyde or ketone corresponding to the desired alkyl group
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., methanol)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the this compound starting material in the chosen solvent.
-
Add the aldehyde or ketone to the solution.
-
Adjust the pH of the mixture if necessary.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or HPLC.
-
Quench the reaction by adding a suitable reagent (e.g., acetic acid).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the desired N-alkyl derivative by preparative HPLC.
-
Characterize the purified compound by spectroscopic methods.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB) (or other appropriate broth for fastidious organisms)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the this compound derivative
-
Positive control (bacterial growth without antibiotic)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivative in MHB directly in the wells of the 96-well plate.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well containing the bacterial inoculum without any antibiotic.
-
Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes in the development and action of novel this compound derivatives.
Caption: A generalized workflow for the development and evaluation of novel this compound derivatives.
Caption: The dual mechanism of action of lipophilic this compound derivatives.
Conclusion and Future Directions
The chemical modification of this compound has proven to be a successful strategy for generating novel antimicrobial agents with improved properties. Lipophilic, dimeric, and other derivatives have demonstrated the potential to overcome existing resistance mechanisms and expand the utility of this important class of antibiotics. Future research should continue to explore novel modifications of the this compound scaffold, guided by a deeper understanding of structure-activity relationships. Furthermore, the development of derivatives with dual antibacterial and antiviral activities represents an exciting new frontier in the fight against infectious diseases. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this critical area of drug discovery.
References
- 1. Semisynthetic this compound derivatives with dual antimicrobial activity against SARS-CoV-2 and multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Antiviral Perfluoroalkyl Derivatives of this compound and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The First Dimeric Derivatives of the Glycopeptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of a series of basic amides of this compound and deglucothis compound with polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N15-alkyl and N15,N15-dialkyl derivatives of this compound antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Octapeptide derivatives of this compound antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. Comparative Study of this compound vs Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus Bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Vancomycin, this compound, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological properties of N63-carboxamides of this compound antibiotics. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. data.epo.org [data.epo.org]
An In-depth Technical Guide to Teicoplanin Resistance Mechanisms in Enterococci
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterococci have emerged as significant nosocomial pathogens, notorious for their intrinsic and acquired resistance to a broad spectrum of antimicrobial agents. Resistance to glycopeptides, particularly vancomycin and teicoplanin, poses a considerable therapeutic challenge. This compound, a glycopeptide antibiotic, inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. However, enterococci have evolved sophisticated mechanisms to evade the action of this critical drug. This technical guide provides a comprehensive overview of the core mechanisms of this compound resistance in enterococci, focusing on the genetic determinants, biochemical pathways, and regulatory circuits involved. It also details key experimental protocols for studying these resistance mechanisms and presents quantitative data to facilitate comparative analysis.
Core Mechanisms of this compound Resistance
The primary mechanism of high-level this compound resistance in enterococci is the modification of the drug's target. This involves the alteration of the peptidoglycan precursor terminus from D-alanyl-D-alanine (D-Ala-D-Ala) to D-alanyl-D-lactate (D-Ala-D-Lac), which exhibits a significantly lower binding affinity for glycopeptide antibiotics. This biochemical modification is orchestrated by a set of genes organized in operons, most notably the vanA gene cluster.
The vanA Gene Cluster: A Hallmark of this compound Resistance
The vanA operon confers high-level, inducible resistance to both vancomycin and this compound.[1][2][3] The key genes within this cluster and their functions are:
-
vanR and vanS : These genes encode a two-component regulatory system. VanS is a membrane-associated sensor kinase that detects the presence of glycopeptides, and VanR is a response regulator that, upon phosphorylation by VanS, activates the transcription of the resistance genes.[4][5]
-
vanH : Encodes a dehydrogenase that reduces pyruvate to D-lactate.
-
vanA : Encodes a ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.
-
vanX : Encodes a D,D-dipeptidase that hydrolyzes the normal D-Ala-D-Ala dipeptide, preventing its incorporation into peptidoglycan precursors.
-
vanY : Encodes a D,D-carboxypeptidase that cleaves the terminal D-Ala from peptidoglycan precursors that have escaped the action of VanX.
-
vanZ : The function of VanZ is not fully elucidated, but it has been shown to contribute to this compound resistance.[4][6][7]
The VanB Phenotype: Vancomycin Resistance with this compound Susceptibility
In contrast to the VanA phenotype, enterococci possessing the vanB gene cluster are typically resistant to vancomycin but remain susceptible to this compound.[1][2] This is because the VanSB sensor kinase is not induced by this compound.[3][8] However, mutations in the vanSB gene can lead to a broadened inducer specificity or constitutive expression of the resistance genes, resulting in acquired this compound resistance.[3][8]
The VanD Phenotype: Constitutive Low-Level Resistance
The vanD gene cluster confers constitutive, moderate-level resistance to vancomycin and variable, often low-level, resistance to this compound.[9][10] The constitutive expression is typically due to mutations in the vanSD or vanRD genes.[10][11]
Atypical Phenotypes: The VanA Genotype with a VanB Phenotype
Of increasing clinical concern are enterococcal isolates that possess the vanA genotype but exhibit a VanB phenotype (vancomycin-resistant, this compound-susceptible).[1][2][12][13] This phenotype can arise from various mutations within the vanA operon, particularly in the vanS gene, which can lead to a loss of response to this compound as an inducer.[5][12] Heteroresistance to this compound has also been observed in such strains, where a subpopulation of cells can grow in the presence of this compound.[1][12]
Quantitative Data on this compound Resistance
The level of this compound resistance, as determined by the Minimum Inhibitory Concentration (MIC), varies depending on the underlying genetic mechanism. The following tables summarize typical this compound MIC ranges for different enterococcal phenotypes.
| Phenotype/Genotype | Enterococcus Species | This compound MIC Range (µg/mL) | Vancomycin MIC Range (µg/mL) | Reference(s) |
| VanA | E. faecium, E. faecalis | ≥16 to >256 | ≥64 to >256 | [1][2][3] |
| VanB | E. faecium, E. faecalis | ≤0.5 to 1.0 | 4 to >1024 | [3][8] |
| VanB with vanSB mutations (this compound-Resistant) | E. faecium | 32 to 64 | 128 to 512 | [8] |
| VanD | E. faecium | 4 to 64 | 32 to 512 | [10] |
| VanA Genotype with VanB Phenotype | E. faecium | 4 to 12 | 64 to 128 | [12][13] |
Signaling Pathways and Regulatory Mechanisms
The expression of this compound resistance genes is tightly controlled by the VanS/VanR two-component system. The following diagram illustrates the signaling cascade in the VanA-type resistance mechanism.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
a) Broth Microdilution Method (According to CLSI guidelines)
This method is considered the gold standard for determining MICs.
-
Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, this compound powder, bacterial inoculum standardized to 0.5 McFarland.
-
Procedure:
-
Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well plate. The typical concentration range tested is 0.06 to 256 µg/mL.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours. For vancomycin, a 24-hour incubation is recommended.[8]
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
b) E-test Method
The E-test is a gradient diffusion method that provides a quantitative MIC value.
-
Materials: Mueller-Hinton agar plates, E-test strips with a predefined gradient of this compound, bacterial inoculum standardized to 0.5 McFarland.
-
Procedure:
-
Prepare a bacterial lawn by evenly streaking a standardized inoculum onto the surface of a Mueller-Hinton agar plate.
-
Aseptically apply the this compound E-test strip to the agar surface.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours (or 24 hours for vancomycin).
-
An elliptical zone of inhibition will form. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[1][3][12]
-
Analysis of Peptidoglycan Precursors by HPLC-MS
This protocol allows for the identification and quantification of the modified peptidoglycan precursors.[14][15]
-
Procedure:
-
Cultivation and Induction: Grow enterococcal isolates to mid-log phase. For inducible resistance, add a sub-inhibitory concentration of vancomycin or this compound to the culture medium to induce the expression of van genes.
-
Inhibition of Cell Wall Synthesis: Add an inhibitor of a late stage of peptidoglycan synthesis (e.g., ramoplanin) to the culture to cause the accumulation of cytoplasmic peptidoglycan precursors.
-
Extraction of Precursors: Harvest the bacterial cells and extract the cytoplasmic precursors using a suitable method, such as boiling in water or acid extraction.
-
HPLC-MS Analysis:
-
Separate the extracted precursors using reverse-phase high-performance liquid chromatography (HPLC).
-
Analyze the eluted fractions using mass spectrometry (MS) to identify the molecular weights of the precursors and confirm the presence of D-Ala-D-Lac or D-Ala-D-Ser termini.
-
-
Analysis of van Gene Expression by RT-qPCR
This method quantifies the level of transcription of the resistance genes.[14][16][17]
-
Procedure:
-
RNA Extraction: Grow enterococcal cultures with and without an inducer (vancomycin or this compound) and extract total RNA using a commercial kit or a standard protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers and probes specific for the target van genes (e.g., vanA, vanS) and a housekeeping gene for normalization (e.g., gyrB, recA).
-
The cycling conditions typically involve an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[16]
-
Analyze the amplification data to determine the relative fold change in gene expression in the induced versus uninduced samples.
-
-
Site-Directed Mutagenesis of vanS
This technique is used to introduce specific mutations into the vanS gene to study their effect on this compound sensing and resistance.
-
Procedure:
-
Plasmid Extraction: Isolate the plasmid carrying the vanS gene from the enterococcal strain.
-
Primer Design: Design mutagenic primers that contain the desired nucleotide change.
-
PCR Amplification: Use the mutagenic primers to amplify the entire plasmid using a high-fidelity DNA polymerase.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme.
-
Transformation: Transform the mutated plasmid into a suitable E. coli host for propagation and then into the target enterococcal strain.
-
Verification: Confirm the presence of the desired mutation by DNA sequencing and assess the resulting phenotype (e.g., this compound MIC).
-
Experimental and Diagnostic Workflows
The following diagrams illustrate typical workflows for investigating this compound resistance mechanisms and for the diagnostic identification of resistant isolates.
References
- 1. Heteroresistance to this compound in Enterococcus faecium Harboring the vanA Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jidc.org [jidc.org]
- 3. scielo.br [scielo.br]
- 4. Regulation of VanA- and VanB-Type Glycopeptide Resistance in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Regulation of Resistance in Vancomycin-Resistant Enterococci: The VanRS Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Selection of a this compound-Resistant Enterococcus faecium Mutant during an Outbreak Caused by Vancomycin-Resistant Enterococci with the VanB Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to glycopeptides (vancomycin and this compound) in Enterococcus spp. Phenotypes VanA, VanB, vand, and other less frequent (VanC, C2 / 3, E, F, G, L, M) - Molecular diagnosis (PCR and sequencing). - IVAMI [ivami.com]
- 10. New Combinations of Mutations in VanD-Type Vancomycin-Resistant Enterococcus faecium, Enterococcus faecalis, and Enterococcus avium Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VanD-Type Vancomycin-Resistant Enterococcus faecium and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VanB Phenotype-vanA Genotype Enterococcus faecium with Heterogeneous Expression of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Chlorhexidine Induces VanA-Type Vancomycin Resistance Genes in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of peptidoglycan precursors in vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Teicoplanin: An In-depth Technical Guide on its Spectrum of Activity Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin is a glycopeptide antibiotic with a spectrum of activity primarily directed against Gram-positive bacteria.[1][2] It is a crucial agent in the management of serious infections, particularly those caused by resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[3] This technical guide provides a comprehensive overview of the in vitro activity of this compound against a range of clinically significant bacterial isolates. It includes quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and visual representations of its mechanism of action and testing workflows to support research and development efforts in the field of antimicrobial agents.
Introduction
This compound, structurally related to vancomycin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][4][5] Specifically, it binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation reactions essential for cell wall integrity.[5] This mechanism of action makes it effective against a wide array of Gram-positive organisms.[1][6][7] However, its activity can vary against different species and is influenced by factors such as inoculum size and testing media.[2][8] Understanding the precise spectrum and potency of this compound is paramount for its appropriate clinical use and for the development of new glycopeptide antibiotics.
Spectrum of Activity: Quantitative Data
The in vitro activity of this compound is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are key indicators of an antibiotic's potency against a population of clinical isolates.
Staphylococcus aureus
This compound demonstrates potent activity against both methicillin-susceptible (S. aureus, MSSA) and methicillin-resistant S. aureus (MRSA).[1][8]
| Clinical Isolate | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |
| S. aureus (MRSA) | 407 | 0.25 | 1 | 0.125 - 4 | [9] |
| S. aureus | 78 | 2 | 8 | Not Reported | [10] |
| S. aureus | 2911 (2018) | 0.58 (Geometric Mean) | Not Reported | Not Reported | [11] |
Coagulase-Negative Staphylococci (CoNS)
The activity of this compound against CoNS can be more variable compared to S. aureus, with some species, such as Staphylococcus haemolyticus, occasionally exhibiting reduced susceptibility.[8]
| Clinical Isolate | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |
| Coagulase-Negative Staphylococci | 185 | 2 (Vancomycin) | 4 (Vancomycin) | Wider range for this compound | [12][13] |
| Methicillin-Resistant CoNS | 130 | Not Reported | Not Reported | ≤0.5 - 2 | [14] |
Enterococcus Species
This compound is generally more active against Enterococcus species than vancomycin, although resistance can occur.[1]
| Clinical Isolate | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MBC90 (mg/L) | Reference |
| Enterococcus spp. | 304 | 0.25 | 0.25 | 8 | [15] |
Streptococcus Species
This compound exhibits high activity against various streptococcal species.[8]
| Clinical Isolate | Number of Isolates | MIC90 (mg/L) | Reference |
| Non-group D Streptococci | Multiple Studies | ~0.2 | [8] |
Experimental Protocols for Susceptibility Testing
Accurate determination of this compound susceptibility is crucial for clinical decision-making and resistance surveillance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods.[16][17]
Broth Microdilution Method (CLSI/EUCAST)
This is considered the gold standard method for determining MIC values.
Principle: Serial two-fold dilutions of this compound are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of this compound that shows no visible bacterial growth after a defined incubation period.
Detailed Methodology:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent according to the manufacturer's instructions.
-
Preparation of Microtiter Plates: Serial two-fold dilutions of the this compound stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 0.06 to 64 mg/L).
-
Inoculum Preparation: A suspension of the test organism is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is read as the lowest concentration of this compound at which there is no visible growth (turbidity) of the organism.
Disk Diffusion Method (Kirby-Bauer)
This method provides a qualitative assessment of susceptibility (susceptible, intermediate, or resistant).
Principle: A paper disk impregnated with a standardized amount of this compound (e.g., 30 µg) is placed on an agar plate that has been uniformly inoculated with the test bacterium. During incubation, the antibiotic diffuses from the disk into the agar. The diameter of the zone of growth inhibition around the disk is measured and interpreted according to established breakpoints.[18][19][20]
Detailed Methodology:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to the turbidity of a 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The surface of a Mueller-Hinton agar plate is then evenly streaked in three directions to ensure confluent growth.
-
Application of this compound Disk: A this compound 30 µg disk is applied to the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35 ± 2 °C for 16-20 hours.
-
Measurement and Interpretation: The diameter of the zone of complete growth inhibition is measured in millimeters. The result is interpreted as susceptible, intermediate, or resistant based on the zone diameter breakpoints provided by CLSI or EUCAST.
Visualizations
Signaling Pathways and Mechanisms
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Experimental Workflows
The workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound is depicted below.
Caption: Broth microdilution workflow for MIC determination.
Conclusion
This compound remains a potent antimicrobial agent against a variety of Gram-positive clinical isolates, including multidrug-resistant strains. Its activity profile, particularly against S. aureus and Enterococcus species, underscores its therapeutic importance. The standardized methodologies outlined in this guide are essential for accurate susceptibility testing, which in turn informs effective clinical management and ongoing surveillance of resistance trends. Further research into this compound's activity against emerging pathogens and the mechanisms of resistance will be critical for preserving its utility in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbiological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of this compound Used in the Prevention and Treatment of Serious Infections Caused by Gram-Positive Bacteria and Compared Its Effects with Some other Antibiotics – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. This compound: an investigational glycopeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. academic.oup.com [academic.oup.com]
- 9. dovepress.com [dovepress.com]
- 10. This compound Dosing Strategy for Treatment of Staphylococcus aureus in Korean Patients with Neutropenic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic Changes of Staphylococcus aureus Susceptibility to Vancomycin, this compound, and Linezolid in a Central Teaching Hospital in Shanghai, China, 2008–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activities of vancomycin and this compound against coagulase-negative staphylococci isolated from neutropenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro activities of vancomycin and this compound against coagulase-negative staphylococci isolated from neutropenic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Activity of Vancomycin and this compound Against Coagulase Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative activity of daptomycin and this compound against enterococci isolated from blood and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Comparison of this compound disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. shop.tinyteria.com [shop.tinyteria.com]
- 19. kairosafe.it [kairosafe.it]
- 20. kairosafe.it [kairosafe.it]
Teicoplanin Pharmacokinetics and Tissue Distribution in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of teicoplanin, a glycopeptide antibiotic, as observed in various animal models. Understanding these parameters is crucial for the preclinical assessment and optimization of dosing regimens for treating severe Gram-positive infections. This document summarizes key quantitative data, details experimental methodologies, and visualizes experimental workflows to facilitate further research and development.
Pharmacokinetic Profile of this compound in Animal Models
This compound exhibits a complex pharmacokinetic profile characterized by a multi-exponential decline in serum concentrations, extensive protein binding, and a long terminal half-life. Its disposition has been studied in several animal species, providing valuable data for interspecies scaling and prediction of human pharmacokinetics.
Following intravenous administration, this compound's disposition is often described by a three-compartment model. In rabbits, the serum concentrations show a three-phase exponential decline with half-lives of 0.11 hours (α-phase), 1.4 hours (β-phase), and 8.3 hours (γ-phase)[1]. Similarly, in male Sprague-Dawley rats, a three-compartment open model has been used to describe its disposition[2]. In sheep, intravenous injection resulted in monophasic behavior with a mean elimination half-life of 5 hours[3]. The primary route of elimination is renal, with the majority of the drug excreted unchanged through glomerular filtration[4]. Studies in rats have shown that approximately 76.3% of an administered dose is recovered in the urine within 5 days[2].
Intramuscular administration of this compound is also effective, with 100% bioavailability observed in sheep, although absorption is slow, leading to a longer elimination half-life of 9.23 hours compared to intravenous administration[3].
Table 1: Pharmacokinetic Parameters of this compound in Various Animal Models
| Animal Model | Dose and Route | T½ (alpha) | T½ (beta) | T½ (gamma) / Elimination T½ | Volume of Distribution (Vd) | Clearance (CL) | Bioavailability (IM) | Reference |
| Rabbit | 7.5 mg/kg IV | 0.11 ± 0.01 h | 1.4 ± 0.4 h | 8.3 ± 2.2 h | - | - | - | [1] |
| Rat (Sprague-Dawley) | 10 mg/kg IV | - | - | - | - | - | - | [5] |
| Sheep | 6 mg/kg IV | - | - | 5 ± 0.24 h | - | - | - | [3] |
| Sheep | 6 mg/kg IM | - | - | 9.23 ± 0.74 h | - | - | 100% | [3] |
| Pig (Ventilated) | Nebulized | - | - | 25.4 h (blood stream elimination) | - | - | Low systemic absorption (3.4%) | [6] |
Tissue Distribution of this compound
This compound demonstrates wide distribution into various tissues, a critical factor for its efficacy in treating deep-seated infections. Animal studies have consistently shown high concentrations in key organs such as the kidneys, liver, lungs, and bone.
Kidney
The kidneys are a primary site of both accumulation and excretion of this compound. High concentrations of radiolabeled this compound have been observed in the renal cortex of rats[5]. This accumulation is an important consideration, as this compound can induce nephrotoxicity, although studies in rats suggest its nephrotoxic potential may be lower than that of vancomycin[7][8].
Bone
This compound's ability to penetrate bone tissue is a significant advantage for treating osteomyelitis and for surgical prophylaxis in orthopedics. In a guinea pig model, this compound demonstrated greater penetration into bone compared to vancomycin, with concentrations increasing for up to 6 hours post-administration[9]. Studies in rabbits have also investigated the concentration of this compound in bone when mixed with hydroxyapatite cement for repairing cortical defects, showing that the antibiotic remains stable and does not degrade over several months[10]. Local application of this compound-loaded calcium sulfate in a rabbit model of chronic osteomyelitis resulted in high local antibiotic levels with low systemic concentrations, minimizing the risk of systemic toxicity[11].
Lung
Lung tissue concentrations of this compound are crucial for the treatment of respiratory tract infections. Animal data indicate high concentrations in the lungs relative to plasma[4]. Administration via nebulization has been explored as a method to achieve even higher local concentrations. In a rat model, aerosolized this compound resulted in significantly higher lung tissue concentrations compared to intravenous administration[12]. The area under the curve (AUC) in the lung was 84 times higher after nebulization than after IV delivery[12]. Similarly, in mechanically ventilated pigs, 23-24% of the nebulized this compound dose was deposited in the lungs, leading to high local concentrations with low systemic absorption[6][13].
Other Tissues
Studies in rats using radiolabeled this compound have shown that the liver, skin, and fat also act as deep compartments, retaining the drug for extended periods[2]. In vitro studies with rat tissue homogenates have demonstrated that this compound binds to cell membranes and enters some, but not all, cell types[14].
Table 2: this compound Tissue Concentrations in Animal Models
| Animal Model | Tissue | Route of Administration | Dose | Key Findings | Reference |
| Guinea Pig | Bone | 50 mg/kg IV | This compound concentration increased up to 6h and was markedly higher than vancomycin at 6, 12, and 24h. | [9] | |
| Rat | Kidney | 10 mg/kg IV | High affinity for the kidneys, especially the cortex. | [5] | |
| Rabbit | Bone (local) | Mixed with hydroxyapatite cement | Antibiotic does not degrade in the cement for several months. | [10] | |
| Rabbit | Bone (local) | This compound-loaded calcium sulfate pellets | High local antibiotic levels with low systemic concentrations. | [11] | |
| Rat | Lung | Single dose (IV vs. Aerosol) | Mean lung concentration at 15 min was 1.94 mg/g (aerosol) vs. 0.04 mg/g (IV). AUClung was 84 times higher with aerosol. | [12] | |
| Pig (Ventilated) | Lung | Nebulized | 24 ± 7% of the initial nebulizer charge was deposited in the lungs. | [6] | |
| Rat | Liver, Skin, Fat | 10 mg/kg IV | These tissues, along with adrenal glands and spleen, behaved as a deep compartment. | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of pharmacokinetic and tissue distribution studies. The following sections outline typical experimental protocols employed in animal studies of this compound.
Animal Models
A variety of animal models have been utilized, including:
-
Rats: Sprague-Dawley and Wistar strains are commonly used for general pharmacokinetic, tissue distribution, and toxicology studies[2][5][7][8][12].
-
Rabbits: Often used for studies involving bone infections and extravascular diffusion[1][10][11].
-
Guinea Pigs: Utilized for comparative studies of bone penetration[9].
-
Pigs: Serve as a relevant large animal model for studies of aerosolized drug delivery during mechanical ventilation[6][13].
-
Sheep: Used to evaluate pharmacokinetics after both intravenous and intramuscular administration, particularly in the context of intramammary infections[3].
Dosing and Administration
-
Intravenous (IV): this compound is typically dissolved in a suitable vehicle (e.g., sterile saline) and administered as a bolus injection or infusion via a cannulated vein (e.g., jugular, ear vein)[1][5][9].
-
Intramuscular (IM): The drug is injected into a major muscle mass[1][3].
-
Aerosol/Nebulization: For lung delivery studies, this compound is aerosolized using a nebulizer connected to a ventilation system, particularly in mechanically ventilated animal models[6][12].
-
Local Application: For bone infection models, this compound is mixed with a carrier like calcium sulfate or hydroxyapatite cement and implanted directly at the site of infection or defect[10][11].
Sample Collection
-
Blood/Serum: Serial blood samples are collected at predetermined time points from a cannulated artery or vein. Serum is separated by centrifugation and stored frozen until analysis[1][9].
-
Tissues: Animals are euthanized at various time points after drug administration. Tissues of interest (e.g., lung, liver, kidney, bone) are excised, rinsed, blotted dry, weighed, and then homogenized. Homogenates are stored frozen prior to extraction and analysis[5][12].
Analytical Methods
The concentration of this compound in biological matrices is determined using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for its specificity and sensitivity. A reversed-phase HPLC method with UV or fluorescence detection is common. For tissue analysis, a solid-phase extraction (SPE) step is often employed for sample clean-up[9][10]. Derivatization with agents like o-phthalaldehyde (OPA) can enhance fluorescence intensity for detecting very low concentrations[10].
-
Fluorescence Polarization Immunoassay (FPIA): This is another common method for quantifying this compound in serum[12].
-
Microbiological Assay: This method measures the antimicrobial activity of the drug. It involves measuring the zone of inhibition of a susceptible bacterial strain (e.g., Bacillus subtilis) on an agar plate[15].
-
Radiolabeling: The use of radiolabeled this compound (e.g., with 14C or 99mTc) allows for detailed whole-body autoradiography and quantitative assessment of drug distribution in all tissues, as well as excretion studies[2][5][16].
Mandatory Visualizations
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a typical this compound pharmacokinetic study in an animal model.
Experimental Workflow for Tissue Distribution Study
Caption: Workflow for a this compound tissue distribution study in an animal model.
References
- 1. The pharmacokinetics and extravascular diffusion of this compound in rabbits and comparative efficacy with vancomycin in an experimental endocarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of [14C]this compound in male rats after single intravenous dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and efficacy of this compound against intramammary infections in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution and excretion of this compound in rats after single and repeated intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aerosol Route to Administer this compound in Mechanical Ventilation: In Vitro Study, Lung Deposition and Pharmacokinetic Analyses in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: renal tolerance and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nephrotoxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum and bone concentrations of this compound and vancomycin: study in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of bone and tissue concentrations of this compound mixed with hydroxyapatite cement to repair cortical defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Efficacies of this compound-Loaded Calcium Sulfate for Treatment of Chronic Methicillin-Resistant Staphylococcus aureus Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lung and serum this compound concentration after aerosol and intravenous administration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro studies of this compound binding to rat tissues and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of this compound concentration in serum using a bioassay technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Teicoplanin's Antiviral Activity Against Enveloped Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin, a glycopeptide antibiotic traditionally used against serious Gram-positive bacterial infections, has emerged as a promising broad-spectrum antiviral agent against a range of enveloped viruses.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's antiviral properties, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The primary antiviral mechanism of this compound involves the inhibition of the host cell endosomal protease, Cathepsin L (CTSL), which is crucial for the entry of many enveloped viruses, including coronaviruses and filoviruses.[3][4][5] This guide summarizes key in vitro and in vivo findings, presents quantitative data in structured tables for comparative analysis, details relevant experimental protocols, and provides visual representations of key pathways and workflows to support further research and development in this area.
Introduction
The repurposing of existing drugs with established safety profiles presents an accelerated pathway for the development of novel antiviral therapies. This compound, a drug with decades of clinical use, has been identified as a potent inhibitor of several enveloped viruses, including members of the Coronaviridae, Filoviridae, Flaviviridae, Orthomyxoviridae, and Retroviridae families.[1][6][7][8] Its unique mechanism of targeting a host-cell factor, rather than a viral component, suggests a higher barrier to the development of viral resistance. This guide serves as a comprehensive resource for researchers and drug developers interested in the antiviral potential of this compound.
Mechanism of Antiviral Action
The principal antiviral activity of this compound is attributed to its ability to inhibit the enzymatic activity of Cathepsin L (CTSL), a lysosomal cysteine protease.[3][4][5] Many enveloped viruses, following receptor binding, are internalized into host cells via the endocytic pathway. Within the late endosome/lysosome, the acidic environment and the action of proteases like CTSL are required for the cleavage and activation of viral surface glycoproteins, which facilitates the fusion of the viral envelope with the endosomal membrane and the subsequent release of the viral genome into the cytoplasm.[4]
This compound is thought to interact with CTSL, likely through its lipophilic moiety, thereby blocking its proteolytic activity.[3] This inhibition prevents the necessary processing of the viral glycoproteins, trapping the virus within the endosome and ultimately leading to its degradation.[4] This mechanism has been particularly well-elucidated for SARS-CoV, MERS-CoV, SARS-CoV-2, and Ebola virus.[1][5]
A secondary mechanism has been proposed for coronaviruses, involving the inhibition of the viral main protease (3CLpro), which is essential for the cleavage of viral polyproteins into functional proteins required for replication.[3]
Signaling Pathway of Viral Entry and Inhibition by this compound
Caption: Viral entry pathway and the inhibitory action of this compound on Cathepsin L.
Quantitative Data on Antiviral Activity
The antiviral efficacy of this compound has been quantified against various enveloped viruses using in vitro cell culture models. The half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) are key parameters to assess the potency and therapeutic window of an antiviral compound.
Table 1: In Vitro Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| SARS-CoV-2 (Wuhan-Hu-1) | HEK293T-hACE2 | Authentic Virus | 2.038 | >100 | >49.1 | [4] |
| SARS-CoV-2 (D614G) | HEK293T-hACE2 | Authentic Virus | 2.116 | >100 | >47.3 | [4] |
| SARS-CoV-2 (Pseudovirus) | A549 | Pseudovirus Entry | 1.66 | Not Reported | Not Reported | [1] |
| SARS-CoV-2 (Pseudovirus) | Huh7 | Pseudovirus Entry | 1.885 | Not Reported | Not Reported | [4] |
| SARS-CoV (Pseudovirus) | HEK293T | Pseudovirus Entry | 3.67 | >100 | >27.2 | [1] |
| MERS-CoV (Pseudovirus) | Huh-7 | Pseudovirus Entry | 8.08 | >100 | >12.4 | [5] |
Table 2: In Vitro Antiviral Activity of this compound against Other Enveloped Viruses
| Virus | Virus Family | Cell Line | Assay Type | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Ebola Virus (Zaire strain, pseudovirus) | Filoviridae | Vero | Pseudovirus Entry | 2.38 | >125 | >52.5 | [9] |
| Ebola Virus (trVLP) | Filoviridae | HEK293T | trVLP Assay | 0.33 | >100 | >303 | [5] |
| HIV-1 | Retroviridae | CEM | Cell Culture | 17 | Not Reported | Not Reported | [1] |
| Influenza A Virus | Orthomyxoviridae | MDCK | Not Specified | Active, no IC50 | Not Specified | Not Specified | [10] |
| Dengue Virus (analogue LCTA-949) | Flaviviridae | Not Specified | CPE Reduction | Active, no IC50 | Not Specified | Not Specified | [7] |
| Yellow Fever Virus (analogue LCTA-949) | Flaviviridae | Not Specified | CPE Reduction | Active, no IC50 | Not Specified | Not Specified | [7] |
| Tick-Borne Encephalitis Virus (analogue LCTA-949) | Flaviviridae | Not Specified | CPE Reduction | Active, no IC50 | Not Specified | Not Specified | [7] |
| Hepatitis C Virus (derivatives) | Flaviviridae | Huh-7 | Replicon Assay | Active, no IC50 | Not Specified | Not Specified | [11] |
Note: Some studies report EC50 (half-maximal effective concentration) which is analogous to IC50. Data for some viruses, particularly influenza and flaviviruses, is for this compound derivatives or analogues and may not directly reflect the potency of the parent compound.
Experimental Protocols
Detailed and standardized protocols are critical for the accurate assessment of antiviral activity. Below are methodologies for key experiments cited in this compound research.
Pseudovirus Entry Assay
This assay is commonly used to study the entry stage of high-containment viruses in a BSL-2 setting.
-
Production of Pseudoviruses:
-
Co-transfect HEK293T cells with a plasmid encoding the viral envelope glycoprotein of interest (e.g., SARS-CoV-2 Spike) and a plasmid encoding a viral backbone (e.g., HIV-1 or VSV) that lacks its own envelope protein and contains a reporter gene (e.g., luciferase or GFP).
-
Harvest the supernatant containing the pseudotyped viral particles 48-72 hours post-transfection and filter to remove cell debris.
-
-
Infection Assay:
-
Seed target cells (e.g., HEK293T-hACE2 for SARS-CoV-2) in 96-well plates.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the pseudoviruses with the this compound dilutions for 1 hour at 37°C.
-
Add the virus-drug mixture to the target cells.
-
Incubate for 48-72 hours.
-
-
Data Analysis:
-
Measure the reporter gene expression (e.g., luciferase activity using a luminometer).
-
Normalize the results to untreated virus-infected controls.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for Antiviral Activity Assessment
Caption: A generalized workflow for in vitro assessment of this compound's antiviral activity.
Cathepsin L Activity Assay (Fluorometric)
This assay measures the ability of this compound to directly inhibit the enzymatic activity of Cathepsin L.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., containing sodium acetate and DTT, pH 5.5).
-
Prepare a solution of purified human Cathepsin L.
-
Prepare a solution of a fluorogenic Cathepsin L substrate (e.g., Z-FR-AFC).
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well black plate, add the reaction buffer.
-
Add the this compound dilutions to the respective wells.
-
Add the Cathepsin L solution and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the Cathepsin L substrate.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence intensity at regular intervals using a fluorometer (e.g., excitation 400 nm, emission 505 nm).
-
Calculate the rate of substrate cleavage (reaction velocity).
-
Determine the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Calculate the IC50 value for Cathepsin L inhibition.
-
Cell Viability (Cytotoxicity) Assay
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to toxicity to the host cells. The MTT assay is a common method.
-
Cell Treatment:
-
Seed cells in a 96-well plate at the same density used for the antiviral assays.
-
Add serial dilutions of this compound to the cells (without virus).
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the CC50 value, the concentration of this compound that reduces cell viability by 50%.
-
In Vivo Studies
While in vitro data is promising, in vivo studies are essential to validate the therapeutic potential of this compound. A study in hACE2 mice demonstrated that pre-treatment with this compound could prevent SARS-CoV-2 infection.[4] Further in vivo studies are needed to establish optimal dosing regimens, pharmacokinetic and pharmacodynamic profiles, and efficacy in different animal models for various enveloped viruses. A study on chronic methicillin-resistant Staphylococcus aureus (MRSA) osteomyelitis in rabbits showed that locally administered this compound was effective, providing some insights into its in vivo behavior.[12]
Conclusion and Future Directions
This compound has demonstrated significant in vitro antiviral activity against a variety of clinically important enveloped viruses, primarily by inhibiting the host-cell factor Cathepsin L. Its established clinical safety profile makes it an attractive candidate for drug repurposing. The quantitative data summarized in this guide highlights its potency, particularly against coronaviruses and Ebola virus.
Future research should focus on:
-
Expanding the evaluation of this compound against a wider range of enveloped viruses with comprehensive quantitative data.
-
Conducting more extensive in vivo studies to determine its efficacy, optimal dosing, and potential for prophylactic and therapeutic use.
-
Investigating the potential for synergistic effects when used in combination with other antiviral agents that have different mechanisms of action.
-
Exploring the structure-activity relationship of this compound derivatives to potentially enhance antiviral potency and broaden the spectrum of activity.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a valuable tool in the arsenal against current and future viral threats.
References
- 1. This compound—A New Use for an Old Drug in the COVID-19 Era? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound assay [gloshospitals.nhs.uk]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Glycopeptide Antibiotic this compound Inhibits Cell Entry of SARS-CoV-2 by Suppressing the Proteolytic Activity of Cathepsin L [frontiersin.org]
- 5. Glycopeptide Antibiotics Potently Inhibit Cathepsin L in the Late Endosome/Lysosome and Block the Entry of Ebola Virus, Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of lipophilic this compound pseudoaglycon derivatives as new anti-influenza virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Analogue of the Antibiotic this compound Prevents Flavivirus Entry In Vitro | PLOS One [journals.plos.org]
- 8. This compound derivatives block spike protein mediated viral entry as pan-SARS-CoV-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits Ebola pseudovirus infection in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Semisynthetic this compound derivatives as new influenza virus binding inhibitors: synthesis and antiviral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In Vitro and In Vivo Efficacies of this compound-Loaded Calcium Sulfate for Treatment of Chronic Methicillin-Resistant Staphylococcus aureus Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Teicoplanin's In Vitro Immunomodulatory Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teicoplanin, a glycopeptide antibiotic, has demonstrated compelling immunomodulatory effects in various in vitro models. Beyond its well-established antimicrobial activity, this compound exhibits the ability to modulate key functions of both the innate and adaptive immune systems. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro immunomodulatory properties, with a focus on its impact on cytokine production, immune cell function, and underlying signaling pathways. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant cellular mechanisms are visualized to serve as a resource for researchers in immunology and drug development.
Introduction
This compound is a complex glycopeptide antibiotic used clinically for the treatment of serious infections caused by Gram-positive bacteria. Its mechanism of antibacterial action involves the inhibition of peptidoglycan synthesis, leading to the disruption of bacterial cell wall integrity. Emerging evidence from in vitro studies suggests that this compound also possesses immunomodulatory capabilities that may contribute to its therapeutic efficacy. These effects appear to be independent of its antimicrobial properties and involve direct interactions with components of the host immune system. This guide will delve into the specifics of these immunomodulatory effects, providing the technical details necessary for their further investigation and potential therapeutic exploitation.
Effects on Innate Immunity
The innate immune system forms the first line of defense against pathogens. This compound has been shown to influence the activity of key innate immune cells, including neutrophils and monocytes/macrophages.
Modulation of Phagocytic Function
This compound has demonstrated a capacity to enhance the bactericidal activity of phagocytes.
-
Enhanced Intracellular Killing: In vitro studies have shown that this compound can enhance the intracellular killing of Staphylococcus aureus by human neutrophils and monocytes.[1][2] One study reported that human monocytes, which did not significantly kill S. aureus in the absence of serum, killed 90% of phagocytosed bacteria after pre-treatment with this compound.[2]
-
Stimulation of Phagocytosis: this compound has been observed to increase the phagocytosis of S. aureus by both murine macrophages and human neutrophils.[3][4]
However, at high concentrations, inhibitory effects have also been noted.
-
Inhibition of Neutrophil Functions: At a concentration of 500 mg/L, this compound and its derivative MDL 62211 were found to significantly inhibit the adherence, chemotaxis, and phagocytosis of Candida albicans by human polymorphonuclear cells (PMNs).[5]
Table 1: Effects of this compound on Phagocytic Function
| Cell Type | Organism/Target | This compound Concentration | Observed Effect | Reference |
| Human Neutrophils | Staphylococcus aureus | Not specified | Enhanced intracellular killing | [2] |
| Human Monocytes | Staphylococcus aureus | Not specified | 90% killing of phagocytosed bacteria | [2] |
| Murine Macrophages | Staphylococcus aureus | Not specified | Increased phagocytosis | [3][4] |
| Human Neutrophils | Staphylococcus aureus | Not specified | Increased phagocytosis | [3][4] |
| Human PMNs | Candida albicans | 500 mg/L | Inhibition of adherence, chemotaxis, and phagocytosis | [5] |
Attenuation of Inflammatory Responses
A significant immunomodulatory property of this compound is its ability to neutralize bacterial endotoxin (lipopolysaccharide, LPS) and subsequently reduce the production of pro-inflammatory cytokines.
-
LPS Neutralization and Cytokine Reduction: In a human whole blood model, pre-incubation of LPS from Salmonella minnesota R595 with this compound (at a 20:1 weight-to-weight ratio) significantly reduced the release of interleukin-8 (IL-8), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) at 4, 8, and 24 hours post-LPS challenge.[1]
Table 2: Effect of this compound on LPS-Induced Cytokine Release in Human Whole Blood
| Cytokine | Time Point (hours) | Effect of this compound Pre-incubation | Reference |
| IL-8 | 4, 8, 24 | Significant reduction | [1] |
| IL-1β | 4, 8, 24 | Significant reduction | [1] |
| TNF-α | 8, 24 | Significant reduction | [1] |
Effects on Cell Proliferation and Viability
This compound has been shown to have a dose-dependent effect on the proliferation and viability of various cell lines in vitro.
-
Biphasic Effect on Cell Proliferation: At lower concentrations, this compound induced cell proliferation in CHO, MCF-7, and Jurkat cell lines.[6][7][8] The maximum proliferation rates were observed at 1000 µg/mL for CHO cells, 400 µg/mL for MCF-7 cells, and 200 µg/mL for Jurkat cells.[6][7][8]
-
Dose-Dependent Cytotoxicity: At higher concentrations, this compound exhibited a dose-dependent cytotoxic effect on these cell lines.[6][7][8]
Table 3: Dose-Dependent Effects of this compound on Cell Lines
| Cell Line | Maximum Proliferation Concentration | Concentration Inducing Toxicity | Reference |
| CHO | 1000 µg/mL | > 2000 µg/mL | [6][7][8] |
| MCF-7 | 400 µg/mL | > 6000 µg/mL | [6][7][8] |
| Jurkat | 200 µg/mL | > 400 µg/mL | [6][7][8] |
Signaling Pathways
The precise signaling pathways through which this compound exerts its immunomodulatory effects are not yet fully elucidated. However, its ability to neutralize LPS suggests an interaction with the Toll-like receptor 4 (TLR4) signaling cascade. The subsequent reduction in pro-inflammatory cytokines like TNF-α and IL-1β points towards a potential modulation of downstream transcription factors such as Nuclear Factor-kappa B (NF-κB).
References
- 1. Inhibition of endotoxin-induced interleukin 8 release by this compound in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on leukocytic activity and intraleukocytic micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of phagocytosis against Staphylococcus aureus by this compound and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revistas.unav.edu [revistas.unav.edu]
- 5. Inhibition of in vitro cytokine production by human peripheral blood mononuclear cells treated with xenobiotics: implications for the prediction of general toxicity and immunotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on cell number of cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on cell number of cultured cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Teicoplanin Minimum Inhibitory Concentration (MIC) Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teicoplanin is a glycopeptide antibiotic used in the treatment of serious Gram-positive bacterial infections. Determining the Minimum Inhibitory Concentration (MIC) of this compound is crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and in the research and development of new antimicrobial agents. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for the determination of this compound MIC using various standardized methods, including broth microdilution, agar dilution, and gradient diffusion.
Key Methodologies for this compound MIC Determination
Several methods can be employed to determine the MIC of this compound, with broth microdilution being the reference method recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
Broth Microdilution Method
This method involves preparing serial twofold dilutions of this compound in a liquid growth medium in microtiter plates.[2][3] Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is read as the lowest concentration of this compound that shows no visible growth after incubation.
Agar Dilution Method
In the agar dilution method, varying concentrations of this compound are incorporated into molten agar, which is then poured into Petri dishes.[4][5] A standardized inoculum of the test organism is then spot-inoculated onto the surface of the agar plates. The MIC is the lowest concentration of this compound that prevents the growth of the organism.
Gradient Diffusion Method
The gradient diffusion method, often performed using commercially available strips (e.g., Etest®), involves placing a plastic strip impregnated with a continuous gradient of this compound onto an inoculated agar plate.[6][7] An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the calibrated scale on the strip.[7][8]
Data Presentation: Interpretive Criteria and Quality Control
Accurate and reproducible MIC testing requires adherence to established interpretive criteria (breakpoints) and the use of quality control (QC) strains.
Table 1: this compound MIC Interpretive Criteria (Breakpoints)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) | Reference |
| Staphylococcus spp. | ≤8 µg/mL | 16 µg/mL | ≥32 µg/mL | [9] |
| Enterococcus spp. | ≤8 µg/mL | 16 µg/mL | ≥32 µg/mL | [10] |
| EUCAST (for S. aureus) | - | - | >2 mg/L | [1][11] |
Note: Breakpoints can be subject to change and users should always refer to the latest CLSI M100 or EUCAST documents for the most current information.[12][13]
Table 2: Quality Control (QC) Strains and Expected MIC Ranges
| QC Strain | Method | Expected MIC Range (µg/mL) | Reference |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 0.12 - 0.5 | [14][15][16] |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | 0.06 - 0.25 | [14][15][16] |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion (30 µg disk) | 15 - 19 mm (zone diameter) | [14][15] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Testing
This protocol is based on the CLSI M07 standard.
Materials:
-
This compound powder (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
QC strains (S. aureus ATCC® 29213, E. faecalis ATCC® 29212)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).
-
Prepare Serial Dilutions:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a concentration range typically from 64 µg/mL to 0.06 µg/mL.
-
-
Prepare Inoculum:
-
Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculate Microtiter Plates: Add 10 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁴ CFU/well.[17]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A growth control well (no antibiotic) and a sterility control well (no inoculum) should be included.
Protocol 2: Agar Dilution MIC Testing
This protocol is based on the CLSI M07 standard.
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Standardized bacterial inoculum (0.5 McFarland)
-
Inoculum replicator (optional)
Procedure:
-
Prepare this compound-Agar Plates:
-
Prepare serial twofold dilutions of this compound in sterile water at 10 times the final desired concentrations.
-
Add 2 mL of each this compound dilution to 18 mL of molten MHA (cooled to 45-50°C).
-
Mix well and pour into sterile Petri dishes. Allow the agar to solidify.
-
-
Prepare Inoculum: Prepare a standardized inoculum as described for the broth microdilution method.
-
Inoculate Plates: Spot-inoculate approximately 1-2 µL of the standardized inoculum onto the surface of each this compound-containing and a growth control (no antibiotic) plate.[18]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony.
Protocol 3: Gradient Diffusion MIC Testing
This protocol is based on the manufacturer's instructions for gradient diffusion strips.
Materials:
-
This compound gradient diffusion strips
-
Mueller-Hinton Agar plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile cotton swabs
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum as described for the broth microdilution method.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Apply Gradient Strip: Allow the plate to dry for 5-15 minutes. Aseptically apply the this compound gradient diffusion strip to the agar surface.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: An elliptical zone of inhibition will form. Read the MIC value at the point where the edge of the zone of inhibition intersects the MIC scale on the strip.
Visualization of Experimental Workflows
Caption: Workflow for this compound Broth Microdilution MIC Testing.
Caption: Workflow for this compound Agar Dilution MIC Testing.
Caption: Workflow for this compound Gradient Diffusion MIC Testing.
References
- 1. Vancomycin/Teicoplanin MIC by broth microdilution [bioconnections.co.uk]
- 2. Comparison of this compound disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the agar dilution, tube dilution, and broth microdilution susceptibility tests for determination of this compound MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Dosing Strategy for Treatment of Staphylococcus aureus in Korean Patients with Neutropenic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of this compound and vancomycin against gram-positive bacteria from human clinical and veterinary sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accuracy of gradient diffusion method for susceptibility testing of dalbavancin and comparators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gradient Diffusion | MI [microbiology.mlsascp.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the this compound broth microdilution and disk diffusion susceptibility tests and recommended interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]
- 11. Impact of this compound maintenance dose and MIC values on the clinical outcomes of patients treated for methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medwinpublishers.com [medwinpublishers.com]
- 13. iacld.com [iacld.com]
- 14. Quality control limits for this compound susceptibility tests and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Underestimation of Vancomycin and this compound MICs by Broth Microdilution Leads to Underdetection of Glycopeptide-Intermediate Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijcmas.com [ijcmas.com]
Application Notes & Protocols for Teicoplanin High-Performance Liquid Chromatography (HPLC) Assay
Introduction
Teicoplanin is a glycopeptide antibiotic employed in the treatment of severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). Therapeutic drug monitoring (TDM) of this compound is crucial to ensure efficacy while minimizing toxicity. High-performance liquid chromatography (HPLC) is a robust and widely utilized analytical technique for the quantification of this compound in various matrices, such as human plasma and pharmaceutical formulations. This document provides detailed protocols and application notes for the HPLC-based assay of this compound, intended for researchers, scientists, and drug development professionals.
The methodologies described herein are based on established and validated HPLC-UV methods, offering sensitivity, precision, and accuracy for both clinical TDM and quality control of pharmaceutical preparations.[1][2]
Experimental Protocols
Method 1: HPLC-UV for this compound in Human Plasma
This protocol is adapted for the quantification of this compound in human plasma, suitable for clinical applications and therapeutic drug monitoring.[2][3] It utilizes an internal standard (IS) to enhance precision and accuracy.[2][3]
1. Materials and Reagents
-
This compound reference standard
-
Polymyxin B (Internal Standard)[3]
-
Acetonitrile (HPLC grade)[3]
-
Sodium dihydrogen phosphate (NaH₂PO₄)[3]
-
Chloroform (analytical grade)[4]
-
Ultrapure water
-
Drug-free human plasma
2. Chromatographic Conditions
A summary of the chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | Isocratic elution with NaH₂PO₄ buffer and acetonitrile (78:22, v/v)[2][3] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm[3] |
| Injection Volume | 25 µL[5] |
| Run Time | Approximately 70 minutes[4] |
3. Sample Preparation
-
Collect blood samples in heparinized tubes.
-
Centrifuge at 3000-4000 rpm for 10 minutes at 4°C to separate the plasma.[3][4]
-
To 200 µL of plasma, add a known concentration of the internal standard (Polymyxin B).[4]
-
Deproteinize the sample by adding 400 µL of acetonitrile.[4]
-
Vortex the mixture.
-
Rinse the aqueous supernatant with 600 µL of chloroform to remove interfering substances.[4]
-
Collect the final aqueous supernatant for injection into the HPLC system.[4]
4. Method Validation Parameters
The following table summarizes the validation parameters for this HPLC-UV method.
| Parameter | Result |
| Linearity Range | 7.8–500 mg/L[2][3] |
| Lower Limit of Quantification (LLOQ) | 7.81 mg/L[4] |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) < 15% |
| Accuracy | 85-115% |
Method 2: HPLC for this compound in Lyophilized Powder
This protocol is designed for the quality control and assay of this compound in its lyophilized pharmaceutical form.[1][6]
1. Materials and Reagents
-
This compound reference standard
-
Ultrapure water
2. Chromatographic Conditions
The chromatographic conditions for this method are detailed below.
| Parameter | Condition |
| Column | Waters Symmetry C18 (250 x 4.6 mm, 5 µm)[1][6] |
| Mobile Phase | Isocratic elution with acetonitrile and methanol (50:50, v/v)[1][6] |
| Flow Rate | 1.0 mL/min[1][6] |
| Detection | UV at 279 nm[1][6] |
| Injection Volume | 10 µL |
3. Sample Preparation
-
Accurately weigh the contents of a this compound vial.[7]
-
Dissolve the powder in a suitable solvent (e.g., mobile phase or water) to a known concentration.[7]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to fall within the calibration curve range.[1]
4. Method Validation Parameters
A summary of the validation parameters for the analysis of lyophilized this compound is provided below.
| Parameter | Result |
| Linearity Range | 70.0–120.0 µg/mL[1] |
| Precision (Repeatability) | RSD between 1.3% and 2.39%[1] |
| Accuracy (Recovery) | Mean absolute recovery of 102.31%[1] |
| Retention Time | Approximately 1.8 minutes[1] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound in human plasma.
Caption: Workflow for this compound HPLC Assay in Human Plasma.
Signaling Pathway (Illustrative)
While this compound's mechanism of action does not involve a classical signaling pathway, the following diagram illustrates its logical relationship with its bacterial target.
Caption: Mechanism of Action of this compound.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. Quantification of this compound Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of this compound Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of this compound Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a new and rapid HPLC for determination of lyophilized this compound - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. iomcworld.org [iomcworld.org]
Application Notes and Protocols for Teicoplanin Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and application of teicoplanin in preclinical animal research. The following protocols and data are intended to serve as a starting point for researchers designing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.
Introduction
This compound is a glycopeptide antibiotic with a spectrum of activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It functions by inhibiting the polymerization of peptidoglycan, a critical component of the bacterial cell wall, leading to cell death.[1] Due to its clinical relevance, this compound is frequently studied in various animal models to understand its efficacy against different infections, its pharmacokinetic profile, and its safety.
This compound Formulation for In Vivo Administration
This compound is typically supplied as a lyophilized powder for reconstitution.[3] For in vivo studies, it is crucial to prepare a sterile and biocompatible formulation.
Reconstitution Protocol:
-
Aseptically add the required volume of sterile Water for Injection to the vial containing the this compound powder.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.[4]
-
The final concentration can be adjusted based on the desired dosage and the volume to be administered to the animal. A common formulation is 400 mg of this compound in 3.0 ml of solution.[3]
-
The reconstituted solution should be a clear, yellowish solution.
Data Presentation: Dosages and Pharmacokinetics
The following tables summarize this compound dosages and pharmacokinetic parameters reported in various animal models. These values can serve as a reference for dose selection in new studies.
Table 1: this compound Dosage in Various Animal Models
| Animal Model | Infection Model | Route of Administration | Dosage | Reference |
| Mouse | Wound Infection (S. aureus) | Intraperitoneal | 7 mg/kg daily | [5] |
| Rabbit | MRSA Osteomyelitis | Intravenous | 6 mg/kg every 12h for 3 doses, then every 24h for 4 weeks | [6] |
| Sheep | Intramammary Infection | Intramuscular | Single dose of 6 mg/kg or three consecutive daily doses of 6 mg/kg | [7] |
| Guinea Pig | Bone and Joint Infection | Intravenous | 50 mg/kg | |
| Rat | Pharmacokinetic Study | Intravenous | 10,000 U/kg | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Route of Administration | Elimination Half-life | Bioavailability | Key Findings | Reference |
| Sheep | Intravenous | 5 hours | - | Monophasic behavior | [7] |
| Sheep | Intramuscular | 9.23 hours | 100% | Slow absorption, satisfactory slow elimination | [7] |
| Rat | Intravenous | Varies (100-170 hours in recent human studies) | - | Primarily excreted by urinary route (80%) | [3] |
| Guinea Pig | Intravenous | Not specified | - | Higher and more sustained bone concentrations compared to vancomycin | [9] |
Experimental Protocols
Murine Thigh Infection Model for PK/PD Analysis
This protocol is adapted from studies evaluating the pharmacokinetic/pharmacodynamic (PK/PD) indices of this compound against Staphylococcus aureus.[10]
Experimental Workflow:
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Review of this compound Used in the Prevention and Treatment of Serious Infections Caused by Gram-Positive Bacteria and Compared Its Effects with Some other Antibiotics – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. medicines.org.uk [medicines.org.uk]
- 4. wsh.nhs.uk [wsh.nhs.uk]
- 5. Comparative efficacy of topical versus systemic this compound in experimental model of wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo efficacies of this compound-loaded calcium sulfate for treatment of chronic methicillin-resistant Staphylococcus aureus osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and efficacy of this compound against intramammary infections in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of [14C]this compound in male rats after single intravenous dose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum and bone concentrations of this compound and vancomycin: study in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic/pharmacodynamic evaluation of this compound against Staphylococcus aureus in a murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Teicoplanin Administration in a Neutropenic Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Teicoplanin is a glycopeptide antibiotic with potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The neutropenic mouse model is a crucial preclinical tool for evaluating the efficacy of antibiotics like this compound.[1] By inducing a temporary state of neutropenia, these models mimic the immunocompromised condition of certain patient populations, allowing for a focused assessment of an antibiotic's antibacterial activity in the absence of a robust innate immune response.[1] These models are highly standardized, reproducible, and predictive of clinical outcomes in humans.[1] This document provides detailed protocols for establishing a neutropenic mouse model and administering this compound for pharmacokinetic/pharmacodynamic (PK/PD) and efficacy studies.
Data Presentation
Table 1: Cyclophosphamide Regimens for Inducing Neutropenia in Mice
| Total Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| 250 | 150 mg/kg on day -4 and 100 mg/kg on day -1 | Profound and sustained neutropenia (<10 neutrophils/mm³) for at least 3 days | [2][3] |
| 200 | Single intraperitoneal injection on day -4 | Neutropenia induction for MRSA pneumonia model | [4] |
| 400 | 200 mg/kg on day -4 and 200 mg/kg on day -2 | Neutropenia induction for P. aeruginosa infection model | [5] |
Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound against S. aureus in a Murine Thigh Infection Model
| Pathogen | PK/PD Index | Bacteriostatic Effect (Target Value) | 1-log10 Kill Effect (Target Value) | Reference |
| MSSA | fCmax/MIC | 4.44 | 15.44 | [6] |
| MSSA | fAUC24/MIC | 30.4 | 70.56 | [6] |
| MRSA | fCmax/MIC | 8.92 | 14.16 | [6] |
| MRSA | fAUC24/MIC | 54.8 | 76.4 | [6] |
fCmax: free maximum concentration; fAUC24: free area under the concentration-time curve over 24 hours; MIC: minimum inhibitory concentration.
Table 3: Efficacy of this compound in a Neutropenic Mouse Model of MRSA Pneumonia
| Treatment Group | 72-hour Survival Rate | Statistical Significance (vs. Pneumonia Control) | Reference |
| Pneumonia Control (No Treatment) | Not explicitly stated | - | [4] |
| This compound | Significantly increased | p = 0.0001 | [4] |
| G-CSF | No significant increase | - | [4] |
| This compound + G-CSF | Significantly improved | p = 0.0001 | [4] |
G-CSF: Granulocyte-Colony Stimulating Factor
Experimental Protocols
Induction of Neutropenia
This protocol describes a commonly used method to induce neutropenia in mice using cyclophosphamide.[2][3][6]
Materials:
-
Cyclophosphamide (CPM)
-
Sterile saline for injection
-
Female ICR or Swiss Albino mice (e.g., 35g)
-
Sterile syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Prepare a sterile solution of cyclophosphamide in saline at the desired concentration.
-
A widely used regimen to induce profound and sustained neutropenia involves a total dose of 250 mg/kg.[2][3]
-
On day -4 (four days before bacterial infection), administer 150 mg/kg of cyclophosphamide via intraperitoneal injection.
-
On day -1 (one day before bacterial infection), administer a second dose of 100 mg/kg of cyclophosphamide via intraperitoneal injection.
-
This regimen typically results in severe neutropenia (<10 neutrophils/mm³) for at least three days, starting from day 0.[2][3]
-
Blood samples can be collected from the retro-orbital sinus to monitor leukocyte counts and confirm neutropenia.[2][3]
Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics against localized soft tissue infections.[1]
Materials:
-
Neutropenic mice
-
Mid-logarithmic phase culture of the bacterial strain of interest (e.g., S. aureus)
-
Sterile saline
-
Sterile syringes and needles for intramuscular (IM) injection
Procedure:
-
Two hours before this compound administration, mice are anesthetized.
-
Inject 0.1 mL of a bacterial suspension containing a known concentration (e.g., 10^6 - 10^7 CFU/mL) into the posterior thigh muscle of one hind limb.
-
At designated time points after infection (e.g., 2 hours), initiate this compound treatment.
-
At the end of the experiment (e.g., 24 hours post-treatment), euthanize the mice.
-
Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions.
-
Plate the dilutions onto appropriate agar plates to determine the bacterial load (CFU/thigh).
Murine Pneumonia Model
This model is used to assess antibiotic efficacy in a respiratory tract infection.
Materials:
-
Neutropenic mice
-
Bacterial culture (e.g., MRSA)
-
Anesthetic
-
Micropipette
Procedure:
-
Anesthetize the neutropenic mice.
-
Administer a specific volume (e.g., 50 µL) of a bacterial suspension (e.g., 3 x 10^8 CFU/mL) via tracheal puncture or intranasal instillation.[4]
-
Initiate this compound treatment at a predetermined time post-infection.
-
Monitor the survival of the mice over a defined period (e.g., 72 hours).[4]
-
For bacterial clearance studies, euthanize mice at specific time points, and aseptically remove and homogenize the lungs for CFU enumeration.
This compound Administration
Materials:
-
This compound powder for injection
-
Sterile water for injection or saline
-
Sterile syringes and needles for subcutaneous (SC) or intravenous (IV) injection
Procedure:
-
Reconstitute this compound according to the manufacturer's instructions to the desired stock concentration.
-
Further dilute the stock solution with sterile saline to achieve the final desired dosing concentration.
-
Administer the this compound solution to the mice via the desired route (subcutaneous or intravenous).
-
The dosing volume and frequency will depend on the specific PK/PD parameters being investigated.
Visualizations
Caption: Experimental workflow for this compound administration in a neutropenic mouse model.
Caption: Logical relationship of neutropenia on host immune response to bacterial infection.
References
- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 2. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound and G-CSF on survival in experimental MRSA pneumonia in neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Pharmacokinetic/pharmacodynamic evaluation of this compound against Staphylococcus aureus in a murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Teicoplanin Therapeutic Drug Monitoring: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current guidelines and protocols for therapeutic drug monitoring (TDM) of teicoplanin, a glycopeptide antibiotic. This document is intended to serve as a valuable resource for researchers investigating the pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound in various therapeutic contexts.
Introduction to this compound and Therapeutic Drug Monitoring (TDM)
This compound is a glycopeptide antibiotic effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It functions by inhibiting the synthesis of the bacterial cell wall. Due to its pharmacokinetic variability among different patient populations, TDM is a crucial tool in optimizing this compound therapy. Monitoring trough concentrations (the lowest concentration of the drug in the bloodstream before the next dose) helps ensure therapeutic efficacy while minimizing the risk of toxicity.[1]
This compound Dosing and Monitoring Guidelines
Target Trough Concentrations
The recommended target trough concentrations for this compound vary depending on the site and severity of the infection. Research studies should aim for concentrations within these established therapeutic windows to ensure clinical relevance.
| Indication | Target Trough Concentration (mg/L) |
| Uncomplicated Skin and Soft Tissue Infections, Complicated Urinary Tract Infections | 15 - 30[2][3] |
| Pneumonia, Bone and Joint Infections | 20 - 40[3][4] |
| Infective Endocarditis | 30 - 40[2][3][4] |
| Other Severe Infections (e.g., bacteraemia, severe sepsis) | >20[5] |
Note: While a relationship between plasma concentrations and toxicity has not been definitively established, trough concentrations below 60 mg/L are generally considered safe.[1][4]
Dosing Recommendations
Appropriate dosing is critical to achieve the target trough concentrations. The following tables provide a summary of recommended loading and maintenance doses based on clinical guidelines.
Table 2a: Loading Dose Recommendations
| Infection Severity | Dosing Regimen |
| Standard Infections | 6 mg/kg every 12 hours for 3 doses[6] |
| Severe Infections (e.g., endocarditis, bone and joint infections) | 12 mg/kg every 12 hours for 4-5 doses[3][7] |
| To achieve trough of 15-30 mg/L | Five doses of 10 mg/kg or four doses of 12 mg/kg within the initial 3 days are recommended.[8] |
| To achieve trough of 20-40 mg/L | Five doses of 12 mg/kg within the initial 3 days are recommended.[8] |
Table 2b: Maintenance Dose Recommendations (Normal Renal Function)
| Infection Severity | Dosing Regimen |
| Standard Infections | 6 mg/kg once daily |
| Severe Infections | 12 mg/kg once daily[3] |
Dosing in Renal Impairment
This compound is primarily excreted by the kidneys, necessitating dose adjustments in patients with renal impairment.
| Creatinine Clearance (CrCl) | Recommended Dose Adjustment |
| > 80 ml/min | Normal maintenance dose every 24 hours[3] |
| 30 - 80 ml/min | Normal maintenance dose every 48 hours, or half the normal maintenance dose every 24 hours[2][3] |
| < 30 ml/min | Normal maintenance dose every 72 hours, or one-third of the normal maintenance dose every 24 hours[2] |
Timing of Therapeutic Drug Monitoring
The timing of blood sampling for TDM is crucial for accurate interpretation of the results.
| TDM Event | Recommended Timing |
| First Trough Level | On day 4 or 5, immediately before the next scheduled dose.[5] |
| Subsequent Monitoring | Weekly, or more frequently if there are changes in renal function or dosage.[4] |
Experimental Protocols for this compound Quantification
Accurate measurement of this compound concentrations in biological matrices is essential for research purposes. High-Performance Liquid Chromatography (HPLC) and Fluorescence Polarization Immunoassay (FPIA) are two commonly employed analytical methods.
Protocol for this compound Quantification by HPLC
This protocol is a composite of methodologies described in the scientific literature and provides a robust starting point for method development.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., polymyxin B)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Sodium phosphate monobasic
-
Ultrapure water
-
Human serum/plasma (for standards and quality controls)
3.1.2. Sample Preparation
-
To 100 µL of serum or plasma, add 35 µL of the internal standard solution (e.g., 100 mg/L vancomycin).
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer 100 µL of the clear supernatant to a new tube.
-
Add 200 µL of the mobile phase A and vortex for 10 seconds.
-
The sample is now ready for injection into the HPLC system.
3.1.3. HPLC Conditions
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) formic acid in water |
| Mobile Phase B | 0.1% (v/v) formic acid in a 5:1 (v/v) acetonitrile-water mixture |
| Flow Rate | 1.0 mL/min (isocratic) |
| Injection Volume | 25 µL |
| Detector | UV detector at 220 nm |
| Run Time | Approximately 70 minutes |
3.1.4. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking drug-free human serum/plasma with known concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5, 25, 50, and 100 mg/L).
-
Prepare low, medium, and high-quality control samples in the same manner.
-
Process standards and quality controls alongside the unknown samples.
Protocol for this compound Quantification by Fluorescence Polarization Immunoassay (FPIA)
FPIA is a rapid and sensitive method suitable for high-throughput analysis. Commercial kits are available and should be used according to the manufacturer's instructions. The following provides a general workflow.
3.2.1. Principle FPIA is a competitive immunoassay. This compound in the sample competes with a fluorescein-labeled this compound tracer for binding sites on a this compound-specific antibody. The degree of polarization of the emitted fluorescent light is inversely proportional to the concentration of this compound in the sample.
3.2.2. General Procedure
-
Calibration: Use the serum-based calibrators provided in the kit (typically ranging from 0 to 100 µg/mL) to generate a standard curve.
-
Sample Preparation: Patient serum or plasma samples can often be used directly. Samples with expected concentrations greater than the highest calibrator should be diluted with drug-free serum.
-
Assay: The automated FPIA analyzer will perform the following steps:
-
Pipette the sample, tracer, and antibody into a reaction cuvette.
-
Incubate to allow the binding reaction to occur.
-
Measure the fluorescence polarization.
-
-
Quantification: The analyzer calculates the this compound concentration in the unknown samples by interpolating the results from the standard curve.
3.2.3. Key Assay Parameters
-
Assay Range: Typically 3 to 50 µg/mL or 0 to 100 µg/mL, depending on the kit.
-
Sample Volume: Usually less than 100 µL.
-
Turnaround Time: Approximately 20 minutes.
Visualization of this compound's Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The following diagrams illustrate the key steps in this process and the workflow for therapeutic drug monitoring.
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Caption: General workflow for this compound therapeutic drug monitoring.
References
- 1. journals.asm.org [journals.asm.org]
- 2. scilit.com [scilit.com]
- 3. idcmjournal.org [idcmjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. iomcworld.org [iomcworld.org]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. Analysis using fluorescence polarization immunoassay for unbound this compound concentration in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of teicoplanin in the study and potential treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) biofilm-related infections. It is intended to serve as a comprehensive resource, consolidating key data and methodologies for researchers in microbiology, infectious diseases, and pharmaceutical development.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) is a formidable pathogen, largely due to its propensity to form biofilms on both biological and inert surfaces. These structured communities of bacteria are encased in a self-produced polymeric matrix, rendering them notoriously resistant to conventional antibiotic therapies and host immune responses. This compound, a glycopeptide antibiotic, is a critical agent in the management of severe Gram-positive infections, including those caused by MRSA. Its mechanism of action involves the inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall.[1][2] While effective against planktonic MRSA, its utility against biofilm-embedded organisms requires specific dosage considerations and in-depth investigation. These notes provide an overview of this compound's application in this context, supported by quantitative data and detailed experimental procedures.
Mechanism of Action
This compound exerts its bactericidal effect by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors.[1] This action sterically hinders the transglycosylation and transpeptidation reactions essential for the elongation and cross-linking of the peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall and leading to cell lysis.[1] In the context of biofilms, while the primary molecular target remains the same, the dense extracellular polymeric substance (EPS) matrix can limit antibiotic penetration, and the altered metabolic state of bacteria within the biofilm can reduce the efficacy of cell wall-active agents.
Data Presentation
The following tables summarize key quantitative data regarding the activity of this compound against MRSA.
Table 1: In Vitro Susceptibility of Planktonic MRSA to this compound and Vancomycin
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference(s) |
| This compound | 0.25 - 1 | 1 - 2 | 0.125 - 4 | [3][4] |
| Vancomycin | 0.5 - 1.5 | 1 - 2 | 0.25 - 4 | [3][4] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Recommended this compound Dosing Regimens and Target Trough Concentrations for Severe MRSA Infections
| Dosing Regimen | Target Trough Concentration (mg/L) | Clinical Context | Reference(s) |
| Loading Dose | |||
| 6 mg/kg every 12 hours for 3 doses | >15 | Standard therapy for MRSA bacteremia | [5] |
| Maintenance Dose | |||
| Standard Dose: 6 mg/kg every 24 hours | >15 | MRSA bacteremia with this compound MIC <1.5 mg/L | [5] |
| High Dose: 6 mg/kg every 12 hours | >20 | MRSA bacteremia with this compound MIC ≥1.5 mg/L or severe infections | [5][6] |
Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Target for this compound in MRSA Infections
| PK/PD Index | Target Value | Associated Outcome | Reference(s) |
| AUC₂₄/MIC | ≥900 µg·h/mL | High probability of bacteriological response | [2][7] |
AUC₂₄ represents the area under the concentration-time curve over a 24-hour period.
Signaling Pathways and Experimental Workflows
MRSA Biofilm Formation: PIA-Dependent and PIA-Independent Pathways
MRSA employs sophisticated regulatory networks to control biofilm formation. Two major pathways have been identified: one dependent on the production of Polysaccharide Intercellular Adhesin (PIA), and another that is PIA-independent and relies on surface proteins.
Experimental Workflow: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
The following workflow outlines the key steps in determining the MBIC of this compound against MRSA biofilms.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Planktonic MRSA
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
MRSA isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 mg/L in a suitable solvent (e.g., sterile deionized water).
-
Preparation of this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate to obtain concentrations ranging from 128 mg/L to 0.125 mg/L.
-
Inoculum Preparation: From a fresh culture of the MRSA isolate on a non-selective agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the prepared this compound dilutions to the wells of a new 96-well microtiter plate. Then, add 50 µL of the adjusted MRSA inoculum to each well, resulting in a final volume of 100 µL and final this compound concentrations ranging from 64 mg/L to 0.0625 mg/L.
-
Controls: Include a positive control well containing only the MRSA inoculum in CAMHB (no antibiotic) and a negative control well containing only CAMHB.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA isolate.
Protocol 2: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) of this compound against MRSA Biofilms
This protocol utilizes the crystal violet staining method to quantify biofilm biomass after exposure to this compound.
Materials:
-
MRSA isolate
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound powder
-
Sterile 96-well flat-bottom tissue culture-treated microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the MRSA isolate in TSB. Dilute the overnight culture 1:100 in TSB supplemented with 1% glucose.
-
Biofilm Formation: Add 200 µL of the diluted MRSA culture into the wells of a 96-well microtiter plate. Include wells with sterile TSB + 1% glucose as a negative control. Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Removal of Planktonic Cells: After incubation, carefully aspirate the medium from each well and wash the wells twice with 200 µL of sterile PBS to remove non-adherent, planktonic bacteria.
-
This compound Treatment: Prepare serial two-fold dilutions of this compound in TSB + 1% glucose in a separate plate. Add 200 µL of these dilutions to the wells containing the established biofilms. Include a positive control well (biofilm with no antibiotic).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Biofilm Quantification:
-
Aspirate the medium and wash the wells twice with PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells gently with water until the washings are clear.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
MBIC Determination: The MBIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥50% or ≥90%) in biofilm biomass compared to the untreated control.
Conclusion
This compound remains a valuable therapeutic option for severe MRSA infections. However, the presence of biofilms presents a significant challenge to successful treatment. Understanding the increased concentrations of this compound required to inhibit and eradicate biofilms, as determined by MBIC and MBEC assays, is crucial for optimizing dosing strategies. The provided protocols offer standardized methods for researchers to evaluate the efficacy of this compound and novel anti-biofilm agents against MRSA. Further research into combination therapies and strategies to disrupt the biofilm matrix may enhance the clinical utility of this compound in treating these complex infections.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. Pharmacokinetic/pharmacodynamic analysis of this compound in patients with MRSA infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Vancomycin, this compound, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of this compound vs Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus Bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of this compound maintenance dose and MIC values on the clinical outcomes of patients treated for methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of this compound maintenance dose and MIC values on the clinical outcomes of patients treated for methicillin-resistant Staphylococcus aureus bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/pharmacodynamic analysis of this compound in patients with MRSA infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Teicoplanin in Combination with Beta-Lactams Against Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic use of teicoplanin in combination with beta-lactam antibiotics against various resistant bacterial strains. The included data, experimental protocols, and pathway diagrams are intended to guide research and development efforts in combating antimicrobial resistance.
Introduction
The increasing prevalence of multidrug-resistant organisms, particularly Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), presents a significant global health challenge. Combination therapy, leveraging synergistic interactions between different classes of antibiotics, is a promising strategy to enhance efficacy, overcome resistance, and reduce the development of further resistance. This compound, a glycopeptide antibiotic, has demonstrated synergistic or additive effects when combined with various beta-lactam antibiotics against a range of resistant pathogens. This document summarizes key in vitro and clinical findings and provides detailed protocols for assessing such synergistic interactions.
Data Presentation: In Vitro Synergy and Clinical Outcomes
The following tables summarize quantitative data from various studies investigating the combination of this compound and beta-lactams.
Table 1: In Vitro Synergy of this compound and Beta-Lactams against MRSA
| Beta-Lactam Agent | Number of Strains | Synergy (FIC Index ≤ 0.5) | Mean FIC Index | Reference |
| Panipenem (PAPM) | 109 | 100% | 0.1259 | [1] |
| Cefmetazole (CMZ) | 109 | 100% | 0.1995 | [1] |
| Flomoxef (FMOX) | 109 | 99.1% | 0.2019 | [1] |
| Cefepime (CFPM) | 109 | 88.1% | 0.3257 | [1] |
| Imipenem | 11 | Synergistic | 0.113 | [2] |
| Meropenem | 11 | Synergistic | 0.163 | [2] |
| Sulbactam/Ampicillin | 11 | Synergistic | 0.264 | [2] |
| Cefoselis | 11 | Synergistic or Additive | 0.388 | [2] |
| Cefotaxime | 50 | 86% | Not Reported | [3] |
| Ceftazidime (in triple combo) | 25 | 80% | Not Reported | [3] |
| Piperacillin/Tazobactam (in triple combo) | 25 | 80% | Not Reported | [3] |
Table 2: MIC Reduction of this compound and Beta-Lactams in Combination against MRSA
| Antibiotic | MIC80 Alone (µg/mL) | MIC80 in Combination (µg/mL) | Combination Agent | Reference |
| This compound | 2.0 | ≤ 0.06 | Panipenem | [1] |
| This compound | 2.0 | 0.13 | Flomoxef | [1] |
| This compound | 2.0 | 0.5 | Cefepime | [1] |
| Panipenem | 3.2 | 0.5 | This compound | [1] |
| Flomoxef | ≥ 128 | 4.0 | This compound | [1] |
| Cefepime | 128 | 8.0 | This compound | [1] |
| Cefmetazole | 64 | 2.0 | This compound | [1] |
Table 3: Clinical Outcomes of this compound-Based Combination Therapy
| Study Population | Combination | Outcome | Reference |
| Bone marrow transplant patients with severe sepsis (n=11) | This compound + Ceftazidime + Netilmicin | 10 clinically cured, 1 improved. | [4] |
| Patients with MSSA bacteremia (n=28 per group, propensity score-matched) | This compound vs. Beta-lactam | No significant difference in favorable outcomes or 30-day mortality. | [5][6][7] |
| Patients with MR-CNS BSI | This compound | Clinical success rate of 90% for susceptible vs. 60% for resistant strains. | [8][9] |
| Patients with Gram-positive infections (multicentre trial, n=1431) | This compound (394 in combination) | 91.7% clinical cure or improvement. | [10] |
Experimental Protocols
Checkerboard Synergy Assay
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[11][12][13][14][15][16]
a. Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximating 1.5 x 10⁸ CFU/mL)
-
Stock solutions of this compound and the selected Beta-Lactam antibiotic
-
Pipettes and sterile tips
-
Incubator (35-37°C)
-
Microplate reader (optional, for OD measurements)
b. Protocol:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound and the beta-lactam antibiotic in the appropriate broth. The concentration range should typically span from 4-8 times the Minimum Inhibitory Concentration (MIC) down to sub-inhibitory concentrations.
-
-
Plate Setup:
-
Dispense 50 µL of broth into each well of the 96-well plate.
-
Along the x-axis (columns), add decreasing concentrations of the beta-lactam antibiotic (e.g., 50 µL of each dilution).
-
Along the y-axis (rows), add decreasing concentrations of this compound (e.g., 50 µL of each dilution).
-
This creates a matrix of wells with varying concentrations of both antibiotics.
-
Include control wells: antibiotic-free (growth control), this compound only, and beta-lactam only.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of this final inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis and Interpretation:
-
Visually inspect the plates for turbidity to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration showing no visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index for each well showing no growth:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)
-
FIC Index (FICI) = FIC of this compound + FIC of Beta-lactam
-
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[17][18][19][20][21]
a. Materials:
-
Culture tubes or flasks
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Bacterial inoculum standardized to a starting concentration of ~5 x 10⁵ CFU/mL
-
This compound and beta-lactam antibiotic solutions at desired concentrations (e.g., 0.5x, 1x, 2x MIC)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
-
Shaking incubator (35-37°C)
b. Protocol:
-
Preparation:
-
Prepare tubes with broth containing:
-
No antibiotic (growth control)
-
This compound alone
-
Beta-lactam alone
-
This compound + Beta-lactam combination
-
-
-
Inoculation:
-
Inoculate each tube with the bacterial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes in a shaking incubator at 35-37°C.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
-
Colony Counting:
-
Perform serial tenfold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates for 18-24 hours, then count the colonies (CFU/mL).
-
-
Data Analysis and Interpretation:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥ 3 log₁₀ decrease in CFU/mL from the initial inoculum.
-
Antagonism is defined as a ≥ 2 log₁₀ increase in CFU/mL between the combination and its most active single agent.
-
Visualizations
Mechanism of Synergy
The synergistic interaction between this compound and beta-lactams is often attributed to a "seesaw" or "sequential-inhibition" effect on the bacterial cell wall synthesis pathway. Beta-lactams inhibit Penicillin-Binding Proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis. This initial damage can expose earlier stages of the cell wall synthesis pathway, making the bacterium more susceptible to this compound, which inhibits peptidoglycan polymerization at an earlier step by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[22][23]
Caption: Proposed mechanism of synergy between this compound and beta-lactams.
Experimental Workflow for Synergy Testing
The following diagram illustrates the general workflow for conducting in vitro synergy testing of this compound and beta-lactam combinations.
References
- 1. [Combination effect of this compound and beta-lactams on MRSA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Combination effect of this compound and various antibiotics against hetero-VRSA and VRSA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of antibiotics' combinations for empirical therapy of suspected methicillin resistant Staphylococcus aureus severe respiratory infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A clinical trial on efficacy and safety of this compound in combination with beta-lactams and aminoglycosides in the treatment of severe sepsis of patients undergoing allogeneic/autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound versus β-lactam for febrile patients with Staphylococcus-like bacteremia: focus on methicillin-susceptible Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clinical efficacy of this compound in the treatment of bloodstream infection caused by methicillin-resistant coagulase-negative staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A multicentre open clinical trial of this compound in infections caused by gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 15. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. openaccess.uoc.edu [openaccess.uoc.edu]
- 21. akjournals.com [akjournals.com]
- 22. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Teicoplanin Loading Dose Calculation in Preclinical Septic Shock Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and applying teicoplanin loading doses in murine models of septic shock. The following protocols are intended for research purposes and are based on a synthesis of clinical data and preclinical studies.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1] Prompt and effective antimicrobial therapy is crucial for improving outcomes. This compound, a glycopeptide antibiotic, is effective against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), which are significant pathogens in sepsis.[2][3] Due to its long half-life, achieving therapeutic concentrations of this compound rapidly requires the administration of a loading dose.[2][4] In critically ill patients, this is essential to ensure early efficacy.[4][5] These principles are equally critical in preclinical septic shock models to accurately evaluate the therapeutic potential of this compound.
This document outlines protocols for two common murine models of septic shock—cecal ligation and puncture (CLP) and lipopolysaccharide (LPS) administration—and provides a rationale for this compound loading dose selection based on available pharmacokinetic/pharmacodynamic (PK/PD) data.
Rationale for this compound Loading Dose in Septic Shock Models
In clinical practice, this compound loading doses are considered mandatory to quickly achieve therapeutic trough concentrations.[4][5] Standard regimens often involve 6 mg/kg every 12 hours for at least three doses, with higher doses of 10-12 mg/kg recommended for severe infections like septic shock.[4][6] The goal is to promptly reach a plasma concentration that is effective against the target pathogens.
Direct, validated this compound loading dose protocols for murine septic shock models are not well-established in the literature. Therefore, a proposed dosing strategy is extrapolated from human clinical data and available preclinical PK/PD studies. A study in a murine thigh infection model identified the fraction of time the unbound drug concentration remains above the minimum inhibitory concentration (fT>MIC) and the ratio of the area under the unbound concentration-time curve to the MIC (fAUC/MIC) as key PK/PD indices for this compound efficacy against S. aureus. Another study in a mouse model of wound infection utilized a systemic dose of 7 mg/kg.[7]
Based on these data, a loading dose strategy for murine models of septic shock is proposed to mimic the clinical approach of achieving rapid therapeutic concentrations.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound dosing and septic shock model induction.
Table 1: Clinical this compound Loading Dose Regimens in Humans with Severe Infections
| Indication | Loading Dose Regimen | Target Trough Concentration (Cmin) | Reference(s) |
| Serious Gram-positive infections | 6 mg/kg q12h for at least 3 doses | ≥10 mg/L | [4][8] |
| Severe infections (e.g., septic shock, endocarditis) | 10-12 mg/kg q12h for 3-5 doses | 15-30 mg/L | [6][9] |
| Critically ill patients with sepsis | 12-15 mg/kg q12h for 3-5 doses | ≥15 mg/L | [2][10][11] |
Table 2: Proposed this compound Dosing for Murine Septic Shock Models
| Parameter | Proposed Value | Rationale |
| Loading Dose | 12-15 mg/kg | Extrapolated from high-dose human regimens for severe infections and to achieve PK/PD targets. |
| Route of Administration | Intraperitoneal (IP) or Intravenous (IV) | Common routes for systemic drug administration in mice. IP is often more practical. |
| Frequency | Every 12 hours for the first 24-48 hours (2-4 doses) | Mimics clinical loading dose schedules to rapidly achieve and maintain therapeutic levels. |
| Maintenance Dose | 6-10 mg/kg once daily | To maintain steady-state concentrations after the initial loading phase. |
Table 3: Parameters for Induction of Murine Septic Shock Models
| Model | Parameter | Value | Reference(s) |
| Cecal Ligation and Puncture (CLP) | Needle Gauge for Puncture | 21-23 gauge (for moderate to severe sepsis) | [10] |
| Number of Punctures | 1-2 (through-and-through) | [10] | |
| Lipopolysaccharide (LPS) Induced | LPS Dose (E. coli) | 5-20 mg/kg (intraperitoneal) | [12] |
| Mouse Strain Considerations | Susceptibility to LPS varies between strains (e.g., C57BL/6 are relatively resistant) | [13][14] |
Experimental Protocols
Cecal Ligation and Puncture (CLP) Murine Model of Sepsis
This model induces polymicrobial peritonitis and is considered a gold standard for sepsis research.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
Needle (21-23 gauge)
-
Warmed sterile saline (0.9%)
-
Analgesic (e.g., buprenorphine)
-
This compound solution (sterile, for injection)
Procedure:
-
Anesthetize the mouse using a standardized protocol.
-
Shave the abdomen and disinfect the surgical area.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The percentage of cecum ligated will determine the severity of sepsis (a 50-75% ligation is common for severe sepsis).
-
Puncture the ligated cecum once or twice with a 21- or 23-gauge needle. A small amount of fecal matter should be extruded.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers (peritoneum and skin) using sutures.
-
Administer fluid resuscitation with 1 mL of warmed sterile saline subcutaneously.
-
Administer a post-operative analgesic as per institutional guidelines.
-
Administer the first this compound loading dose (12-15 mg/kg, IP or IV) immediately after surgery.
-
Administer subsequent loading doses every 12 hours for the desired duration (e.g., 24-48 hours).
-
Monitor the animals closely for signs of sepsis (e.g., lethargy, piloerection, decreased temperature).
Lipopolysaccharide (LPS) Induced Septic Shock Model
This model induces a sterile, endotoxin-driven inflammatory response that mimics many features of septic shock.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
This compound solution (sterile, for injection)
Procedure:
-
Acclimate mice to the experimental conditions.
-
Prepare a fresh solution of LPS in sterile, pyrogen-free saline at the desired concentration.
-
Administer this compound (12-15 mg/kg, IP or IV) as a pre-treatment (e.g., 30-60 minutes before LPS) or concurrently with the LPS challenge, depending on the experimental question.
-
Inject mice intraperitoneally with a septic shock-inducing dose of LPS (e.g., 5-20 mg/kg).
-
If a loading dose regimen is being tested, administer the second dose of this compound 12 hours after the first.
-
Monitor the animals for signs of endotoxemia (e.g., lethargy, huddling, hypothermia).
Visualization of Experimental Workflow and Signaling Pathway
Diagram 1: Experimental Workflow for this compound Dosing in a CLP Sepsis Model
Caption: Workflow for CLP-induced sepsis and this compound administration.
Diagram 2: Proposed Signaling Pathway of this compound Action in Gram-Positive Sepsis
Caption: this compound inhibits bacterial cell wall synthesis, reducing PAMPs and subsequent inflammation.
References
- 1. In Vitro and In Vivo Efficacies of this compound-Loaded Calcium Sulfate for Treatment of Chronic Methicillin-Resistant Staphylococcus aureus Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic analysis and dosing regimen optimization of this compound in critically ill patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of serious infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Model‐informed precision dosing of this compound for the rapid achievement of the target area under the concentration‐time curve: A simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative efficacy of topical versus systemic this compound in experimental model of wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. dovepress.com [dovepress.com]
- 10. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 11. Frontiers | Population pharmacokinetic analysis and dosing regimen optimization of this compound in critically ill patients with sepsis [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Exploring LPS-induced sepsis in rats and mice as a model to study potential protective effects of the nociceptin/orphanin FQ system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Teicoplanin for Prophylaxis of Gram-Positive Infections in Surgical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Surgical site infections (SSIs) remain a significant cause of morbidity and mortality, with Gram-positive bacteria, particularly Staphylococcus aureus, being the predominant pathogens.[1] Teicoplanin, a glycopeptide antibiotic, is a valuable agent for surgical prophylaxis due to its excellent activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and its long half-life, which allows for single-dose administration in many surgical procedures.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in various preclinical surgical models to evaluate its prophylactic efficacy.
Data Presentation
Table 1: Efficacy of this compound Prophylaxis in a Murine Wound Infection Model
| Treatment Group | Bacterial Load (log10 CFU/g tissue) | Reference |
| Control (No Treatment) | High (specific values not provided) | [1][4] |
| Drug-free Dressing | High (specific values not provided) | [1][4] |
| This compound-soaked Dressing | Reduced | [1][4] |
| Systemic this compound (7 mg/kg IP) | Strong Inhibition | [1][4] |
| Combined this compound-soaked Dressing and Systemic this compound | Highest Inhibition | [1][4] |
Table 2: Efficacy of this compound-Coated Implants in a Rabbit Osteomyelitis Model
| Implant Type | Bacterial Culture Results | Reference |
| This compound-coated Titanium Implant | No bacterial growth in all subjects | [5] |
| Clindamycin-coated Titanium Implant | Bacterial growth in 1 out of 10 subjects | [5] |
| Uncoated Titanium Implant | Bacterial growth in all subjects | [5] |
Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Indices of this compound against S. aureus in a Murine Thigh Infection Model
| PK/PD Index | Efficacy Endpoint | Target Value (MSSA) | Target Value (MRSA) | Reference |
| fCmax/MIC | Static Effect | 4.44 | 8.92 | [6] |
| 1 log10 kill | 15.44 | 14.16 | [6] | |
| fAUC24/MIC | Static Effect | 30.4 | 54.8 | [6] |
| 1 log10 kill | 70.56 | 76.4 | [6] |
Abbreviations: CFU, colony-forming units; IP, intraperitoneal; fCmax, free peak concentration; MIC, minimum inhibitory concentration; fAUC24, area under the free drug concentration-time curve over 24 hours; MSSA, methicillin-susceptible Staphylococcus aureus; MRSA, methicillin-resistant Staphylococcus aureus.
Experimental Protocols
Murine Full-Thickness Wound Infection Model
This model is designed to assess the efficacy of both topical and systemic this compound in preventing infection in a contaminated surgical wound.[1][4]
Materials:
-
Male BALB/c mice
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
Gauze
-
Staphylococcus aureus suspension (e.g., 5 x 10^7 CFU)
-
This compound solution
-
Hydrocellular foam dressing (e.g., Allevyn)
-
Tissue homogenizer
-
Tryptic soy agar plates
Protocol:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave the dorsal surface of the mice and disinfect the area.
-
Create a full-thickness wound on the back using sterile surgical scissors.
-
Place a small piece of sterile gauze over the wound.
-
Inoculate the gauze with a suspension of S. aureus.
-
Divide the animals into treatment groups:
-
Control: No treatment.
-
Topical Prophylaxis: Apply a this compound-soaked hydrocellular foam dressing to the wound.
-
Systemic Prophylaxis: Administer this compound (e.g., 7 mg/kg) via intraperitoneal injection.
-
Combined Prophylaxis: Apply a this compound-soaked dressing and administer systemic this compound.
-
-
At a predetermined time point (e.g., 24, 48, or 72 hours post-infection), euthanize the animals.
-
Excise the wound tissue, weigh it, and homogenize it in sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate on tryptic soy agar to determine the bacterial load (CFU/g of tissue).
Rabbit Implant-Associated Osteomyelitis Model
This model evaluates the ability of this compound-coated implants to prevent bone and implant colonization by S. aureus.[5]
Materials:
-
New Zealand White rabbits
-
Anesthetic
-
Surgical drill
-
Titanium implants (coated and uncoated)
-
Staphylococcus aureus suspension (e.g., 500 CFU)
-
Culture swabs
-
Bone rongeurs
-
Sonicator
-
Blood agar plates
Protocol:
-
Anesthetize the rabbits according to approved IACUC protocols.
-
Surgically expose the tibia and drill a hole into the intramedullary canal.
-
Inoculate the intramedullary canal with a low-dose S. aureus suspension.
-
Insert the titanium implant (this compound-coated, other antibiotic-coated, or uncoated) into the canal.
-
Close the surgical site in layers.
-
After a specified period (e.g., one week), euthanize the animals.
-
Aseptically remove the implant and surrounding bone tissue.
-
Take swabs from the wound site for culture.
-
Sonify the implant in sterile saline to dislodge adherent bacteria.
-
Plate the sonicate, wound swab eluate, and homogenized bone tissue on blood agar plates to determine the presence and quantity of bacteria.
Rat Vascular Graft Infection Model
This model assesses the efficacy of systemic this compound prophylaxis in preventing infection of a synthetic vascular graft.[7][8]
Materials:
-
Rats (e.g., Wistar)
-
Anesthetic
-
Dacron graft material (1 cm²)
-
Staphylococcus aureus (MSSA or MRSA) suspension (e.g., 2 x 10^7 CFU/mL)
-
This compound solution
-
Surgical instruments
-
Tissue grinder
-
Agar plates
Protocol:
-
Anesthetize the rats according to approved IACUC protocols.
-
Administer a single prophylactic dose of this compound (e.g., 10 mg/kg, intraperitoneally) 30 minutes before surgery. Control groups receive saline.
-
Create a subcutaneous pocket on the back of the rat.
-
Implant a 1 cm² piece of Dacron graft material into the pocket.
-
Inoculate the graft with the S. aureus suspension.
-
Close the incision.
-
After a set period (e.g., 7 days), euthanize the animals.
-
Aseptically remove the graft.
-
Homogenize or sonicate the graft to release bacteria.
-
Perform quantitative culture of the graft homogenate to determine the bacterial load.
Concluding Remarks
The selection of an appropriate animal model is crucial for the preclinical evaluation of prophylactic antibiotic regimens. The models described provide robust platforms to assess the efficacy of this compound in preventing common and challenging surgical site infections. Researchers should adapt these protocols to their specific research questions, ensuring compliance with animal welfare regulations. The pharmacokinetic and pharmacodynamic data underscore the importance of achieving adequate drug exposure at the surgical site to ensure prophylactic success. These application notes and protocols serve as a foundational guide for scientists and drug development professionals working to optimize the use of this compound and develop novel strategies to combat surgical site infections.
References
- 1. Comparative efficacy of topical versus systemic this compound in experimental model of wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does surgical prophylaxis with this compound constitute a therapeutic advance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic trials in intra-abdominal infections. A critical evaluation of study design and outcome reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation and comparison of the antimicrobial efficacy of this compound- and clindamycin-coated titanium implants: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic/pharmacodynamic evaluation of this compound against Staphylococcus aureus in a murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Teicoplanin Degradation in Aqueous Solutions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the degradation kinetics of teicoplanin in aqueous solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and standardized experimental protocols to ensure the accuracy and reproducibility of your stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation of this compound in aqueous solutions?
This compound degradation in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Hydrolysis is a major degradation pathway, with the rate being significantly affected by the pH of the solution. Elevated temperatures accelerate the degradation process, following chemical kinetic principles. Additionally, exposure to ultraviolet (UV) and visible light can lead to photodegradation.
Q2: What are the main degradation products of this compound?
Under acidic conditions, this compound undergoes controlled hydrolysis, leading to the formation of pseudoaglycones and eventually a single aglycone through the sequential removal of its three sugar units.[1] Oxidation and hydrolysis can also lead to the formation of triphenyl ether, diphenyl ether, and diphenyl moieties.
Q3: How should this compound solutions be stored to minimize degradation?
To minimize degradation, this compound solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light. The pH of the solution should be maintained within a range that minimizes hydrolysis, although specific optimal pH ranges for long-term stability are not extensively documented in publicly available literature. For intravenous infusions in 5% dextrose, this compound has been found to be chemically stable for up to 6 days when stored at 4°C in polyvinyl chloride bags.[2][3]
Q4: Is there a stability-indicating analytical method to monitor this compound degradation?
Yes, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most common stability-indicating methods for this compound. These methods can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).
Troubleshooting Experimental Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of this compound concentration in solution | Inappropriate pH: The pH of the aqueous solution may be in a range that promotes rapid hydrolysis. | 1. Measure the pH of your solution. 2. Adjust the pH using appropriate buffers to a near-neutral range, if your experimental design allows. 3. Conduct pilot studies at different pH values to determine the optimal range for stability. |
| Elevated temperature: The solution may be stored at a temperature that accelerates degradation. | 1. Ensure solutions are stored at the recommended refrigerated temperature (2-8 °C). 2. If experiments are conducted at elevated temperatures, minimize the duration of exposure. 3. Use a temperature-controlled environment for all experimental manipulations. | |
| Light exposure: The solution may be exposed to UV or ambient light, causing photodegradation. | 1. Store solutions in amber vials or wrap containers in aluminum foil to protect from light. 2. Conduct experiments under low-light conditions whenever possible. | |
| Appearance of unknown peaks in chromatograms | Formation of degradation products: The new peaks are likely degradation products of this compound. | 1. Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. 2. Use a mass spectrometer (LC-MS/MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks and elucidate their structures. |
| Inconsistent or non-reproducible degradation kinetics | Variable experimental conditions: Inconsistent pH, temperature, or light exposure across samples. | 1. Standardize all experimental parameters, including buffer preparation, temperature control, and light protection. 2. Use calibrated equipment for all measurements (pH meter, thermometer, etc.). 3. Prepare fresh solutions for each experiment to avoid variability from aged stock solutions. |
| Matrix effects: Components of the solution (e.g., buffers, excipients) may be interacting with this compound. | 1. Analyze this compound stability in simpler matrices first (e.g., purified water) before moving to more complex solutions. 2. Evaluate the effect of individual matrix components on this compound stability. |
Quantitative Data Summary
Due to the limited availability of specific kinetic data in the public domain, the following tables provide a template for organizing experimentally determined data on this compound degradation.
Table 1: Effect of pH on this compound Degradation Rate at a Constant Temperature
| pH | Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 2.0 | Specify | Record experimental data | Calculate from k |
| 4.0 | Specify | Record experimental data | Calculate from k |
| 7.0 | Specify | Record experimental data | Calculate from k |
| 9.0 | Specify | Record experimental data | Calculate from k |
| 11.0 | Specify | Record experimental data | Calculate from k |
Table 2: Effect of Temperature on this compound Degradation Rate at a Constant pH
| Temperature (°C) | pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) | Activation Energy (Ea, kJ/mol) |
| 25 | Specify | Record experimental data | Calculate from k | Calculate from Arrhenius plot |
| 40 | Specify | Record experimental data | Calculate from k | |
| 50 | Specify | Record experimental data | Calculate from k | |
| 60 | Specify | Record experimental data | Calculate from k |
Table 3: Photodegradation of this compound in Aqueous Solution
| Light Source and Intensity | Temperature (°C) | pH | Apparent First-Order Rate Constant (k, hour⁻¹) | Half-life (t½, hours) |
| Specify (e.g., Xenon lamp, ICH Q1B conditions) | Specify | Specify | Record experimental data | Calculate from k |
| Dark Control | Specify | Specify | Record experimental data | Calculate from k |
Experimental Protocols
Protocol 1: Determining the Effect of pH on this compound Degradation
This protocol outlines the methodology to study the hydrolysis of this compound at different pH values while maintaining a constant temperature.
Caption: Workflow for pH-dependent degradation kinetics study.
Protocol 2: Determining the Effect of Temperature on this compound Degradation
This protocol is designed to evaluate the effect of temperature on the degradation rate of this compound at a constant pH.
References
- 1. This compound, antibiotics from Actinoplanes teichomyceticus nov. sp. VI. Chemical degradation: physico-chemical and biological properties of acid hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of this compound by liquid chromatography-tandem mass spectrometry: development of a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Teicoplanin Precipitation in Stock Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with teicoplanin precipitation in stock solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound stock solution precipitating?
A1: this compound precipitation can occur due to several factors, including solvent choice, concentration, pH, and storage temperature. This compound, a glycopeptide antibiotic, has limited solubility in certain solvents and is sensitive to pH changes. Exceeding its solubility limit or storing it under suboptimal conditions can lead to the formation of precipitates.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For research applications, sterile, deionized or Milli-Q water is the most common and recommended solvent for initial reconstitution of lyophilized this compound.[1][2] For further dilutions, buffers with a slightly alkaline pH (around pH 7.2-7.8) can enhance stability.[1] While this compound is soluble in ethanol, methanol, and DMF, water is generally preferred for biological experiments to avoid solvent-induced cellular toxicity. It is important to note that this compound is practically insoluble in acetonitrile and has very low solubility in DMSO.[1]
Q3: How should I properly dissolve lyophilized this compound powder?
A3: To minimize precipitation and foaming, gently roll or swirl the vial after adding the solvent until the powder is completely dissolved.[3][4] Avoid vigorous shaking, as this can cause foaming, which may make it difficult to accurately pipette the solution.[3][4] If foam does form, allow the vial to stand for about 15 minutes for it to subside.[3]
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: Once reconstituted, this compound stock solutions should be stored at 2-8°C and are generally stable for up to 24 hours. For longer-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can contribute to precipitation and degradation of the antibiotic.
Q5: Can I mix this compound with other antibiotics or compounds in the same solution?
A5: It is generally not recommended to mix this compound directly with other drugs unless their compatibility is known. This compound is known to be incompatible with aminoglycosides and can precipitate when mixed with solutions containing dobutamine, atracurium, ketamine, chlorphenoxamine, and diltiazem.[2]
Quantitative Data Summary
The solubility of this compound can vary depending on the solvent, pH, and temperature. The following table summarizes available quantitative data for easy comparison.
| Solvent/Buffer | pH | Concentration | Temperature | Reference(s) |
| Water | 6.3 - 7.7 | Freely Soluble | Room Temperature | [1] |
| Water | Not Specified | 10 mg/mL | Not Specified | |
| N,N-dimethylformamide (DMF) | Not Specified | Sparingly Soluble | Not Specified | [1] |
| Ethanol (95%) | Not Specified | Practically Insoluble | Not Specified | [1] |
| Methanol | Not Specified | Practically Insoluble | Not Specified | [1] |
| Acetonitrile | Not Specified | Practically Insoluble | Not Specified | [1] |
| Dimethyl sulfoxide (DMSO) | Not Specified | Slightly Soluble | Not Specified | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Water
Objective: To prepare a concentrated stock solution of this compound for use in various in vitro assays.
Materials:
-
This compound lyophilized powder
-
Sterile, deionized or Milli-Q water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile pipette tips
-
Vortex mixer (optional)
-
0.22 µm sterile filter
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water to achieve a final concentration of 10 mg/mL.
-
Gently swirl the tube or vial to dissolve the powder. Avoid vigorous shaking. If necessary, gently vortex for a few seconds.
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. For immediate use, store at 2-8°C for up to 24 hours.
Protocol 2: Preparation of this compound Serial Dilutions for Minimum Inhibitory Concentration (MIC) Assays
Objective: To prepare a series of this compound dilutions in broth media for determining the MIC against bacterial isolates.
Materials:
-
10 mg/mL this compound stock solution (prepared as in Protocol 1)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Sterile multichannel pipette and tips
Procedure:
-
Thaw an aliquot of the 10 mg/mL this compound stock solution.
-
Prepare an intermediate stock solution by diluting the 10 mg/mL stock in the appropriate sterile broth. For example, to prepare a 1 mg/mL intermediate stock, add 100 µL of the 10 mg/mL stock to 900 µL of broth.
-
Label the wells of a 96-well plate for the desired concentration range.
-
In the first well of a row, add a specific volume of the intermediate stock solution (e.g., 200 µL).
-
In the remaining wells of that row, add half of that volume of sterile broth (e.g., 100 µL).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing well by pipetting up and down, and then transferring 100 µL from the second well to the third, and so on, down the row. Discard 100 µL from the last well.
-
The final volume in each well should be 100 µL.
-
This plate now contains the serial dilutions of this compound ready for the addition of the bacterial inoculum.
Visualizations
This compound's Mechanism of Action
This compound inhibits the synthesis of the bacterial cell wall.[5][6][7][8] It binds to the D-Ala-D-Ala termini of the peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps in cell wall formation, ultimately leading to bacterial cell death.[5][6]
Caption: Mechanism of action of this compound.
Experimental Workflow: Troubleshooting this compound Precipitation in a MIC Assay
This workflow outlines the steps to identify and resolve this compound precipitation issues during a Minimum Inhibitory Concentration (MIC) assay.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. bioaustralis.com [bioaustralis.com]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Impact of this compound maintenance dose and MIC values on the clinical outcomes of patients treated for methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 6. youtube.com [youtube.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Graphviz [graphviz.org]
Technical Support Center: Optimizing Teicoplanin Dosage in Rat Models to Avoid Nephrotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studies involving teicoplanin administration in rats, with a focus on mitigating nephrotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of this compound-induced nephrotoxicity in rats?
A1: Early detection of nephrotoxicity is crucial. In rat models, the initial signs are often detected through urinary biomarkers rather than significant changes in serum creatinine. Key early indicators include an increased urinary excretion of tubular cells and enzymes like malate dehydrogenase and N-Acetyl-beta-D-glucosaminidase (NAG).[1][2][3][4] Doses as low as 1 mg/kg/day of this compound have been shown to increase the excretion of tubular cells.[1][3]
Q2: What is a common dosage range for this compound in rat studies, and how does its nephrotoxicity compare to vancomycin?
A2: In comparative studies, this compound has been administered to Wistar rats at doses of 15 mg/kg/day and 50 mg/kg/day.[2][4] When compared to vancomycin, this compound exhibits significantly lower nephrotoxicity. For instance, at a dose of 50 mg/kg/day, this compound did not cause a significant elevation in urinary NAG levels, whereas vancomycin at 200 mg/kg/day did.[2][4] This suggests that the nephrotoxicity of this compound may be as little as one-fourth that of vancomycin in rats.[2][4]
Q3: Are there any known agents that can mitigate or exacerbate this compound-induced nephrotoxicity?
A3: Yes, co-administration of certain agents can influence this compound's effect on the kidneys.
-
Mitigating Agents:
-
Exacerbating Agents:
Q4: What is the underlying mechanism of this compound nephrotoxicity?
A4: this compound, similar to vancomycin, accumulates in the kidneys.[1][3] The resulting kidney injury is characterized by a significant increase in markers of inflammation (such as NO, myeloperoxidase, and TNF-α) and lipid peroxidation (malondialdehyde).[5] Furthermore, this compound treatment leads to a downregulation of enzymatic antioxidants (SOD, CAT, GPx, GST) and non-enzymatic antioxidants (GSH and ascorbic acid).[5] Histopathological examinations have revealed increased glomerular size and hydropic changes in the proximal convoluted tubules of rats treated with this compound.[5]
Troubleshooting Guide
Issue 1: Unexpectedly high levels of urinary biomarkers (NAG, malate dehydrogenase) at low this compound doses.
-
Possible Cause: The rat strain being used might have a higher sensitivity to this compound. The studies cited primarily used Wistar male rats.[2][4][5]
-
Troubleshooting Steps:
-
Review Animal Model: Confirm the strain and health status of the rats. Pre-existing renal conditions can increase susceptibility.
-
Analyze Co-administered Substances: Ensure that no other administered compounds are known to have nephrotoxic potential or to interact with this compound. For example, avoid co-administration with aminoglycosides like tobramycin.[1][3]
-
Dose-Response Study: Perform a pilot study with a wider range of lower doses to establish the nephrotoxicity threshold in your specific animal model.
-
Consider Protective Agents: If the experimental design allows, consider co-administration with a nephroprotective agent like hesperetin.[5]
-
Issue 2: Difficulty in translating effective non-nephrotoxic doses from rat models to clinically relevant targets.
-
Possible Cause: Direct extrapolation of dosages between species is not always accurate due to differences in pharmacokinetics and metabolism.[2][4]
-
Troubleshooting Steps:
-
Therapeutic Drug Monitoring (TDM): Implement TDM in your rat studies to measure this compound trough concentrations. In human clinical practice, trough concentrations of 15–30 mg/L are often targeted for efficacy without a significant increase in nephrotoxicity.[6] While direct targets may differ, establishing a correlation between trough levels and nephrotoxicity markers in rats is a valuable translational step.
-
Pharmacokinetic Modeling: Develop a pharmacokinetic model for this compound in your rat population to better understand its distribution and elimination. This can aid in more accurate dose adjustments.
-
Focus on Biomarkers: Utilize translational biomarkers of kidney injury that are relevant in both rats and humans to bridge the preclinical and clinical data.
-
Data Presentation
Table 1: Comparative Nephrotoxicity of this compound and Vancomycin in Wistar Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Key Nephrotoxicity Marker | Outcome | Reference |
| This compound | 15 | 14 days | Urinary NAG | No significant elevation | [2][4] |
| This compound | 50 | 14 days | Urinary NAG | No significant elevation | [2][4] |
| Vancomycin | 50 | 14 days | Urinary NAG | No significant elevation | [2][4] |
| Vancomycin | 200 | 14 days | Urinary NAG | Significantly elevated | [2][4] |
Table 2: Effect of Hesperetin on this compound-Induced Nephrotoxicity Markers in Wistar Rats
| Treatment Group | Dose (mg/kg) | Plasma Urea | Plasma Creatinine | Reference |
| Control | - | Normal | Normal | [5] |
| This compound (TEIC) | 10 | Significantly Increased | Significantly Increased | [5] |
| Hesperetin (HESP) + TEIC | 50 (HESP) + 10 (TEIC) | Significantly Reduced vs. TEIC | Significantly Reduced vs. TEIC | [5] |
| Hesperetin (HESP) | 50 | Normal | Normal | [5] |
Experimental Protocols
Protocol 1: Assessment of this compound Nephrotoxicity in Wistar Rats
This protocol is based on the methodology described by Imai et al. (1991).[2][4]
-
Animal Model: Use Wistar male rats, housed individually in metabolic cages in a light-controlled room at a stable temperature for at least one week to allow for acclimatization.[2][4]
-
Grouping and Dosing:
-
Sample Collection:
-
Biomarker Analysis:
-
Data Analysis:
-
Compare the urinary NAG levels between the different treatment groups and the control group using appropriate statistical methods (e.g., ANOVA). A p-value of < 0.05 is typically considered significant.[2]
-
Protocol 2: Evaluating the Protective Effect of Hesperetin on this compound-Induced Kidney Injury
This protocol is adapted from the study by Adebayo et al. (2022).[5]
-
Animal Model: Use male Wistar rats (144–180 g).
-
Grouping and Dosing (21-day duration):
-
Group 1 (Control): Receive water orally.
-
Group 2 (Hesperetin): Receive 50 mg/kg of hesperetin orally.
-
Group 3 (this compound): Receive 10 mg/kg of this compound intraperitoneally.
-
Group 4 (Hesperetin + this compound): Receive 50 mg/kg of hesperetin orally and 10 mg/kg of this compound intraperitoneally.
-
-
Sacrifice and Tissue Collection:
-
24 hours after the last administration, sacrifice the rats.
-
Excise the kidneys for biochemical assays and histopathological examination.
-
-
Biochemical Assays:
-
Measure plasma urea and creatinine levels.
-
Assess markers of inflammation (e.g., NO, myeloperoxidase, TNF-α) and oxidative stress (e.g., malondialdehyde, SOD, CAT, GSH) in kidney homogenates.
-
-
Histopathological Examination:
-
Fix kidney tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the sections for changes in glomerular size and the presence of hydropic changes in the proximal convoluted tubules.[5]
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced nephrotoxicity in rats.
Caption: General experimental workflow for assessing this compound nephrotoxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nephrotoxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: renal tolerance and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NEPHROTOXICITY OF this compound IN RATS [jstage.jst.go.jp]
- 5. rem.bioscientifica.com [rem.bioscientifica.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Teicoplanin and Deep-Seated Staphylococcus aureus Infections
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating teicoplanin treatment for deep-seated Staphylococcus aureus infections.
Troubleshooting Guides
Issue 1: this compound treatment is failing in our in vivo model of deep-seated S. aureus infection (e.g., endocarditis, osteomyelitis), despite the initial isolate being susceptible.
Possible Causes and Troubleshooting Steps:
-
Inadequate Dosing: Standard this compound doses may be insufficient to penetrate deep-seated infections like endocarditis or osteomyelitis effectively.[1][2][3] Studies have shown high failure rates with doses of 6 mg/kg/day.[2][3]
-
Emergence of Resistance In Vivo: S. aureus can develop resistance to this compound during the course of therapy.[5][6] This can manifest as a gradual increase in the Minimum Inhibitory Concentration (MIC).
-
Recommendation: Isolate S. aureus from the site of infection post-treatment and re-determine the this compound MIC. Compare this to the MIC of the initial inoculum. Perform population analysis to detect heteroresistant subpopulations.
-
-
-
Recommendation: Test your S. aureus strain for its ability to form biofilms in vitro. Consider incorporating an anti-biofilm agent in your treatment model or investigating combination therapies.[12]
-
-
Presence of Foreign Bodies: The presence of implants or other foreign bodies can contribute to treatment failure.[1]
-
Recommendation: If your model includes a foreign body, consider the impact this has on biofilm formation and antibiotic penetration.
-
Issue 2: We are observing a gradual increase in this compound MIC in our serial passage experiments.
Possible Mechanisms and Investigative Steps:
-
Cell Wall Thickening: A common mechanism for glycopeptide resistance in S. aureus is the thickening of the bacterial cell wall, which traps the antibiotic and prevents it from reaching its target.[13][14][15]
-
Genetic Mutations: Stepwise acquisition of resistance is often due to multiple genetic changes.
-
Experimental Step:
-
Sequence the sigB operon: Mutations in rsbW, an anti-sigma factor, can lead to increased activity of the alternative transcription factor SigB, which contributes to decreased this compound susceptibility.[16][17]
-
Analyze the tcaA gene: Inactivation of tcaA (this compound-associated gene A) has been shown to result in glycopeptide resistance.[18][19]
-
Investigate the agr locus: While its role can be complex, dysfunction in the accessory gene regulator (agr) system has been linked to reduced glycopeptide susceptibility.[20][21][22]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical this compound MIC breakpoints for S. aureus?
A1: MIC breakpoints can vary by the standardizing body. It is crucial to reference the latest guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
| Standardizing Body | Susceptible | Intermediate | Resistant |
| CLSI | ≤ 8 µg/mL | 16 µg/mL | ≥ 32 µg/mL |
| EUCAST | ≤ 4 mg/L | - | > 4 mg/L |
Data sourced from CLSI and EUCAST guidelines.[23][24]
Q2: How does the agr system dysfunction affect this compound susceptibility?
A2: The accessory gene regulator (agr) is a global regulator of virulence in S. aureus. While studies have shown a link between agr dysfunction (particularly in agr group II) and reduced susceptibility to vancomycin, the relationship with this compound is less clear-cut.[21][22] Some research indicates that agr function does not solely determine the propensity for this compound resistance, which may be more influenced by the higher mutation rate of S. aureus in response to this drug.[20][21] However, compromised agr function may create an advantageous environment for the development of glycopeptide heteroresistance.[22]
Q3: What is the "fitness cost" associated with this compound resistance?
A3: The development of this compound resistance in S. aureus is often accompanied by a "fitness cost," which can include slower growth rates, downregulation of virulence genes, and a thickened cell wall.[18][25] In the absence of the antibiotic, these resistant strains may be outcompeted by their susceptible counterparts or may revert to a more susceptible state to regain fitness.[25] This has important implications for the stability of resistance in a clinical or experimental setting.
Q4: Is combination therapy a viable strategy to overcome this compound resistance?
A4: Yes, combination therapy is a promising approach. Studies have investigated the use of this compound with other antibiotics:
-
Rifampicin: The combination has been shown to be effective in treating bacteremic S. aureus infections, although resistance to rifampicin can develop.[12]
-
Fosfomycin: Combination with fosfomycin has been used successfully in cases of clinical failure with glycopeptide monotherapy.[26]
-
Beta-lactams: There is some evidence that combinations of a glycopeptide and a beta-lactam can be synergistic against staphylococci with reduced glycopeptide susceptibility.[6]
Q5: Why is this compound resistance acquired more readily than vancomycin resistance?
A5: this compound resistance is often observed to emerge more readily than vancomycin resistance.[16] This may be a prelude to the development of vancomycin resistance.[27] The exact reasons are complex but may relate to the different ways these two glycopeptides interact with the bacterial cell wall and membrane. This compound anchors to the membrane, a property not shared by vancomycin, which may influence the selection of specific resistance mechanisms.[17]
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant S. aureus
This protocol is based on the methodology for generating mutants with sequentially increasing this compound resistance.[18]
Objective: To generate isogenic S. aureus strains with varying levels of this compound resistance for further study.
Materials:
-
Susceptible S. aureus parent strain (e.g., SA113).
-
Brain Heart Infusion (BHI) agar and broth.
-
This compound antibiotic powder.
-
Sterile culture tubes and petri dishes.
-
Incubator at 37°C.
Methodology:
-
Prepare an overnight culture of the susceptible parent S.aureus strain in BHI broth.
-
Plate serial dilutions of the overnight culture onto BHI agar plates containing increasing concentrations of this compound (e.g., starting from a concentration slightly above the parent strain's MIC).
-
Incubate the plates at 37°C for 24-48 hours.
-
Select 5-10 single colonies that grow at the highest this compound concentration.
-
Subculture these selected colonies twice on non-selective BHI agar to ensure the stability of the resistant phenotype.
-
Determine the new MIC of the selected strains using a method like broth microdilution to confirm the increase in resistance.
-
To achieve higher levels of resistance, repeat steps 1-6 using the newly generated resistant strain as the starting culture and plating on agar with even higher concentrations of this compound.
Protocol 2: Assessment of Cell Wall Thickness by Transmission Electron Microscopy (TEM)
This protocol is adapted from studies correlating cell wall thickness with glycopeptide resistance.[14][15]
Objective: To measure and compare the cell wall thickness of this compound-susceptible and -resistant S. aureus strains.
Methodology:
-
Sample Preparation:
-
Grow S. aureus strains to the mid-exponential growth phase in BHI broth.
-
Harvest bacterial cells by centrifugation.
-
Wash the cells with a suitable buffer (e.g., phosphate-buffered saline).
-
-
Fixation:
-
Fix the bacterial pellet with a primary fixative, such as a solution of 2.5% glutaraldehyde in cacodylate buffer, for at least 2 hours at 4°C.
-
Wash the cells again in the buffer.
-
Post-fix with a secondary fixative, such as 1% osmium tetroxide, for 1 hour.
-
-
Dehydration and Embedding:
-
Dehydrate the fixed cells through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the samples with a resin (e.g., Epon 812) and embed them in molds.
-
Polymerize the resin in an oven.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (60-80 nm) of the embedded samples using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and then with lead citrate to enhance contrast.
-
-
Imaging and Measurement:
-
Examine the sections using a transmission electron microscope.
-
Capture images of well-preserved, cross-sectioned bacterial cells at high magnification.
-
Measure the cell wall thickness at multiple points around the circumference of at least 20-30 different cells for each strain using image analysis software.
-
Calculate the average cell wall thickness for each strain and perform statistical analysis to compare the susceptible and resistant isolates.
-
Visualizations
Caption: Factors and mechanisms leading to this compound treatment failure.
Caption: Workflow for investigating this compound resistance mechanisms.
Caption: Simplified SigB activation pathway in S. aureus.
References
- 1. Poor efficacy of this compound in treatment of deep-seated staphylococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Failure of treatment with this compound at 6 milligrams/kilogram/day in patients with Staphylococcus aureus intravascular infection. The Infectious Diseases Consortium of Oregon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Failure of treatment with this compound at 6 milligrams/kilogram/day in patients with Staphylococcus aureus intravascular infection. The Infectious Diseases Consortium of Oregon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-based antimicrobial therapy in Staphylococcus aureus bone and joint infection: tolerance, efficacy and experience with subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emergence of this compound resistance during therapy of Staphylococcus aureus endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Staphylococcus aureus biofilms: Properties, regulation and roles in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of this compound plus rifampicin in the treatment of bacteraemic infections caused by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell wall thickening is a common feature of vancomycin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Wall Thickening Is a Common Feature of Vancomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. This compound Stress-Selected Mutations Increasing ςB Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Survival of this compound-Resistant Staphylococcus aureus and Fitness Cost of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | this compound associated gene tcaA inactivation increases persister cell formation in Staphylococcus aureus [frontiersin.org]
- 20. This compound pharmacodynamics in reference to the accessory gene regulator (agr) in Staphylococcus aureus using an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. journals.asm.org [journals.asm.org]
- 23. medwinpublishers.com [medwinpublishers.com]
- 24. mdpi.com [mdpi.com]
- 25. snf.ch [snf.ch]
- 26. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 27. Reduced Vancomycin Susceptibility in Staphylococcus aureus, Including Vancomycin-Intermediate and Heterogeneous Vancomycin-Intermediate Strains: Resistance Mechanisms, Laboratory Detection, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Teicoplanin Infusion-Related Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering "Red Man Syndrome" (RMS)-like reactions during teicoplanin infusion experiments.
Troubleshooting Guides
Issue 1: Subject develops erythema, flushing, and pruritus during this compound infusion.
Immediate Actions:
-
Stop the Infusion Immediately: Discontinue the this compound infusion at the first sign of a reaction.[1][2]
-
Assess Vital Signs: Monitor the subject's blood pressure, heart rate, and respiratory rate.
-
Administer Antihistamines: For mild to moderate reactions, administer an H1 antagonist, such as diphenhydramine (50 mg intravenously or orally).[2][3][4][5] In some cases, combining an H1 antagonist with an H2 antagonist like cimetidine may be beneficial.[3]
-
Symptom Resolution: Symptoms typically resolve within 20 minutes to a few hours after stopping the infusion and administering antihistamines.[2][3]
Troubleshooting and Prevention for Future Experiments:
-
Reduce Infusion Rate: The most common cause of RMS-like reactions is a rapid infusion rate.[1][6] For subsequent infusions, administer the this compound dose over a longer period, such as 30-60 minutes or even longer for higher doses.[1][7][8] Doses ≥800mg should be infused over at least 30 minutes.[7][8]
-
Premedication: Consider premedicating the subject with an antihistamine (e.g., diphenhydramine 50 mg) 30-60 minutes before the start of the this compound infusion.[4]
-
Dose Fractionation: For high-dose regimens, consider dividing the total daily dose into multiple, smaller infusions.
Issue 2: Subject has a known hypersensitivity to vancomycin.
Considerations:
-
Cross-Reactivity: While a history of vancomycin-induced RMS is not an absolute contraindication to using this compound, cross-hypersensitivity reactions can occur.[1][8] Exercise caution when administering this compound to subjects with a known vancomycin allergy.[8]
-
Risk Assessment: The incidence of adverse drug reactions to this compound is higher in patients who have previously experienced vancomycin-related adverse reactions.[9]
-
Preventative Measures: For subjects with a history of vancomycin-induced RMS, it is prudent to use a slower initial infusion rate for this compound and consider premedication with antihistamines.
Frequently Asked Questions (FAQs)
Q1: What is "Red Man Syndrome" and is it a true allergy?
A1: "Red Man Syndrome" (RMS), also known as vancomycin infusion reaction, is a pseudo-allergic or anaphylactoid reaction. It is not a true IgE-mediated allergy.[10][11] It is characterized by flushing, erythema (redness), and pruritus (itching), primarily on the face, neck, and upper torso.[11] The reaction is caused by the direct degranulation of mast cells and basophils, leading to the release of histamine.[11]
Q2: How common are RMS-like reactions with this compound compared to vancomycin?
A2: RMS-like reactions are significantly less common and generally less severe with this compound compared to vancomycin.[1] In a study with healthy volunteers, vancomycin caused RMS in 11 out of 12 subjects, while this compound did not cause RMS or significant histamine release in any of the subjects.[12]
Q3: What is the proposed mechanism for this compound-induced histamine release?
A3: The exact mechanism is not fully elucidated. While vancomycin is known to activate the MAS-related G protein-coupled receptor X2 (MRGPRX2) on mast cells, some research suggests that this compound does not activate this specific receptor.[13][14] However, it is understood that this compound can induce non-IgE-mediated mast cell degranulation, leading to histamine release.[15]
Q4: Can desensitization protocols be used for subjects with a suspected this compound hypersensitivity?
A4: Yes, for subjects with a confirmed or strongly suspected hypersensitivity to this compound where it is the essential treatment, a desensitization protocol can be considered. This should only be performed in a controlled setting with emergency medical support readily available. The protocol involves administering gradually increasing doses of this compound over several hours to induce temporary tolerance.[11][16][17]
Data Presentation
Table 1: Recommended this compound Dosing and Administration Rates to Minimize Infusion-Related Reactions
| Parameter | Recommendation |
| Standard Infusion Rate | Infuse over at least 30 minutes.[1] |
| Infusion Rate for Doses ≥800mg | Infuse over at least 30 minutes.[7][8] |
| Infusion Rate for High-Risk Subjects | Consider a slower infusion rate, e.g., over 60 minutes or longer.[8] |
| Loading Dose (Normal Renal Function) | 6 mg/kg every 12 hours for 3 doses for most infections. 12 mg/kg every 12 hours for 3-5 doses for severe infections.[18] |
| Maintenance Dose (Normal Renal Function) | 6 mg/kg once daily for standard infections. 12 mg/kg once daily for severe infections.[18] |
Table 2: Comparison of Vancomycin and this compound in Inducing RMS and Histamine Release (Data from a study in 12 healthy adult males)
| Parameter | Vancomycin (15 mg/kg over 60 min) | This compound (15 mg/kg over 30 min) |
| Incidence of RMS | 11 out of 12 subjects | 0 out of 12 subjects |
| Plasma Histamine Release (Area under the curve, ng·min/mL) | 46.7 ± 31.3 | 8.7 ± 13.2 |
| Peak Serum Concentration (µg/mL) | 58.8 ± 8.4 | 148.0 ± 31.8 |
Source: Adapted from Sahai et al., 1990.[12]
Experimental Protocols
Protocol 1: Management of an Acute Infusion Reaction
-
Observation: Continuously monitor the subject for signs of an infusion reaction (e.g., flushing, itching, changes in vital signs) throughout the this compound infusion.
-
Intervention:
-
If a reaction occurs, immediately stop the infusion.
-
Assess and record vital signs (blood pressure, heart rate, respiratory rate).
-
Administer diphenhydramine 50 mg intravenously.
-
Continue to monitor vital signs every 15 minutes until the reaction resolves.
-
-
Resumption of Infusion (if deemed safe):
-
Once symptoms have completely resolved, the infusion may be restarted at 50% of the original rate.[3]
-
For all subsequent infusions in this subject, premedicate with diphenhydramine 50 mg 30-60 minutes prior to the infusion and use the slower infusion rate.
-
Protocol 2: Suggested this compound Desensitization Protocol (for research purposes only)
Disclaimer: This is a suggested protocol adapted from general antibiotic desensitization principles and should be performed under strict medical supervision with emergency resuscitation equipment immediately available.
-
Preparation:
-
Establish intravenous access.
-
Prepare three serial dilutions of the total this compound therapeutic dose in a suitable diluent (e.g., 0.9% saline).
-
Solution 1: 1:100 dilution of the therapeutic dose.
-
Solution 2: 1:10 dilution of the therapeutic dose.
-
Solution 3: The full therapeutic dose.
-
-
-
Procedure:
-
Administer increasing volumes of the dilutions intravenously every 15 minutes according to a structured 12-step protocol.
-
Continuously monitor the subject for any signs of an adverse reaction.
-
If a mild reaction occurs, the infusion can be paused and then restarted at the last tolerated step once the reaction has resolved.
-
If a severe reaction occurs, the protocol should be aborted.
-
-
Completion: After successfully completing the 12 steps, the full therapeutic dose can be administered. Subsequent doses can typically be given at the normal infusion rate, but continued vigilance is necessary.
Mandatory Visualization
Caption: Proposed signaling pathway for this compound-induced pseudo-allergic reactions.
References
- 1. phw.nhs.wales [phw.nhs.wales]
- 2. droracle.ai [droracle.ai]
- 3. Red Man Syndrome: A Close Look at Causes, Symptoms, and Treatment • DoseMeRx [doseme-rx.com]
- 4. Red man syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. This compound hypersensitivity during anaesthesia and surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dbth.nhs.uk [dbth.nhs.uk]
- 8. dbth.nhs.uk [dbth.nhs.uk]
- 9. Incidence of this compound adverse drug reactions among patients with vancomycin-associated adverse drug reactions and its risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desensitization in patients with beta-lactam drug allergy | Allergologia et Immunopathologia [elsevier.es]
- 11. globalrph.com [globalrph.com]
- 12. Comparison of vancomycin- and this compound-induced histamine release and "red man syndrome" - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Typical antimicrobials induce mast cell degranulation and anaphylactoid reactions via MRGPRX2 and its murine homologue MRGPRB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influences of everninomicin, vancomycin and this compound on chemical mediator release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Desensitization for the prevention of drug hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Desensitization: A Review of Published Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
Technical Support Center: The Impact of Serum Protein Binding on Teicoplanin Efficacy In Vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the effects of serum protein binding on the in vitro efficacy of teicoplanin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the extent of this compound binding to serum proteins?
A1: this compound is highly bound to serum proteins, primarily albumin. In vivo and in vitro studies have shown that approximately 90-95% of this compound is bound to serum albumin in human serum.[1][2] This binding is a critical factor to consider when evaluating the in vitro efficacy of the antibiotic.
Q2: How does serum protein binding affect the in vitro activity of this compound?
A2: It is a well-established principle that only the free, unbound fraction of a drug is microbiologically active.[3] Consequently, the high degree of protein binding significantly reduces the concentration of this compound available to exert its antibacterial effect. In the presence of serum, the bactericidal rate of this compound has been observed to be lower than in serum-free media.[3]
Q3: Is the percentage of protein binding for this compound constant?
A3: No, the extent of protein binding can vary among individuals. Factors such as serum albumin concentration can influence the free fraction of this compound.[2][4] For instance, patients with hypoalbuminemia (low serum albumin levels) may have a higher unbound fraction of the drug.[2][5] Variability in protein binding has also been observed in specific patient populations, such as critically ill patients and neonates.[6][7]
Q4: Should I use total or free this compound concentrations when assessing in vitro efficacy?
A4: For the most accurate assessment of in vitro efficacy, it is recommended to measure and consider the free (unbound) concentration of this compound. The free drug concentration is what correlates with antibacterial activity at the site of infection. However, measuring free drug concentrations can be technically challenging, and often total drug concentrations are monitored. In such cases, it is crucial to be aware of the potential impact of protein binding on the interpretation of the results.
Q5: What are the target therapeutic concentrations for this compound?
A5: Therapeutic drug monitoring for this compound is often based on total trough concentrations. For most infections, a total trough concentration of at least 20 mg/L is associated with improved outcomes.[2] Based on a protein binding of 90-95%, the equivalent target for unbound trough concentrations is estimated to be between 1-2 mg/L.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Higher than expected Minimum Inhibitory Concentrations (MICs) in the presence of serum. | High protein binding of this compound reduces the available free drug concentration, leading to an apparent decrease in potency. | 1. Measure the free concentration of this compound in your experimental setup. 2. Report the MIC based on the free drug concentration if possible. 3. Consider using a protein-free or protein-standardized medium for baseline MIC determination. |
| Inconsistent or variable bactericidal activity in serum-containing media. | Variability in the protein composition of different serum lots (e.g., albumin levels) can lead to inconsistent free this compound concentrations. | 1. Use a single, pooled batch of human serum for the entire set of experiments. 2. Measure and document the albumin concentration of the serum used. 3. Consider using commercially available standardized serum products. |
| Difficulty correlating total drug concentration with antibacterial effect. | The non-linear relationship between total and free drug concentrations, especially at varying albumin levels, makes direct correlation difficult. | 1. Whenever feasible, perform ultrafiltration to separate the free drug fraction for quantification. 2. Utilize mathematical models that can predict the free this compound concentration based on the total concentration and serum albumin levels.[4][8] |
| Discrepancies in susceptibility testing results. | Different susceptibility testing methods can be influenced differently by the presence of serum proteins. | 1. Be consistent with the chosen susceptibility testing method (e.g., broth microdilution, disk diffusion). 2. Follow established guidelines (e.g., CLSI, EUCAST) for interpreting results, and be aware that these are typically based on standard, protein-free media. |
Quantitative Data Summary
Table 1: this compound Protein Binding in Human Serum
| Parameter | Value | Reference |
| Protein Binding (in vivo) | 87.6% - 90.8% | [1] |
| Protein Binding (in vitro, A2 components) | ~90% - 95% | [1] |
| Protein Binding (in vitro, A3-1 component) | ~68% - 72% | [1] |
| Free this compound (critically ill patients, trough) | 8.2% (median) | [6] |
Table 2: In Vitro Efficacy of this compound
| Organism | Medium | This compound Concentration | Observation | Reference |
| Staphylococcus aureus | Cation-supplemented Mueller-Hinton broth (SMHB) vs. 1:1 pooled human serum and SMHB (PHS-SMHB) | 15 - 150 µg/mL | Bactericidal rate was lower in PHS-SMHB compared to SMHB. | [3] |
| Staphylococcus aureus | Pooled human serum | 10.8 +/- 8.9 mg/L (total) | Serum Bactericidal Activity (SBA) of 1:8 to 1:32. | [9][10] |
| Streptococcus pyogenes | Pooled human serum | 10.8 +/- 8.9 mg/L (total) | Serum Bactericidal Activity (SBA) of 1:256 to 1:2,048. | [9] |
Experimental Protocols
1. Determination of this compound Protein Binding by Equilibrium Dialysis
-
Objective: To quantify the binding of this compound to human serum albumin.
-
Methodology:
-
Prepare a solution of human serum albumin in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Place the albumin solution in a dialysis bag with a specific molecular weight cutoff.
-
Immerse the dialysis bag in a solution containing a known concentration of this compound.
-
Incubate at a physiological temperature (e.g., 37°C) with gentle agitation until equilibrium is reached.
-
Measure the concentration of this compound inside and outside the dialysis bag using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or a validated immunoassay.
-
Calculate the bound and free fractions of this compound. The data can be analyzed using Scatchard plots to determine the association constant (Ka) and the number of binding sites.[1]
-
2. Measurement of Free this compound Concentration by Ultrafiltration
-
Objective: To separate the unbound fraction of this compound from the protein-bound fraction in serum.
-
Methodology:
-
Obtain serum samples containing this compound.
-
Use a centrifugal ultrafiltration device with a molecular weight cutoff that retains albumin and other large proteins (e.g., 10-30 kDa).
-
Add the serum sample to the upper chamber of the ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions to force the protein-free ultrafiltrate into the collection tube.
-
Measure the this compound concentration in the ultrafiltrate (free concentration) and the original serum sample (total concentration) using a validated analytical method like HPLC or a fluorescence polarization immunoassay.[11][12]
-
3. In Vitro Bactericidal Activity Assay in the Presence of Serum
-
Objective: To evaluate the killing activity of this compound against a bacterial isolate in a medium containing human serum.
-
Methodology:
-
Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus).
-
Prepare a medium consisting of a 1:1 mixture of pooled human serum and a suitable broth such as cation-supplemented Mueller-Hinton broth.[3]
-
Add varying concentrations of this compound to the serum-broth mixture.
-
Inoculate the mixture with the bacterial suspension.
-
Incubate the cultures at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar to determine the number of viable bacteria (colony-forming units per mL).
-
Plot the log10 CFU/mL versus time to generate killing curves and determine the rate of bactericidal activity.
-
Visualizations
Caption: Impact of serum albumin binding on this compound's antibacterial activity.
Caption: Workflow for determining free this compound concentration and assessing efficacy.
References
- 1. Binding of this compound to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative effect of protein binding on the killing activities of this compound and vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Population pharmacokinetics and dosing optimization of unbound this compound in Chinese adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variability in protein binding of this compound and achievement of therapeutic drug monitoring targets in critically ill patients: lessons from the DALI Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro protein binding of this compound to neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein binding and serum bactericidal activities of vancomycin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Evaluation of this compound protein-binding variability and clinical utility of its free serum concentration measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Variability in this compound protein binding and its prediction using serum albumin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Teicoplanin Dosing in Renally Impaired Animal Subjects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the adjustment of teicoplanin dosage for animal subjects with renal impairment. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to adjust this compound dosage in animal subjects with renal impairment?
A1: this compound is primarily eliminated from the body through the kidneys.[1][2] In subjects with impaired renal function, the drug's clearance is significantly reduced, leading to a prolonged elimination half-life.[2][3] Failure to adjust the dosage can result in drug accumulation, leading to potential toxicity, including nephrotoxicity.[4][5] Therefore, dose modification is essential to maintain therapeutic drug concentrations while minimizing adverse effects.
Q2: What is the general principle for adjusting this compound dosage in the presence of renal impairment?
A2: The primary method for this compound dose adjustment in renal impairment is to extend the dosing interval rather than reducing the individual dose amount.[6] A loading dose is still recommended to quickly achieve therapeutic concentrations.[5][7] The maintenance dose interval is then prolonged based on the severity of renal dysfunction, which is typically assessed by measuring creatinine clearance (CrCl).[5][8]
Q3: How does renal impairment affect the pharmacokinetics of this compound?
A3: Renal impairment significantly alters the pharmacokinetic profile of this compound. The total body and renal clearance of the drug decrease in direct proportion to the decrease in creatinine clearance.[3][9] This leads to a substantially longer elimination half-life. For instance, in humans, the half-life can increase from approximately 41-62 hours in individuals with normal renal function to over 160 hours in anuric patients.[3][8] The volume of distribution, however, is generally not significantly affected by renal failure.[2][3]
Q4: Are there established this compound dosing guidelines for specific animal species with renal impairment?
A4: While specific, validated this compound dosing charts for various animal species with graded renal impairment are not widely published, general principles of dose adjustment can be applied. For dogs and cats with chronic kidney disease, dose adjustments for renally-cleared drugs are often considered when serum creatinine levels are significantly elevated.[6] The common approach is to extend the dosing interval.[6] For rats, studies have shown that this compound can induce nephrotoxicity at higher doses, underscoring the need for careful dose consideration in the presence of pre-existing renal conditions.[4] Researchers should start with a conservative extension of the dosing interval and utilize therapeutic drug monitoring (TDM) to guide further adjustments.
Troubleshooting Guide
Issue 1: Signs of nephrotoxicity are observed after initiating this compound therapy in a renally impaired animal.
-
Troubleshooting Steps:
-
Cease or Reduce Dosing: Immediately discontinue or significantly reduce the this compound dose.
-
Assess Renal Function: Re-evaluate renal function parameters (serum creatinine, blood urea nitrogen (BUN), and creatinine clearance) to determine the extent of the decline.
-
Therapeutic Drug Monitoring (TDM): If possible, measure the trough concentration of this compound to assess the degree of drug accumulation.
-
Review Dosing Regimen: Based on the TDM results and the current renal function status, calculate a revised, more conservative dosing interval.
-
Supportive Care: Provide appropriate supportive care to the animal, including fluid therapy, to help manage the renal injury.
-
Issue 2: Sub-therapeutic plasma concentrations of this compound are achieved despite administering the calculated dose.
-
Troubleshooting Steps:
-
Verify Loading Dose: Ensure that an adequate loading dose was administered at the beginning of the therapy to saturate peripheral compartments.
-
Re-evaluate Renal Function: An unexpected improvement in renal function can lead to faster drug clearance. Re-assess creatinine clearance.
-
Check for Drug Interactions: Although not extensively documented for this compound in animals, consider the possibility of co-administered drugs enhancing its clearance.
-
Adjust Maintenance Dose/Interval: Based on trough concentration monitoring, the maintenance dose may need to be increased, or the dosing interval shortened. Consult with a veterinary pharmacologist if possible.
-
Data Summary
The following tables summarize key pharmacokinetic parameters of this compound, primarily from human and rat studies, which can serve as a reference for designing animal experiments.
Table 1: Effect of Renal Impairment on this compound Pharmacokinetics in Humans
| Degree of Renal Impairment | Creatinine Clearance (mL/min) | This compound Clearance (mL/h/kg) | Elimination Half-life (hours) |
| Normal | > 80 | ~9.3 | ~62 |
| Moderate | 30 - 50 | ~3.2 | ~96 |
| Severe | < 30 | ~0.6 | ~111 |
Data extrapolated from human studies.[8]
Table 2: Proposed this compound Maintenance Dose Adjustments Based on Human Data
| Creatinine Clearance (mL/min) | Recommended Dosing Interval |
| > 60 | Every 24 hours |
| 30 - 60 | Every 48 hours |
| < 30 | Every 72 hours |
These are general guidelines based on human data and should be adapted cautiously for animal subjects with therapeutic drug monitoring.[5]
Experimental Protocols
1. Induction of Renal Impairment: 5/6 Nephrectomy Model in Rats
This surgical model induces chronic kidney disease.
-
Methodology:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Make a dorsal midline incision to expose the kidneys.
-
Carefully dissect and ligate the renal artery and vein of the right kidney, followed by removal of the kidney (nephrectomy).
-
Close the incision and allow the animal to recover for one week.
-
In a second surgery, expose the remaining left kidney.
-
Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.
-
Close the incision and provide post-operative care, including analgesics and monitoring.
-
Allow several weeks for the model of chronic renal impairment to stabilize before initiating drug studies. Monitor serum creatinine and BUN to confirm the degree of renal dysfunction.
-
2. Monitoring Renal Function: Creatinine Clearance Measurement in Rodents
-
Methodology:
-
House the animal in a metabolic cage for 24 hours to collect urine.
-
At the end of the 24-hour period, collect a blood sample via an appropriate method (e.g., tail vein, saphenous vein) to measure serum creatinine.
-
Measure the total volume of urine collected over the 24-hour period.
-
Determine the creatinine concentration in both the serum and the collected urine using a validated assay (e.g., HPLC or an enzymatic assay).
-
Calculate creatinine clearance (CrCl) using the following formula: CrCl (mL/min) = [Urine Creatinine (mg/dL) x Urine Volume (mL)] / [Serum Creatinine (mg/dL) x Time (min)]
-
Visualizations
Below are diagrams illustrating key concepts related to this compound administration and potential nephrotoxicity.
Caption: Workflow for this compound dose adjustment.
Caption: Potential pathway for drug-induced nephrotoxicity.
References
- 1. dbth.nhs.uk [dbth.nhs.uk]
- 2. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound pharmacokinetics in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: renal tolerance and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dbth.nhs.uk [dbth.nhs.uk]
- 6. Drug-Dosing Adjustment in Dogs and Cats with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Pharmacokinetics of this compound in renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applicability of this compound dosage adjustment guidelines for renally impaired patients over the range of 3 to 30 mg kg-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Teicoplanin and Vancomycin Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cross-reactivity of teicoplanin in vancomycin immunoassays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the structural basis for potential cross-reactivity between this compound and vancomycin?
A1: this compound and vancomycin are both glycopeptide antibiotics, sharing a core heptapeptide structure. This structural similarity is the primary reason for potential cross-reactivity in immunoassays, as antibodies developed against vancomycin may recognize epitopes present on this compound.[1][2]
Q2: Does this compound cross-react with all vancomycin immunoassays?
A2: The degree of cross-reactivity is highly dependent on the specific assay, particularly the monoclonal antibody used. Some assays are designed to be highly specific for vancomycin with minimal cross-reactivity, while others may show more significant interference. It is crucial to consult the package insert for the specific assay being used.
Q3: What is the difference between analytical cross-reactivity and clinical cross-reactivity?
A3: It is important to distinguish between two types of cross-reactivity:
-
Analytical Cross-Reactivity: This refers to the interference of a non-target substance (this compound) in an analytical test (vancomycin immunoassay), leading to an inaccurate measurement of the target analyte (vancomycin).
-
Clinical Cross-Reactivity: This refers to an adverse immunological response in a patient to a structurally related drug after sensitization to the initial drug. For example, a patient who has had a hypersensitivity reaction to vancomycin may also react to this compound.[1][3][4][5][6][7] This technical guide focuses on analytical cross-reactivity.
Q4: Where can I find specific cross-reactivity data for my vancomycin immunoassay?
A4: The most reliable source of information is the manufacturer's package insert or instructions for use (IFU) for the specific vancomycin assay kit. Manufacturers are required to validate their assays and provide data on specificity and cross-reactivity with structurally related compounds.
Troubleshooting Guide: Suspected this compound Interference
If you suspect that this compound is interfering with your vancomycin immunoassay, follow these steps to troubleshoot the issue.
Symptom: Vancomycin concentrations are unexpectedly high in a sample from a patient known to be receiving this compound, or the results are inconsistent with the clinical picture and dosing regimen.
Caption: Troubleshooting workflow for suspected this compound interference.
Quantitative Data on Cross-Reactivity
The degree of cross-reactivity can vary significantly between different immunoassay platforms and manufacturers. Below is a summary of publicly available data.
Table 1: Cross-Reactivity of this compound in the Thermo Fisher Scientific QMS® Vancomycin Immunoassay [8]
| This compound Concentration (µg/mL) | Vancomycin Concentration (µg/mL) | % Cross-Reactivity |
| 10 | 25 | 0.04 |
| 25 | 25 | 0.16 |
| 50 | 25 | 0.29 |
| 100 | 25 | 0.99 |
Data sourced from the QMS® Vancomycin (VANCO) package insert.[8] The package insert also notes that this compound shows less than 1% cross-reactivity overall.[9]
Note: Data for other common immunoassay platforms (e.g., Abbott ARCHITECT, Siemens Dimension, Roche Cobas, Beckman Coulter) is not always readily available in public documents. It is imperative to consult the specific product's documentation or contact the manufacturer's technical support for detailed information. For example, a 510(k) summary for the ARCHITECT iVancomycin assay states that cross-reactivity of a related compound was less than 0.42 µg/mL, but does not provide detailed percentage data for this compound.[10]
Experimental Protocols
Protocol: Determining this compound Cross-Reactivity in a Vancomycin Competitive ELISA
This protocol outlines a general procedure for assessing the cross-reactivity of this compound in a vancomycin-specific indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Experimental workflow for a competitive ELISA to test cross-reactivity.
Methodology:
-
Plate Coating: Microtiter plates are coated with a vancomycin-carrier protein conjugate (e.g., vancomycin-BSA). This allows the vancomycin to be immobilized on the plate surface.
-
Blocking: After washing, any remaining non-specific binding sites on the plate are blocked to prevent the antibodies from binding non-specifically.
-
Competitive Reaction:
-
A standard curve is generated by adding vancomycin standards at known concentrations to the wells along with a fixed amount of anti-vancomycin antibody.
-
To test for cross-reactivity, solutions of this compound at various concentrations are added to different wells, also with the same fixed amount of anti-vancomycin antibody.
-
The free vancomycin (or this compound, if it cross-reacts) in the solution competes with the vancomycin immobilized on the plate for binding to the limited number of antibody sites.
-
-
Detection: A secondary antibody conjugated to an enzyme (like Horseradish Peroxidase - HRP) is added, which binds to the primary antibody.
-
Signal Generation: A substrate (like TMB) is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of vancomycin (or cross-reacting this compound) in the sample.
-
Calculation of Cross-Reactivity: The cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Concentration of Vancomycin at IC50 / Concentration of this compound at IC50) x 100 Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.
References
- 1. Cross-reactivity between vancomycin, this compound and telavancin in HLA-A*32:01 positive vancomycin DRESS patients sharing an HLA-Class II haplotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. High risk of cross-reactivity between vancomycin and sequential this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. A Case of Hypersensitivity Syndrome to Both Vancomycin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DRESS Syndrome Caused by Cross-reactivity Between Vancomycin and Subsequent this compound Administration: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Enhancing Teicoplanin Penetration into Cerebrospinal Fluid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for experiments aimed at improving the penetration of teicoplanin into the cerebrospinal fluid (CSF). This compound's efficacy against central nervous system (CNS) infections is often limited by its poor ability to cross the blood-brain barrier (BBB).[1][2][3] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges in this area of research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound penetration into the CSF generally poor?
A1: this compound is a large glycopeptide antibiotic with high plasma protein binding.[2] These characteristics hinder its ability to cross the tightly regulated blood-brain barrier (BBB) and blood-cerebrospinal fluid barrier (BCSFB), resulting in low concentrations in the CNS.[2][4][5]
Q2: What are the target trough concentrations for this compound in plasma for severe infections?
A2: For severe infections such as endocarditis or bone and joint infections, the desired plasma trough concentration is typically between 20-40 mg/L.[6] For infective endocarditis specifically, a target of 30-40 mg/L is often recommended.[6][7] Achieving these higher plasma concentrations is thought to help increase the concentration gradient and subsequent diffusion into the CSF.[8]
Q3: Does meningeal inflammation improve this compound penetration?
A3: Yes, inflammation of the meninges, as seen in bacterial meningitis, can increase the permeability of the blood-brain barrier.[2] This "leaky" barrier can lead to higher CSF concentrations of drugs like this compound than would be seen in a healthy state. However, even with inflammation, penetration often remains suboptimal.[1][3]
Q4: What is the rationale for using a loading dose of this compound?
A4: this compound has a long half-life. A loading dose is administered to quickly achieve a therapeutic concentration in the plasma.[6][9] For severe infections, a common loading regimen involves administering 10-12 mg/kg every 12 hours for the first 3-5 doses before switching to a once-daily maintenance dose.[7][10][11]
Q5: Are there alternatives to intravenous administration for CNS infections?
A5: Yes, direct administration into the CNS is a viable alternative when systemic administration fails to achieve adequate CSF levels. Intraventricular or intrathecal injections have been used successfully to treat CNS infections, achieving high and prolonged drug concentrations directly in the CSF.[12][13][14]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Low/Undetectable this compound in CSF Samples | Inadequate Systemic Concentration: Plasma levels may be too low to create a sufficient gradient for CSF penetration. | 1. Verify the dosing regimen is appropriate for the infection's severity (e.g., 10-12 mg/kg for severe infections).[7][11] 2. Perform therapeutic drug monitoring (TDM) to ensure target plasma trough concentrations (e.g., 20-40 mg/L) are met.[6] 3. Consider a continuous infusion protocol, which may increase the area under the curve (AUC) in the CSF compared to intermittent dosing.[8] |
| Assay Sensitivity/Interference: The analytical method (e.g., HPLC, LC-MS/MS) may lack the required sensitivity, or CSF components may interfere with the assay. | 1. Validate the lower limit of quantification (LLOQ) of your assay to ensure it's sensitive enough for expected CSF concentrations. 2. Run a matrix effect study by spiking known this compound concentrations into blank CSF to check for interference. 3. Ensure proper sample handling and storage (e.g., -80°C) to prevent drug degradation. | |
| High Inter-Subject Variability in Animal Models | Inconsistent BBB Disruption: If using a meningitis model, the degree of inflammation and BBB permeability may vary between animals. | 1. Standardize the method for inducing meningitis (e.g., inoculum concentration, injection site). 2. Incorporate a BBB permeability marker (e.g., Evans blue dye) to quantify the extent of disruption in each animal and use it as a covariate in the analysis. |
| Physiological Differences: Factors like age, weight, and renal function can significantly alter drug pharmacokinetics.[15] | 1. Use age- and weight-matched animals for all experimental groups. 2. Monitor renal function, as impaired clearance can elevate plasma concentrations and indirectly affect CSF levels. | |
| Failure of an Enhancement Strategy (e.g., Co-administration of a permeabilizer) | Ineffective Mechanism: The chosen strategy may not effectively modulate the specific transporters or tight junctions that limit this compound's entry. | 1. Investigate alternative strategies like transient osmotic disruption of the BBB with mannitol or using nanocarriers (e.g., liposomes, nanoparticles) to encapsulate this compound.[12][16] 2. Consider receptor-mediated transport by conjugating this compound to a molecule that utilizes a specific BBB receptor (a "Trojan horse" approach).[5][16] |
| Timing/Dose of Enhancer: The permeabilizing agent may not have been administered at the optimal time or dose relative to the this compound injection. | 1. Perform a dose-response and time-course study for the enhancing agent to determine the window of maximal BBB opening. 2. Administer this compound during this peak window. |
Quantitative Data Summary
The following tables summarize clinical data on this compound concentrations in CSF under different administration routes.
Table 1: CSF this compound Concentrations with Intravenous (IV) Administration
| Administration Method | Dose | Peak CSF Concentration (mg/L) | Trough/Stable CSF Concentration (mg/L) | Key Finding |
| Routine IV Infusion | 400 mg every 12h | 0.712 ± 1.028 | 0.173 - 0.355 | Concentrations are very low and often fall below the MIC for common pathogens.[8] |
| Continuous IV Infusion | 400 mg load, then 200 mg every 6h | 0.587 ± 0.255 | 0.318 - 0.476 | Continuous infusion leads to a higher and more stable CSF concentration compared to routine infusion.[8] |
Table 2: CSF this compound Concentrations with Direct Intraventricular (IVT) Administration
| Administration Method | Dose | CSF Concentration | Key Finding |
| Intraventricular Injection | 5 - 20 mg/day | High and prolonged peak and trough levels | Direct administration bypasses the BBB, achieving remarkable bactericidal activity in the CSF.[13] |
| Intraventricular Injection | 10 - 15 mg/day | Exceeded MICs by 4 to 8-fold 24h post-injection | Rapidly sterilized CSF in patients with shunt infections.[14] |
Experimental Protocols
Protocol 1: Induction of Bacterial Meningitis in a Rodent Model
This protocol provides a general framework for creating an animal model to study drug penetration during CNS infection. Common models include rats and mice.[17][18]
Objective: To induce meningeal inflammation and increase BBB permeability to mimic clinical meningitis.
Materials:
-
Rodents (e.g., Wistar rats, 250-300g).
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Stereotaxic apparatus.
-
Microsyringe (e.g., Hamilton syringe).
-
Bacterial strain (e.g., Streptococcus pneumoniae).
-
Sterile saline.
Procedure:
-
Animal Preparation: Anesthetize the animal and mount it securely in the stereotaxic apparatus.
-
Inoculum Preparation: Culture the bacterial strain to mid-log phase. Centrifuge and resuspend the pellet in sterile saline to a final concentration of approximately 10^7 CFU/mL.
-
Intracisternal Injection: Under aseptic conditions, create a small incision to expose the cisterna magna.
-
Using a microsyringe, slowly inject a small volume (e.g., 10 µL for rats) of the bacterial suspension into the cisterna magna. This direct injection into the CSF induces neuroinflammation.[19]
-
Post-Procedure Care: Suture the incision and allow the animal to recover. Monitor for signs of infection (e.g., lethargy, fever). The experiment (drug administration) is typically performed 18-24 hours post-induction.
-
Confirmation: At the end of the study, CSF can be collected and cultured to confirm the presence of infection. Histological analysis of brain tissue can confirm inflammation.
Protocol 2: CSF and Blood Sample Collection for Pharmacokinetic Analysis
Objective: To collect matched cerebrospinal fluid and plasma samples to determine the CSF penetration ratio of this compound.
Materials:
-
Anesthetized animal from Protocol 1.
-
Capillary tubes (for CSF collection).
-
Syringes with anticoagulant (e.g., EDTA) for blood collection.
-
Centrifuge.
-
Storage vials.
Procedure:
-
Anesthesia: Anesthetize the animal at the desired time point after this compound administration.
-
CSF Collection: Re-expose the cisterna magna. Carefully puncture the membrane with a fine glass capillary tube and allow CSF to flow into the tube via capillary action. Collect approximately 50-100 µL. Immediately place the sample on ice.
-
Blood Collection: Perform a cardiac puncture to collect a terminal blood sample into a tube containing an anticoagulant.
-
Sample Processing:
-
Centrifuge the blood sample (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma and the CSF into separate, clearly labeled storage vials.
-
-
Storage: Immediately freeze all samples at -80°C pending analysis by a validated method (e.g., LC-MS/MS).
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to this research area.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Penetration of Drugs through the Blood-Cerebrospinal Fluid/Blood-Brain Barrier for Treatment of Central Nervous System Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poor penetration of this compound into cerebrospinal fluid in patients with bacterial meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for enhanced drug delivery to the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug delivery to the central nervous system: a review. [sites.ualberta.ca]
- 6. dbth.nhs.uk [dbth.nhs.uk]
- 7. dbth.nhs.uk [dbth.nhs.uk]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. Therapeutic Drug Concentrations of this compound in Clinical Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
- 11. phw.nhs.wales [phw.nhs.wales]
- 12. Strategies for Enhanced Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of intraventricular this compound for the treatment of neurosurgical shunt infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment of cerebrospinal fluid shunt infections with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Model‐informed precision dosing of this compound for the rapid achievement of the target area under the concentration‐time curve: A simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Animal models in neuroscience with alternative approaches: Evolutionary, biomedical, and ethical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Food Science of Animal Resources [kosfaj.org]
Validation & Comparative
A Comparative In Vivo Safety Profile: Teicoplanin vs. Vancomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo safety profiles of two glycopeptide antibiotics, teicoplanin and vancomycin. The information presented is collated from meta-analyses of randomized controlled trials and individual clinical studies to support evidence-based decision-making in research and drug development.
Executive Summary
This compound and vancomycin are both effective in treating serious Gram-positive bacterial infections. However, extensive clinical data indicates that this compound holds a superior safety profile, with a significantly lower incidence of common adverse events, most notably nephrotoxicity and infusion-related reactions like Red Man Syndrome. While both drugs demonstrate comparable efficacy, the reduced risk of adverse effects associated with this compound positions it as a potentially safer alternative in vulnerable patient populations.
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of key adverse events associated with this compound and vancomycin based on data from meta-analyses of multiple randomized controlled trials.
Table 1: Overall Incidence of Adverse Events
| Adverse Event Category | This compound Incidence | Vancomycin Incidence | Relative Risk (RR) [95% CI] | Citation(s) |
| Total Adverse Events | 13.9% | 21.9% | 0.61 [0.50 - 0.74] | [1][2] |
| Events Requiring Discontinuation | Lower with this compound | Higher with Vancomycin | Not specified | [1] |
Table 2: Incidence of Nephrotoxicity
| Nephrotoxicity | This compound Incidence | Vancomycin Incidence | Relative Risk (RR) [95% CI] | Citation(s) |
| Overall | 4.8% | 10.7% | 0.44 [0.32 - 0.61] | [1][2] |
| With Concomitant Aminoglycosides | Lower with this compound | Higher with Vancomycin | 0.51 [0.30 - 0.88] | [3] |
Table 3: Incidence of Infusion-Related and Other Adverse Events
| Adverse Event | This compound Incidence | Vancomycin Incidence | Relative Risk (RR) [95% CI] | Citation(s) |
| Red Man Syndrome | Very Rare | ~5% | 0.21 [0.08 - 0.59] | [1][2][3] |
| Skin Rash | Lower with this compound | Higher with Vancomycin | 0.57 [0.35 - 0.92] | [3] |
| Thrombocytopenia | More frequent (dose-dependent) | Less frequent | Not specified | [4] |
Experimental Protocols
The data presented in this guide are primarily derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs). The general methodology for these trials is outlined below.
Representative Experimental Protocol for a Comparative RCT
-
Study Design: A prospective, randomized, double-blind, multicenter clinical trial.
-
Patient Population: Adult patients with suspected or confirmed serious Gram-positive bacterial infections, such as bacteremia, infective endocarditis, or skin and soft tissue infections.
-
Inclusion Criteria:
-
Age ≥ 18 years.
-
Clinical evidence of a serious Gram-positive infection.
-
Requirement for parenteral antibiotic therapy.
-
-
Exclusion Criteria:
-
Known hypersensitivity to glycopeptide antibiotics.
-
Pregnancy or lactation.
-
Severe renal impairment at baseline (e.g., creatinine clearance < 30 mL/min).
-
Neutropenia (in some studies).
-
-
Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either this compound or vancomycin. The study is double-blinded, meaning neither the patient nor the investigator is aware of the treatment assignment.
-
Dosing Regimens:
-
This compound: Typically, a loading dose of 6-12 mg/kg intravenously every 12 hours for three doses, followed by a maintenance dose of 6-12 mg/kg once daily.[5]
-
Vancomycin: Usually administered at 15 mg/kg intravenously every 12 hours, with dose adjustments based on therapeutic drug monitoring to achieve target trough concentrations.[6]
-
-
Assessment of Safety:
-
Nephrotoxicity: Defined as a significant increase in serum creatinine (e.g., ≥0.5 mg/dL or a 50% increase from baseline) on two or more consecutive measurements after the initiation of therapy.[3]
-
Ototoxicity: Assessed by serial audiometry.
-
Infusion-related reactions: Monitored for signs and symptoms of Red Man Syndrome (erythema, pruritus, flushing of the face, neck, and upper torso) and other hypersensitivity reactions.
-
Hematological effects: Complete blood counts are monitored regularly for thrombocytopenia and neutropenia.
-
Hepatotoxicity: Liver function tests are monitored at baseline and periodically during treatment.
-
-
Statistical Analysis: The incidence of adverse events between the two treatment groups is compared using appropriate statistical tests, such as the chi-squared test or Fisher's exact test. Relative risks and 95% confidence intervals are calculated.
Signaling Pathways and Experimental Workflows
Vancomycin-Induced Red Man Syndrome
Vancomycin can induce a non-allergic hypersensitivity reaction known as Red Man Syndrome. This is an anaphylactoid reaction resulting from the direct degranulation of mast cells and basophils, leading to the release of histamine and other inflammatory mediators.[7] The reaction is rate-dependent and more likely to occur with rapid infusion of the drug.
Caption: Pathophysiology of Vancomycin-Induced Red Man Syndrome.
Comparative Nephrotoxicity Mechanisms
The precise mechanism of vancomycin-induced nephrotoxicity is not fully elucidated but is thought to involve oxidative stress and direct damage to the proximal renal tubules.[6] this compound appears to be less nephrotoxic, although the reasons for this difference are not entirely clear.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound versus vancomycin for proven or suspected infection | Cochrane [cochrane.org]
- 5. diabetesjournal.co.za [diabetesjournal.co.za]
- 6. A randomized double-blind trial of vancomycin versus this compound for the treatment of gram-positive bacteremia in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Teicoplanin vs. Daptomycin: A Comparative Analysis for the Treatment of Vancomycin-Resistant Enterococci (VRE)
Introduction
Vancomycin-resistant enterococci (VRE) present a formidable challenge in clinical settings, characterized by high-level resistance to multiple antibiotics. The increasing prevalence of VRE infections necessitates a thorough evaluation of last-resort therapeutic options. This guide provides a detailed, objective comparison of two such agents: teicoplanin, a glycopeptide antibiotic, and daptomycin, a cyclic lipopeptide. The comparison is based on their mechanisms of action, in vitro and in vivo efficacy, resistance profiles, and the experimental methodologies used to derive these data, aimed at researchers, scientists, and drug development professionals.
Mechanisms of Action
This compound and daptomycin employ distinct mechanisms to exert their bactericidal effects against Gram-positive bacteria.
This compound: As a glycopeptide, this compound acts by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[3] This binding obstructs the transglycosylation and transpeptidation steps, which are crucial for elongating and cross-linking the peptidoglycan chains, thereby compromising the structural integrity of the cell wall and leading to cell lysis.[3][4]
Daptomycin: Daptomycin, a cyclic lipopeptide, has a unique mechanism that targets the bacterial cell membrane.[5] In the presence of calcium ions, daptomycin binds to the cell membrane and inserts its lipid tail into the phospholipid bilayer.[6][7] This process triggers the oligomerization of daptomycin molecules, forming pores or ion channels.[6] The formation of these channels leads to a rapid efflux of potassium ions, causing membrane depolarization.[6] This disruption of membrane potential inhibits the synthesis of proteins, DNA, and RNA, ultimately resulting in bacterial cell death without cell lysis.[5][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 7. Daptomycin for the treatment of bacteraemia due to vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Post-Antibiotic Effect of Teicoplanin and Linezolid
In the landscape of antimicrobial research and development, understanding the pharmacodynamic properties of antibiotics is paramount to optimizing dosing regimens and combating bacterial resistance. One crucial parameter is the post-antibiotic effect (PAE), the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. This guide provides a detailed comparison of the PAE of two important antibiotics used against Gram-positive infections: teicoplanin, a glycopeptide, and linezolid, an oxazolidinone.
This comparison synthesizes available experimental data, outlines the methodologies for PAE determination, and visually represents the mechanisms of action and experimental workflows for researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Targets
The differing PAEs of this compound and linezolid are rooted in their distinct mechanisms of action.
This compound: This glycopeptide antibiotic inhibits the synthesis of the bacterial cell wall.[1][2][3] It achieves this by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall polymerization.[1] This disruption of the cell wall integrity ultimately leads to bacterial cell death.
Linezolid: As the first clinically available oxazolidinone, linezolid inhibits bacterial protein synthesis.[4][5][6] Uniquely, it acts at the initiation phase of this process.[5] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[4][7] This blockage of protein production halts bacterial growth and replication.
Experimental Determination of the Post-Antibiotic Effect
The PAE is typically determined in vitro using the viable count method. This procedure involves several key steps to measure the suppression of bacterial growth after the removal of the antibiotic.
Experimental Protocol
-
Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Enterococcus faecium) is prepared, typically in the logarithmic phase of growth.
-
Antibiotic Exposure: The bacterial culture is divided into test and control groups. The test group is exposed to a specific concentration of the antibiotic (e.g., a multiple of the Minimum Inhibitory Concentration, MIC) for a defined period, usually 1 to 2 hours. The control group is incubated under the same conditions without the antibiotic.
-
Antibiotic Removal: After the exposure period, the antibiotic is removed from the test culture. This is commonly achieved by repeated centrifugation and washing of the bacterial cells with sterile, antibiotic-free medium or by significant dilution of the culture.
-
Monitoring Bacterial Regrowth: Both the test and control cultures are then incubated, and the number of viable bacteria (Colony Forming Units per milliliter, CFU/mL) is determined at regular intervals.
-
Calculation of PAE: The PAE is calculated using the formula: PAE = T - C , where:
-
T is the time required for the CFU/mL in the test culture to increase by 1 log10 above the count immediately after antibiotic removal.
-
C is the time required for the CFU/mL in the control culture to increase by 1 log10.
-
Comparative PAE Data: this compound vs. Linezolid
Direct comparative studies evaluating the PAE of this compound and linezolid under identical experimental conditions are limited. The following table summarizes data from separate studies, which should be interpreted with caution due to variations in methodology, bacterial strains, and antibiotic concentrations.
| Antibiotic | Bacterial Species | Concentration (x MIC) | Exposure Time (hours) | Post-Antibiotic Effect (PAE) (hours) |
| This compound | Staphylococcus aureus (MSSA & MRSA) | Not specified | Not specified | 2.4 - 4.1 |
| Linezolid | Staphylococcus aureus | 1 | 1 | 0 - 1.7 |
| Staphylococcus aureus | 4 | 1 | 0.5 - 2.4 | |
| Staphylococcus epidermidis | 1 | 1 | 0 - 1.7 | |
| Staphylococcus epidermidis | 4 | 1 | 0.5 - 2.4 | |
| Enterococcus faecalis | 1 | 1 | 0 - 1.7 | |
| Enterococcus faecalis | 4 | 1 | 0.5 - 2.4 |
Data compiled from multiple sources. A direct comparison should be made with caution.
Discussion of Findings
The available data suggests that this compound generally exhibits a longer PAE against Staphylococcus aureus compared to linezolid. Studies have reported a PAE for this compound ranging from 2.4 to 4.1 hours against both methicillin-sensitive and methicillin-resistant S. aureus.
In contrast, linezolid demonstrates a more moderate PAE. For S. aureus, S. epidermidis, and E. faecalis, the PAE of linezolid is concentration-dependent, increasing from 0-1.7 hours at 1x MIC to 0.5-2.4 hours at 4x MIC after a one-hour exposure. The resistance phenotype (e.g., methicillin resistance in staphylococci or vancomycin resistance in enterococci) does not appear to significantly affect the duration of the PAE for linezolid.
It is important to note that the longer PAE of this compound may be attributed to its mechanism of action, which involves binding to and disrupting the bacterial cell wall, a structure that requires significant time for repair. Linezolid's inhibition of protein synthesis, while effective, may allow for a more rapid resumption of growth once the drug is removed and protein synthesis can recommence.
Conclusion
Both this compound and linezolid are crucial antibiotics in the treatment of Gram-positive infections. Based on the available, albeit non-comparative, data, this compound appears to have a longer post-antibiotic effect against Staphylococcus aureus than linezolid. The PAE of linezolid is moderate and concentration-dependent.
For researchers and drug development professionals, these findings underscore the importance of conducting direct comparative studies of the pharmacodynamic properties of antibiotics. A more comprehensive understanding of the PAE can inform the development of optimized dosing strategies that maximize efficacy, minimize the development of resistance, and improve patient outcomes. Future studies should aim to directly compare the PAE of this compound and linezolid against a panel of clinically relevant Gram-positive isolates under standardized experimental conditions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Linezolid - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
validation of teicoplanin MIC results by different methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the Minimum Inhibitory Concentration (MIC) of teicoplanin, a glycopeptide antibiotic, is crucial for the effective management of serious Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Various methodologies are employed in clinical and research laboratories to ascertain this compound susceptibility, each with its own set of advantages and limitations. This guide provides an objective comparison of the performance of key this compound MIC testing methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their needs.
Comparison of Performance Data
The selection of an appropriate MIC determination method depends on a balance of factors including accuracy, reproducibility, cost, and throughput. The following table summarizes quantitative data from comparative studies on commonly used this compound susceptibility testing methods. Broth microdilution is often considered the reference or "gold standard" method.
| Methodology | Essential Agreement (EA) with Reference Method | Categorical Agreement (CA) with Reference Method | Reported Discrepancies and Error Rates |
| Broth Microdilution | Reference Method | Reference Method | Considered the "gold standard"; other methods are compared against it. However, it can underdetect some glycopeptide-intermediate isolates.[1] |
| Agar Dilution | High (98.8-99.0% agreement with broth microdilution)[2] | High (95% concordance with E-strip in one study)[3] | Considered a reliable method and often used as a reference standard.[3][4] |
| Etest® (Gradient Diffusion) | Generally high, but can vary. | Good (88% categorical agreement in one study).[3] | Can fail to detect low-level this compound resistance.[3] Some studies suggest it is more reliable than disk diffusion and automated systems for detecting resistance.[4] |
| Disk Diffusion | Not applicable (qualitative) | Good to excellent (96.8% overall agreement with broth microdilution in one study).[5] | Not reliable for detecting this compound resistance due to the limited diffusion of the large this compound molecule in agar.[3] Can result in minor, major, and very major errors.[6] |
| Automated Systems (e.g., VITEK®) | Variable | Can be unreliable for detecting resistance. | Studies have shown that automated systems like VITEK may fail to detect this compound resistance that is identified by Etest or agar incorporation.[4] |
Definitions:
-
Essential Agreement (EA): The MIC value of the method under evaluation is within one log₂ dilution of the reference method's MIC.[7]
-
Categorical Agreement (CA): The interpretation of the result (Susceptible, Intermediate, or Resistant) is the same as the reference method.[7]
-
Minor Error: An isolate is classified as intermediate by one method and as susceptible or resistant by the other.[8]
-
Major Error: A susceptible isolate is falsely reported as resistant.[8]
-
Very Major Error: A resistant isolate is falsely reported as susceptible.[8]
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for a comparative study designed to validate different this compound MIC testing methodologies against a reference method.
Caption: Workflow for comparing this compound MIC methodologies.
Detailed Experimental Protocols
The following are generalized protocols for the key methodologies discussed. It is essential to consult the latest guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the most current and detailed procedures.
Broth Microdilution
This method is considered the reference standard for quantitative MIC determination.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
96-well microtiter plates
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Sterile diluents
Procedure:
-
Prepare this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., 0.06 to 32 µg/mL) in the microtiter plate wells.[1]
-
Inoculum Preparation: Prepare a bacterial suspension in a sterile broth or saline to a turbidity equivalent to a 0.5 McFarland standard. This should be further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Agar Dilution
This method involves incorporating the antibiotic directly into the agar medium.
Materials:
-
Mueller-Hinton Agar (MHA)
-
This compound stock solution
-
Petri dishes
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Inoculum replicating device (optional)
Procedure:
-
Prepare this compound Agar Plates: Add appropriate volumes of the this compound stock solution to molten MHA to create a series of plates with twofold dilutions of the antibiotic. Pour the agar into petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension. A replicating device can be used to inoculate multiple isolates simultaneously.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound on the agar plate that inhibits the visible growth of the organism.[3]
Etest® (Gradient Diffusion)
The Etest® consists of a plastic strip with a predefined gradient of antibiotic.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Etest® strips for this compound
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of the MHA plate to obtain confluent growth.
-
Application of Etest® Strip: Allow the plate to dry for 5-15 minutes. Aseptically apply the this compound Etest® strip to the agar surface.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: An elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[3] For bactericidal drugs like this compound, the MIC should be read at the point of complete inhibition of all growth.
Disk Diffusion (Kirby-Bauer)
This is a qualitative method to determine the susceptibility of bacteria to an antibiotic.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Paper disks impregnated with 30 µg of this compound
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Sterile swabs
-
Disk dispenser (optional)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Evenly streak the inoculum onto the MHA plate using a sterile swab.
-
Application of Disks: Place the this compound disk on the inoculated agar surface.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-18 hours.
-
Reading Results: Measure the diameter of the zone of inhibition around the disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST.[10]
References
- 1. Underestimation of Vancomycin and this compound MICs by Broth Microdilution Leads to Underdetection of Glycopeptide-Intermediate Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the agar dilution, tube dilution, and broth microdilution susceptibility tests for determination of this compound MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. Comparison of four methods for detection of this compound resistance in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of this compound disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparison and Evaluation of Antimicrobial Susceptibility Testing of Enterococci Performed in Accordance with Six National Committee Standardized Disk Diffusion Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomerieux-jp.net [biomerieux-jp.net]
- 10. medwinpublishers.com [medwinpublishers.com]
head-to-head comparison of teicoplanin and dalbavancin in biofilm models
For Researchers, Scientists, and Drug Development Professionals
The rise of biofilm-associated infections presents a significant challenge in clinical practice due to the inherent tolerance of these microbial communities to conventional antibiotic therapies. Glycopeptide antibiotics, such as teicoplanin and its lipoglycopeptide derivative dalbavancin, are crucial in the management of infections caused by Gram-positive bacteria, including the notorious biofilm-former Staphylococcus aureus. This guide provides a head-to-head comparison of this compound and dalbavancin's efficacy against bacterial biofilms, supported by experimental data from in vitro models.
Executive Summary
Dalbavancin, a second-generation lipoglycopeptide, generally exhibits superior activity against staphylococcal biofilms compared to the first-generation glycopeptide, this compound. This enhanced efficacy is attributed to its structural modifications, including a lipophilic side chain that promotes anchoring to the bacterial cell membrane.[1] While direct comparative studies are limited, available data from various in vitro models consistently demonstrate that dalbavancin possesses lower minimum biofilm inhibitory and eradication concentrations than older glycopeptides.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and dalbavancin against staphylococcal biofilms based on reported minimum biofilm inhibitory concentrations (MBIC) and minimum biofilm eradication concentrations (MBEC). It is important to note that these values are derived from different studies and direct, side-by-side comparisons in a single study are not always available.
Table 1: Dalbavancin Activity Against Staphylococcal Biofilms
| Bacterial Species | Strain(s) | Biofilm Age | Metric | Concentration (mg/L) | Reference |
| S. aureus (MRSA) | 10 clinical isolates | 24 h | MBC (50% reduction) | 1 - 4 | [2] |
| S. epidermidis (MRSE) | 10 clinical isolates | 24 h | MBC (50% reduction) | 2 - 16 | [2] |
| S. aureus | 240 | - | MBIC | 0.5 - 1 | [2] |
| S. epidermidis | 43040 | - | MBIC | 2 | [2] |
| S. aureus (MRSA) | HUB-4 | - | MBIC/MBEC | 0.25 / 16 | [3] |
| S. aureus (MRSA) | HUB-5 | - | MBIC/MBEC | 0.25 / 8 | [3] |
Table 2: this compound Activity Against Staphylococcal Biofilms
| Bacterial Species | Strain(s) | Biofilm Age | Metric | Concentration (mg/L) | Reference |
| S. aureus | Clinical isolates | - | MIC90 | 8 | [4] |
| S. aureus | - | 48 h | Treatment Concentration | 10 | [5] |
| S. epidermidis | 8 clinical isolates | - | Observation | Ineffective in eradicating biofilms | [6] |
Note: MBEC values for this compound against staphylococcal biofilms are not consistently reported in the reviewed literature, with some studies indicating inefficacy at high concentrations.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. The following sections outline the typical protocols used to assess the anti-biofilm activity of this compound and dalbavancin.
Biofilm Formation and Susceptibility Testing
A common method for evaluating anti-biofilm agents is the microtiter plate assay.
-
Bacterial Inoculum Preparation: Bacterial strains are cultured overnight in a suitable broth, such as Tryptic Soy Broth (TSB). The culture is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Biofilm Formation: Aliquots of the diluted bacterial suspension are dispensed into the wells of a 96-well microtiter plate. The plate is incubated for a specific period (e.g., 24-48 hours) at 37°C to allow for biofilm formation.[5][7]
-
Antibiotic Challenge: After incubation, the planktonic (free-floating) bacteria are removed, and the wells are washed with a sterile saline solution. The biofilms are then exposed to serial dilutions of the antimicrobial agents (dalbavancin or this compound) in a fresh growth medium.[7]
-
Incubation: The plate is incubated again for a defined period (e.g., 24 hours) at 37°C.[2]
-
Quantification of Biofilm Viability:
-
Metabolic Activity: The viability of the remaining biofilm can be assessed using metabolic dyes such as XTT, which measures the metabolic activity of the cells.[6]
-
Biomass Staining: The total biofilm biomass can be quantified by staining with crystal violet. The stained biofilm is then solubilized, and the absorbance is measured.[2][6][7]
-
Colony Forming Unit (CFU) Counting: The biofilm is physically disrupted (e.g., by sonication), and the released bacteria are serially diluted and plated on agar to determine the number of viable cells.
-
Experimental Workflow Diagram
Mechanism of Action and Biofilm Penetration
Both this compound and dalbavancin inhibit bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[1] Dalbavancin's enhanced activity is partly due to its lipophilic tail, which anchors the molecule to the bacterial cell membrane, increasing its concentration at the site of action and facilitating the disruption of the cell wall. This structural feature is also thought to improve its penetration into the extracellular polymeric substance (EPS) matrix of biofilms.
Logical Relationship of Glycopeptide Action
Conclusion
The available in vitro evidence suggests that dalbavancin is a more potent agent against staphylococcal biofilms than this compound. Its lower MBIC and MBEC values indicate that it is more effective at both inhibiting biofilm formation and eradicating established biofilms.[2][3] While this compound remains a valuable therapeutic option, its efficacy against biofilms, particularly those of S. epidermidis, appears to be limited.[6] For researchers and drug development professionals, these findings underscore the potential of developing novel glycopeptides with enhanced anti-biofilm properties, building on the structural advantages demonstrated by dalbavancin. Further head-to-head studies in more complex biofilm models are warranted to fully elucidate the comparative efficacy of these two important antibiotics.
References
- 1. Pharmacokinetic/pharmacodynamic evaluation of this compound against Staphylococcus aureus in a murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effect of Dalbavancin on Staphylococcal Biofilms When Administered Alone or in Combination With Biofilm-Detaching Compounds [frontiersin.org]
- 3. Synergistic microbicidal effect of cationic antimicrobial peptides and this compound against planktonic and biofilm-encased Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Dosing Strategy for Treatment of Staphylococcus aureus in Korean Patients with Neutropenic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. Inefficacy of vancomycin and this compound in eradicating and killing Staphylococcus epidermidis biofilms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dalbavancin reduces biofilms of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Synergistic Activities of Teicoplanin with Rifampicin versus Vancomycin with Rifampicin
An Objective Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant bacteria, particularly Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of effective combination therapies. The synergistic use of antibiotics is a key strategy to enhance bactericidal activity, reduce the likelihood of resistance development, and achieve better clinical outcomes. This guide provides a detailed comparison of the synergistic activity of two prominent glycopeptide-rifampicin combinations: teicoplanin with rifampicin and vancomycin with rifampicin.
This analysis is based on experimental data from in vitro and in vivo studies, providing a quantitative and methodological foundation for researchers in microbiology and drug development.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize quantitative data from studies comparing the efficacy of this compound-rifampicin and vancomycin-rifampicin combinations against challenging bacterial isolates.
Table 1: Comparative In Vitro Synergistic Activity Against Staphylococcus aureus
| Bacterial Strain(s) | Assay Type | Key Findings | Reference |
| 5 S. aureus strains (2 oxacillin-sensitive, 3 oxacillin-resistant) | Bactericidal interaction | Of 15 synergistic combinations observed, 14 included this compound. This compound (20 mg/l) + rifampicin (1 mg/l) was synergistic in 9 out of 10 instances. The combinations of this compound or vancomycin with rifampicin produced variable results overall. | [1] |
| Methicillin-resistant S. aureus (MRSA) | Time-kill curves | The combination of this compound and rifampicin showed adequate killing of S. aureus at drug concentrations measured in vivo. However, neither synergy nor antagonism was definitively demonstrated in this particular study.[2] | [2] |
| 20 strains of Staphylococcus epidermidis from infected vein catheters | Bactericidal activity | The strongest bactericidal effects on all strains were exhibited by the combinations of this compound and vancomycin with rifampicin.[3] | [3] |
| Vancomycin-intermediate S. aureus (VISA) | Time-kill curves | The combination of gentamicin with vancomycin resulted in synergistic activity, while gentamicin produced variable results in combination with this compound.[4] | [4] |
Table 2: Comparative In Vivo Efficacy in Animal Models
| Animal Model | Infection Type | Pathogen | Treatment Regimens Compared | Key Outcomes | Reference |
| Rat | Chronic tissue cage infection | MRSA | This compound (30 mg/kg once daily) vs. Vancomycin (50 mg/kg twice daily) vs. This compound + Rifampin (25 mg/kg twice daily) | This compound monotherapy did not significantly reduce viable counts. Vancomycin alone and the combination of this compound plus rifampin significantly decreased viable counts in tissue cage fluids.[5][6] | [5][6] |
| Rabbit | Experimental endocarditis | Methicillin-resistant S. epidermidis | This compound vs. Vancomycin, with and without gentamicin and/or rifampin | This compound plus rifampin (with or without gentamicin) was at least as effective as vancomycin plus rifampin (with or without gentamicin). A trend favored this compound over vancomycin, possibly due to its longer half-life.[7] | [7] |
| Mouse | Systemic infection | S. aureus | Rifampicin (13 mg/kg) vs. Vancomycin (33 mg/kg) vs. This compound (33 mg/kg) | Rifampicin was the most effective single agent. Vancomycin and this compound had equivalent efficacy as monotherapies.[8] | [8] |
| Rabbit | Experimental endocarditis | S. epidermidis | Control vs. This compound vs. Rifampicin vs. This compound + Rifampicin | This compound in combination with rifampicin was more effective than either drug alone in clearing bacteria from vegetations.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparative studies.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to quantify the synergistic effect of two antimicrobial agents.
1. Preparation of Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Stock solutions of this compound, vancomycin, and rifampicin at known concentrations.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity, then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[5]
2. Assay Setup:
-
A two-dimensional array of antibiotic concentrations is prepared in the microtiter plate.
-
Drug A (e.g., this compound or vancomycin) is serially diluted along the y-axis (rows).
-
Drug B (rifampicin) is serially diluted along the x-axis (columns).
-
Each well contains a unique combination of concentrations of the two drugs.
-
Control wells with each drug alone, and a growth control well (no antibiotic) are included.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized bacterial suspension.
-
The plate is incubated at 35-37°C for 18-24 hours.
4. Data Analysis and Interpretation:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to quantify synergy:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpretation of the FICI value:
-
Synergy: FICI ≤ 0.5
-
Indifference/Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Kinetic Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antibiotics over time.
1. Preparation:
-
Prepare bacterial cultures in the logarithmic phase of growth, then dilute to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth (e.g., CAMHB).
-
Prepare antibiotic solutions at desired concentrations (e.g., 1x, 2x, or 4x the MIC).
2. Experimental Setup:
-
Set up multiple test tubes or flasks containing:
-
Growth control (no antibiotic).
-
Each antibiotic alone.
-
The combination of antibiotics.
-
-
Inoculate each tube with the standardized bacterial suspension.
3. Sampling and Viable Counts:
-
Incubate all tubes at 37°C, typically with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).
4. Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is often defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Animal Model of Foreign Body Infection
Animal models are essential for evaluating the in vivo efficacy of antibiotic combinations in a setting that mimics clinical infections. The rat tissue cage model is a well-established example.
1. Implant and Recovery Phase:
-
Surgically implant sterile, perforated Teflon tissue cages subcutaneously in the animals (e.g., rats).
-
Allow a recovery period of 3-4 weeks for the cages to be encapsulated by fibrous tissue.
2. Infection Phase:
-
Inoculate the tissue cages with a standardized dose of the target pathogen (e.g., MRSA).
-
Allow the infection to establish for a period, typically 2 weeks, to become chronic.
3. Treatment Phase:
-
Randomly assign animals to different treatment groups:
-
Control (vehicle).
-
This compound alone.
-
Vancomycin alone.
-
Rifampicin alone.
-
This compound + Rifampicin.
-
Vancomycin + Rifampicin.
-
-
Administer antibiotics for a defined period (e.g., 7 days) at clinically relevant doses.
4. Evaluation:
-
At the end of the treatment period, aspirate fluid from the tissue cages.
-
Determine the bacterial load (CFU/mL) in the fluid.
-
Compare the reduction in bacterial counts between the different treatment groups to assess efficacy.
Logical Comparison and Mechanism of Action
The synergistic effect of both this compound-rifampicin and vancomycin-rifampicin stems from their complementary mechanisms of action against bacterial cells.
-
Glycopeptides (this compound and Vancomycin): Both antibiotics inhibit the synthesis of the bacterial cell wall. They bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. This action weakens the cell wall and can increase its permeability.
-
Rifampicin: This antibiotic penetrates the bacterial cell and inhibits DNA-dependent RNA polymerase, thereby blocking transcription and subsequent protein synthesis.
The synergy likely occurs because the cell wall damage caused by the glycopeptide facilitates the entry of rifampicin into the bacterial cytoplasm, allowing it to reach its intracellular target more effectively.
Conclusion
Both this compound-rifampicin and vancomycin-rifampicin combinations are potent synergistic therapies against Gram-positive bacteria, particularly staphylococci. The available data suggests that the this compound-rifampicin combination is at least as effective, and in some in vitro scenarios, potentially more consistently synergistic than the vancomycin-rifampicin combination.[1][7] The longer half-life of this compound may also offer a pharmacokinetic advantage in certain clinical situations.[7] However, the choice of therapy should always be guided by the specific pathogen, its susceptibility profile, and the clinical context of the infection. The development of rifampicin resistance during monotherapy is a known risk, underscoring the importance of using it as part of a combination regimen for treating deep-seated infections.[9] Further head-to-head clinical trials are warranted to definitively establish the comparative clinical efficacy of these two important combination therapies.
References
- 1. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of experimental foreign body infection caused by methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Navigating Glycopeptide Cross-Resistance: A Comparative Guide for Researchers
A detailed analysis of cross-resistance between teicoplanin and other glycopeptide antibiotics, providing researchers, scientists, and drug development professionals with essential comparative data, experimental protocols, and mechanistic insights.
The emergence of resistance to glycopeptide antibiotics, cornerstones in the treatment of serious Gram-positive infections, presents a significant challenge in clinical practice. Understanding the nuances of cross-resistance between these agents is paramount for the development of new therapeutic strategies and for guiding treatment decisions. This guide provides a comprehensive comparison of this compound with other key glycopeptides—vancomycin, dalbavancin, oritavancin, and telavancin—focusing on their activity against various resistant phenotypes.
Quantitative Analysis of In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator glycopeptides against clinically important resistant strains of Enterococcus faecalis, Enterococcus faecium, and Staphylococcus aureus. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented to facilitate a comparative assessment of potency.
Table 1: Comparative In Vitro Activity against Vancomycin-Resistant Enterococci (VRE) with VanA Phenotype
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | >8 | >8 |
| Vancomycin | >16 | >16 |
| Dalbavancin | 8 | >8 |
| Oritavancin | 0.03 - 0.25 | 0.06 - 0.5 |
| Telavancin | 8 | 16 |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10][11][12][13]
Table 2: Comparative In Vitro Activity against Vancomycin-Resistant Enterococci (VRE) with VanB Phenotype
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | ≤2 | ≤2 |
| Vancomycin | ≥8 | ≥8 |
| Dalbavancin | 0.032 | 0.064 |
| Oritavancin | 0.015 | 0.015 |
| Telavancin | ≤2 | ≤2 |
Data compiled from multiple sources.[1][2][3][5][6][7][8][11][12]
Table 3: Comparative In Vitro Activity against Vancomycin-Intermediate Staphylococcus aureus (VISA)
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 4 | 16 |
| Vancomycin | 4 | 8 |
| Dalbavancin | 0.5 | 1 |
| Oritavancin | 0.5 | 1 |
| Telavancin | 0.06 - 0.125 | 0.125 - 0.25 |
Data compiled from multiple sources.[14][15][16][17][18][19][20][21][22]
Table 4: Comparative In Vitro Activity against Vancomycin-Resistant Staphylococcus aureus (VRSA)
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 8->32 | >32 |
| Vancomycin | >32 | >32 |
| Dalbavancin | 1 | >1 |
| Oritavancin | 0.12 - 1 | 1 |
| Telavancin | 0.5 | 1 - 8 |
Data compiled from multiple sources.[15][16][17][18][20][22]
Mechanisms of Cross-Resistance
The primary mechanism of high-level glycopeptide resistance, particularly in enterococci, is mediated by the vanA gene cluster. This operon facilitates a change in the terminal amino acids of the peptidoglycan precursors from D-alanyl-D-alanine (D-Ala-D-Ala) to D-alanyl-D-lactate (D-Ala-D-Lac). This alteration significantly reduces the binding affinity of vancomycin and this compound. In contrast, the vanB gene cluster also leads to the production of D-Ala-D-Lac but is typically induced by vancomycin and not this compound, resulting in vancomycin resistance but this compound susceptibility.
The newer lipoglycopeptides exhibit varied activity against these resistant strains due to their modified structures. Oritavancin, for instance, possesses multiple mechanisms of action, including inhibition of transglycosylation and disruption of bacterial cell membrane integrity, which contribute to its activity against both VanA and VanB phenotypes.[4][10] Dalbavancin and telavancin are generally not effective against VanA-producing enterococci but retain activity against VanB strains.[2][3][8][9]
Experimental Protocols
The determination of MIC values is crucial for assessing antimicrobial susceptibility. The following are standardized protocols based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.
Broth Microdilution Method
This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate.
-
Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of each glycopeptide at a concentration of at least 1280 µg/mL in a suitable solvent as specified by CLSI guidelines.
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antimicrobial. This will result in a range of concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour-old agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions as described for the broth microdilution method.
-
Preparation of Agar Plates:
-
Prepare a series of twofold dilutions of the antimicrobial stock solution in a suitable diluent.
-
For each concentration, add 1 part of the antimicrobial dilution to 9 parts of molten Mueller-Hinton agar (MHA) that has been cooled to 45-50°C.
-
Mix thoroughly and pour the agar into sterile petri dishes to a depth of 3-4 mm.
-
Allow the plates to solidify at room temperature. Include a growth control plate with no antibiotic.
-
-
Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method, achieving a concentration of approximately 1 x 10⁷ CFU/mL.
-
Inoculation and Incubation:
-
Spot 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the growth control. Multiple strains can be tested on a single plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that prevents any visible growth, a faint haze, or more than one colony.
Visualizing Mechanisms and Workflows
VanA-Mediated Glycopeptide Resistance Signaling Pathway
The following diagram illustrates the key components and steps involved in the VanA-mediated resistance mechanism.
Caption: VanA-mediated resistance pathway.
Experimental Workflow for MIC Determination
This diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of glycopeptide antibiotics.
Caption: MIC determination workflow.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Determination of a Tentative Epidemiological Cut-Off Value (ECOFF) for Dalbavancin and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Telavancin against Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oritavancin Combinations with β-Lactams against Multidrug-Resistant Staphylococcus aureus and Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmilabs.com [jmilabs.com]
- 6. jmilabs.com [jmilabs.com]
- 7. Oritavancin activity against vancomycin-susceptible and vancomycin-resistant Enterococci with molecularly characterized glycopeptide resistance genes recovered from bacteremic patients, 2009-2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [In vitro activity of linezolid and dalbavancin against vancomycin-resistant enterococci] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial spectrum and potency of dalbavancin tested against clinical isolates from Europe and North America (2003): initial results from an international surveillance protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oritavancin: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of Oritavancin against Gram-Positive Pathogens Causing Bloodstream Infections in the United States over 10 Years: Focus on Drug-Resistant Enterococcal Subsets (2010–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oritavancin Activity against Vancomycin-Susceptible and Vancomycin-Resistant Enterococci with Molecularly Characterized Glycopeptide Resistance Genes Recovered from Bacteremic Patients, 2009-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmilabs.com [jmilabs.com]
- 14. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Oritavancin for acute bacterial skin and skin structure infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Telavancin in the treatment of Staphylococcus aureus hospital-acquired and ventilator-associated pneumonia: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antistaphylococcal Activity of Oritavancin and Its Synergistic Effect in Combination with Other Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. In Vitro Activity of Telavancin against a Contemporary Worldwide Collection of Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activity of Telavancin against Staphylococci and Enterococci Determined by MIC and Resistance Selection Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cost-Effectiveness of Teicoplanin and Vancomycin in Long-Term Studies: A Guide for Researchers and Drug Development Professionals
In the landscape of antimicrobial therapeutics, the glycopeptide antibiotics teicoplanin and vancomycin remain critical assets in the management of serious Gram-positive bacterial infections. For researchers, scientists, and drug development professionals, understanding the comparative cost-effectiveness of these agents in long-term clinical use is paramount for informing treatment guidelines, optimizing healthcare resource allocation, and guiding the development of novel anti-infective agents. This guide provides an objective comparison of this compound and vancomycin, supported by experimental data from long-term studies, detailed methodologies of key pharmacoeconomic analyses, and visualizations of relevant biological pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data from several long-term comparative studies on the cost-effectiveness of this compound and vancomycin.
Table 1: Comparative Costs of this compound and Vancomycin (Euros)
| Study | Drug | Acquisition, Administration & Monitoring Costs (Mean ± SD) | Total Costs including Hospital Stay (Mean ± SD) |
| Iglesias C, et al. | This compound | €647.62 ± €572.75 | €4,432.04 ± €3,383.46 |
| Vancomycin | €378.11 ± €225.90 | €4,364.44 ± €2,734.24 | |
| Grau S, et al. | This compound | - | €9893 (59.5 euros) per day |
| Vancomycin | - | €5508 (33 euros) per day |
Note: Currency conversions and cost calculations are as reported in the original studies and may vary based on location and time.
Table 2: Comparative Costs of this compound and Vancomycin (Turkish Lira and Euros)
| Study | Drug | Estimated Mean Treatment Cost per Patient (TRY) | Estimated Mean Treatment Cost per Patient (EUR) |
| Acar A, et al. | This compound | 1,780 TRY | €1,101 |
| Vancomycin | 1,429 TRY | €884 |
Table 3: Comparative Costs of this compound and Vancomycin in Neutropenic Patients (US Dollars)
| Study | Drug | Average Cost per Patient (Mean ± SD) |
| Vázquez L, et al. | This compound | $450 ± $180 |
| Vancomycin | $473 ± $347 |
Table 4: Clinical Efficacy and Adverse Events
| Outcome | This compound | Vancomycin | Key Findings |
| Clinical Success/Cure Rates | Similar to vancomycin | Similar to this compound | Multiple studies and meta-analyses have found no statistically significant difference in overall clinical efficacy between the two drugs for treating Gram-positive infections.[1] |
| Treatment Failure | Similar to vancomycin | Similar to this compound | Rates of treatment failure are comparable between the two glycopeptides. |
| Nephrotoxicity | Lower incidence | Higher incidence | This compound is associated with a significantly lower risk of kidney damage compared to vancomycin. |
| Red Man Syndrome | Rare | More common | This infusion-related reaction is a well-documented adverse effect of vancomycin, while it is infrequently observed with this compound. |
| Other Adverse Events | Fewer overall adverse events | More frequent adverse events | Meta-analyses have shown that this compound is generally better tolerated, with fewer reports of adverse events leading to treatment discontinuation. |
Experimental Protocols: Methodologies of Key Pharmacoeconomic Studies
The cost-effectiveness of this compound and vancomycin has been evaluated using various pharmacoeconomic models. A prevalent methodology is the cost-minimization analysis , which is employed when two or more therapies have been demonstrated to have equivalent clinical efficacy. The objective is to identify the least costly therapeutic option.
A typical cost-minimization analysis protocol in the context of comparing this compound and vancomycin involves the following steps:
-
Establishing Therapeutic Equivalence: This is a critical prerequisite and is usually determined through a comprehensive review of existing clinical trial data and meta-analyses. The primary clinical outcomes assessed for equivalence include cure rates, microbiological eradication rates, and mortality.
-
Defining the Study Perspective: The analysis is typically conducted from the perspective of the healthcare provider (e.g., a hospital) or a third-party payer. This determines which costs are relevant to include in the analysis.
-
Identification and Measurement of Resource Utilization: All relevant resources consumed during the course of treatment are identified and quantified. This includes:
-
Drug Acquisition Costs: The purchase price of this compound and vancomycin.
-
Administration Costs: This encompasses the cost of materials for intravenous infusion (e.g., infusion sets, diluents) and the personnel time (nursing staff) required for drug preparation and administration.
-
Therapeutic Drug Monitoring (TDM) Costs: Vancomycin therapy often necessitates regular monitoring of serum drug concentrations to ensure efficacy and minimize toxicity. These costs include laboratory assays and the time of healthcare professionals to interpret the results. This compound generally requires less frequent monitoring.
-
Costs of Managing Adverse Events: This includes the costs associated with treating drug-related side effects, such as nephrotoxicity or Red Man Syndrome. These costs can include additional laboratory tests, physician consultations, and supportive care medications.
-
Length of Hospital Stay: The duration of hospitalization is a significant cost driver. Some studies have explored whether the more convenient dosing schedule of this compound could facilitate earlier patient discharge.
-
-
Costing of Resources: A monetary value is assigned to each identified resource. These values are typically based on hospital accounting records, pharmacy price lists, and standardized salary scales for healthcare personnel.
-
Data Analysis: The total costs for each treatment arm are calculated and compared. A sensitivity analysis is often performed to assess the robustness of the results to changes in key assumptions, such as drug acquisition costs or the incidence of adverse events.
Example from a Prospective Randomized Study in Neutropenic Patients:
In a study by Vázquez L, et al., the cost-effectiveness of this compound and vancomycin as second-line empiric therapy for infection in neutropenic patients was compared.[1][2]
-
Study Design: A prospective, randomized clinical trial.
-
Patient Population: Patients with hematologic malignancies and neutropenia who had persistent fever despite initial broad-spectrum antibiotic therapy.
-
Interventions: Patients were randomly assigned to receive either this compound or vancomycin in addition to their existing antibiotic regimen.
-
Cost Analysis: The analysis included the costs of drug acquisition, preparation and administration, and therapeutic drug monitoring.
-
Key Finding: While the acquisition cost of this compound was higher, the overall treatment costs were similar between the two groups, largely due to the higher monitoring and administration costs associated with vancomycin.[2]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and key experimental workflows, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Mechanism of action of glycopeptide antibiotics.
Caption: Pathophysiology of vancomycin-induced red man syndrome.
References
- 1. Randomized prospective study comparing cost-effectiveness of this compound and vancomycin as second-line empiric therapy for infection in neutropenic patients | Haematologica [haematologica.org]
- 2. Randomized prospective study comparing cost-effectiveness of this compound and vancomycin as second-line empiric therapy for infection in neutropenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Teicoplanin
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Teicoplanin. Adherence to these guidelines is essential for ensuring personal safety and proper disposal of materials.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is necessary to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required personal protective equipment and other essential safety measures. While specific occupational exposure limits for this compound have not been established, the potential for skin, eye, and respiratory irritation necessitates stringent safety protocols.
| Safety Measure | Specification | Rationale |
| Respiratory Protection | Particulate filter respirator (e.g., N95, FFP2) | To prevent inhalation of this compound powder, which may cause respiratory tract irritation.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for operations with a high risk of splashing. | To protect the eyes and face from contact with this compound powder or solutions.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, latex). | To prevent skin contact, as this compound can cause skin irritation.[1][2] |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Engineering Controls | Work in a well-ventilated area. The use of a chemical fume hood is recommended when handling the powder. | To minimize the concentration of airborne particles.[2] |
| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2] | To prevent ingestion and contamination of personal items. |
This compound Handling and Disposal Workflow
The following diagram outlines the standard operational procedure for safely handling and disposing of this compound in a laboratory setting.
Experimental Protocols: Disposal of this compound Waste
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure compliance with laboratory safety regulations. As antibiotic waste is considered hazardous chemical waste, it must be handled accordingly.[3]
Objective: To provide a step-by-step protocol for the safe disposal of solid and liquid waste contaminated with this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE) as outlined above.
-
Labeled, leak-proof hazardous waste containers for solid and liquid waste.
-
Sharps container.
-
Chemical inactivating agent (e.g., 10% bleach solution), if required by institutional protocols for biological components.
Procedure:
-
Segregation of Waste:
-
Immediately after use, segregate waste into three streams: sharps, liquid waste, and solid waste.
-
Sharps: Needles, syringes, and other sharp objects used to handle this compound solutions should be placed directly into a designated sharps container.
-
Liquid Waste: Unused or waste this compound solutions should be collected in a clearly labeled, leak-proof hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Solid Waste: Items such as contaminated gloves, pipette tips, vials, and lab paper should be collected in a designated hazardous solid waste container.
-
-
Treatment of Liquid Waste (if applicable):
-
If the this compound waste is mixed with biological materials (e.g., cell culture media), it may require decontamination prior to disposal.
-
Consult your institution's biosafety guidelines. A common procedure involves adding a chemical disinfectant, such as a fresh 10% bleach solution, to the liquid waste and allowing for a sufficient contact time (e.g., 30 minutes) before it is collected as hazardous chemical waste.
-
-
Packaging and Labeling:
-
Ensure all waste containers are securely sealed to prevent leaks.
-
Label each container clearly with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
-
Storage and Disposal:
-
Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste management company. Follow all local, state, and federal regulations for the disposal of chemical waste.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
